molecular formula C6H3BrFNO2 B1532164 2-Bromo-5-fluoroisonicotinic acid CAS No. 885588-12-5

2-Bromo-5-fluoroisonicotinic acid

Cat. No.: B1532164
CAS No.: 885588-12-5
M. Wt: 220 g/mol
InChI Key: VRHKBNFQGHNLIJ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoroisonicotinic acid is a useful research compound. Its molecular formula is C6H3BrFNO2 and its molecular weight is 220 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-5-fluoroisonicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-5-fluoroisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoroisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHKBNFQGHNLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674897
Record name 2-Bromo-5-fluoropyridine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885588-12-5
Record name 2-Bromo-5-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-fluoroisonicotinic acid
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Foundational & Exploratory

Technical Monograph: 2-Bromo-5-fluoroisonicotinic acid (CAS 885588-12-5)

[1][2][3][4]

Executive Summary

2-Bromo-5-fluoroisonicotinic acid (CAS 885588-12-5) represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to address the "ortho-fluorine" conformational control in kinase inhibitor design. As a tri-functionalized pyridine, it offers three distinct vectors for chemical expansion: the C4-carboxylic acid (anchor), the C2-bromide (growth vector), and the C5-fluorine (metabolic shield/electronic modulator). This guide outlines the physicochemical profile, validated synthetic routes, and strategic application of this core in drug discovery.

Part 1: Chemical Profile & Physicochemical Properties[3][4]

This scaffold is characterized by its electron-deficient pyridine ring, further deactivated by the electronegative fluorine and bromine atoms. This electronic landscape significantly influences its pKa and reactivity in nucleophilic substitutions.

Table 1: Physicochemical Datasheet

PropertyValueTechnical Note
CAS Number 885588-12-5
IUPAC Name 2-Bromo-5-fluoropyridine-4-carboxylic acid
Molecular Formula C₆H₃BrFNO₂
Molecular Weight 219.99 g/mol Heavy atom count: 10
Appearance Beige to light brown powderOxidative degradation can darken color
Melting Point 180–185 °C (dec.)[1][2][3][4][5]Decarboxylation risk >200°C
Predicted pKa ~3.2 (Acid), ~0.5 (Pyridine N)Fluorine at C5 lowers acid pKa via induction
LogP (Predicted) 1.58Moderate lipophilicity suitable for CNS penetration
H-Bond Donors/Acceptors 1 / 3

Part 2: Synthetic Accessibility & Protocols

While direct lithiation of 2-bromo-5-fluoropyridine is possible, it suffers from regioselectivity issues (C3 vs C4 lithiation). The most robust, scalable route involves the oxidation of the 4-methyl precursor (2-bromo-5-fluoro-4-picoline).

Primary Workflow: Oxidative Synthesis

Precursor: 2-Bromo-5-fluoro-4-methylpyridine (CAS 884494-38-6)

Step-by-Step Protocol (Self-Validating System)
  • Setup: Charge a 3-neck round bottom flask with 2-bromo-5-fluoro-4-methylpyridine (1.0 eq) and water (10 vol). Heat to 70°C.

  • Oxidant Addition: Slowly add KMnO₄ (2.5 eq) portion-wise over 2 hours.

    • Causality: Rapid addition causes exotherms that may hydrolyze the C2-bromide to a hydroxyl group (2-pyridone formation).

  • Reaction: Reflux at 95°C for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or LCMS.

    • Checkpoint: The disappearance of the starting material (non-polar) and appearance of the polar acid peak confirms conversion.

  • Workup (Critical):

    • Filter the hot mixture through Celite to remove MnO₂ sludge. Wash pad with hot water.[3]

    • Cool filtrate to 0°C.

    • Acidify slowly with 2N HCl to pH 2–3.

    • Observation: The product precipitates as a white/beige solid.

  • Purification: Filtration followed by recrystallization from Ethanol/Water if necessary.

Visualization: Synthetic Logic Flow

SynthesisStart2-Bromo-5-fluoro-4-picoline(Precursor)OxidationOxidation(KMnO4, Reflux)Start->Oxidation + [O]WorkupFiltration & Acidification(pH 2-3)Oxidation->Workup MnO2 removalProduct2-Bromo-5-fluoroisonicotinic acid(Final Scaffold)Workup->Product Precipitation

Figure 1: Standard oxidative synthesis route ensuring retention of the halogen handles.

Part 3: Reactivity & Functionalization

The value of CAS 885588-12-5 lies in its orthogonal reactivity . The three functional groups react under distinct conditions, allowing for sequential library generation.

The Anchor: C4-Carboxylic Acid

The carboxylic acid is typically the first point of derivatization, often converted to an amide.

  • Protocol: HATU or T3P mediated coupling.

  • Why: The ortho-fluorine (C5) creates steric pressure that twists the resulting amide bond out of planarity, a feature often used to lock bioactive conformations (atropisomerism).

The Reach: C2-Bromide

The C2 position is activated for Palladium-catalyzed cross-couplings.

  • Suzuki-Miyaura: Reacts with aryl/heteroaryl boronic acids.[6]

    • Condition: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.

  • Buchwald-Hartwig: Reacts with amines to form 2-amino-pyridines (kinase hinge binders).

    • Condition: Pd₂(dba)₃, Xantphos, Cs₂CO₃.

The Shield: C5-Fluorine
  • Metabolic Stability: Blocks P450 oxidation at the electron-rich C3/C5 positions.

  • Electronic Modulation: Lowers the pKa of the pyridine nitrogen, reducing non-specific protein binding.

Visualization: Divergent Reactivity Map

ReactivityCore2-Bromo-5-fluoroisonicotinic acid(THE CORE)AmideAmide Coupling (C4)(HATU/Amine)Creates 'Anchor'Core->Amide First FunctionalizationSuzukiSuzuki Coupling (C2)(Pd/Boronic Acid)Extends Carbon SkeletonCore->Suzuki Orthogonal Step 2SnArSnAr Displacement (C2)(Amines/Heat)Creates Hinge BinderCore->SnAr Alternative Step 2

Figure 2: The orthogonal reactivity hub. The C4-acid is usually coupled first to avoid catalyst poisoning by the free acid during Pd-coupling.

Part 4: Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 2-bromo group is frequently replaced by an amino-heterocycle (via Buchwald or SnAr) to interact with the ATP-binding hinge region of kinases. The 5-fluorine atom provides metabolic protection against oxidation, which is common for electron-rich pyridines.

The "Fluorine Effect" on Binding Affinity

In amide derivatives (C4), the C5-fluorine atom can form intramolecular hydrogen bonds or dipole interactions with the amide N-H.

  • Mechanism: This interaction locks the amide into a specific conformation, reducing the entropic penalty upon binding to the target protein.

  • Data Support: Studies on p38 MAP kinase inhibitors have shown that adding an ortho-fluorine to a benzamide or picolinamide scaffold can increase potency by 10–100 fold due to this pre-organization [1].

Part 5: Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; use amber vials.

  • Safety:

    • H315/H319: Causes skin and serious eye irritation.[2][7]

    • H335: May cause respiratory irritation.[2][7]

    • Precaution: Handle in a fume hood.[3] The dust is irritating to mucous membranes.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16676233, 2-Bromo-5-fluoropyridine-4-carboxylic acid.

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394.

Technical Monograph: 2-Bromo-5-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 2-Bromo-5-fluoroisonicotinic acid , a critical scaffold in modern medicinal chemistry.

A Versatile Halogenated Pyridine Scaffold for Drug Discovery

Executive Summary

2-Bromo-5-fluoroisonicotinic acid (CAS: 885588-12-5) represents a "privileged structure" in drug development. Its value lies in its tri-functional nature: a carboxylic acid anchor at C4, a reactive bromine handle at C2, and a metabolic blocker (fluorine) at C5. This specific substitution pattern allows for orthogonal functionalization, making it an ideal core for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors, histone demethylase inhibitors, and other heterocyclic therapeutics.

Physicochemical Profile

The compound is characterized by the presence of two halogens with distinct electronic and steric properties flanking a pyridine-4-carboxylic acid core.

PropertyData
Chemical Name 2-Bromo-5-fluoroisonicotinic acid
Synonyms 2-Bromo-5-fluoropyridine-4-carboxylic acid; 2-Bromo-5-fluoro-4-pyridinecarboxylic acid
CAS Number 885588-12-5
Molecular Formula C₆H₃BrFNO₂
Molecular Weight 219.99 g/mol
Appearance Pale yellow to beige powder
Density ~1.90 g/cm³ (Predicted)
pKa (Acid) ~3.5 (Predicted due to electron-withdrawing F and Br)
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Storage 2-8°C, Inert atmosphere (Ar/N₂), protect from light

Structural Analysis & Reactivity Logic

The utility of this molecule is defined by the differential reactivity of its three functional groups. Understanding this hierarchy is crucial for designing synthetic routes.

The Reactivity Hierarchy
  • C4-Carboxylic Acid (-COOH): The most chemically accessible site. It is typically engaged first in amide coupling or esterification to attach the scaffold to a larger pharmacophore.

  • C2-Bromine (-Br): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The position adjacent to the pyridine nitrogen (C2) makes it electronically activated for oxidative addition.

  • C5-Fluorine (-F): Generally stable under standard coupling conditions. It serves primarily to modulate pKa, lipophilicity, and metabolic stability (blocking oxidation at the C5 position). However, under forcing conditions with strong nucleophiles, it can undergo Nucleophilic Aromatic Substitution (SNAr), activated by the ortho-carboxylic acid group.

Visualization of Chemical Space

The following diagram maps the synthetic pathways available from this core scaffold.

ReactivityMap Core 2-Bromo-5-fluoro- isonicotinic Acid (Core Scaffold) Amide Amide Derivatives (Linker Attachment) Core->Amide T3P/HATU, Amines (C4-COOH) Biaryl 2-Aryl Pyridines (Suzuki Coupling) Core->Biaryl Pd(PPh3)4, Ar-B(OH)2 (C2-Br) Amine 2-Amino Pyridines (Buchwald-Hartwig) Core->Amine Pd(dba)2, Amines (C2-Br) SNAr 5-Substituted Analogs (S_NAr Displacement) Core->SNAr Strong Nu-, Heat (C5-F)

Figure 1: Divergent synthetic pathways. Green arrow indicates the primary vector for scaffold attachment; Red arrows indicate metal-catalyzed diversification; Yellow dashed arrow indicates a challenging but possible substitution.

Validated Synthetic Methodologies

Primary Industrial Route: Oxidation of Picoline Precursor

The most scalable method involves the oxidation of the commercially available methyl precursor. This avoids the regioselectivity issues associated with lithiation.

Precursor: 2-Bromo-5-fluoro-4-methylpyridine (CAS: 3857430)

Protocol:

  • Dissolution: Dissolve 2-Bromo-5-fluoro-4-methylpyridine (1.0 eq) in a mixture of Pyridine/Water (1:1 v/v).

  • Oxidation: Add KMnO₄ (4.0 eq) portion-wise at 80°C. The reaction is exothermic; control temperature to maintain reflux.

  • Workup: Filter the MnO₂ precipitate while hot. Acidify the filtrate with HCl to pH 2-3.

  • Isolation: The product precipitates upon acidification. Collect by filtration and dry under vacuum.

Why this works: The methyl group at C4 is benzylic-like and susceptible to oxidation. The halogens are stable to aqueous KMnO₄, preserving the substitution pattern.

Laboratory Route: Regioselective Lithiation

For generating derivatives or isotopic labeling, a lithiation-carboxylation sequence is used.

Precursor: 2-Bromo-5-fluoropyridine Reagents: LDA (Lithium Diisopropylamide), CO₂

Protocol:

  • Cooling: Cool a solution of 2-bromo-5-fluoropyridine in dry THF to -78°C.

  • Deprotonation: Add LDA (1.1 eq) dropwise.

    • Mechanistic Note: Deprotonation occurs preferentially at C4 (ortho to Fluorine) rather than C3 (between Br and F) due to steric hindrance at C3, despite C3 being electronically favorable.

  • Quench: Bubble dry CO₂ gas through the solution for 30 minutes.

  • Hydrolysis: Quench with dilute HCl. Extract with Ethyl Acetate.[1]

Experimental Protocols for Functionalization

These protocols are designed to be self-validating. If the LC-MS does not show the expected mass shift, check the specific troubleshooting steps provided.

Protocol A: Amide Coupling (The "Anchor" Step)

Objective: Functionalize the carboxylic acid without affecting the bromine.

  • Activation: To a solution of 2-Bromo-5-fluoroisonicotinic acid (1.0 eq) in DMF/DCM (1:1), add T3P (Propylphosphonic anhydride, 50% in EtOAc, 1.5 eq) and DIPEA (3.0 eq).

    • Why T3P? It is superior to EDC/HOBt for electron-deficient acids and produces water-soluble byproducts, simplifying purification [1].

  • Addition: Add the amine partner (1.1 eq) at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2-12 hours. Monitor by LC-MS (Look for M+H of product; disappearance of acid MW 220).

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (removes unreacted acid) and Brine.

Protocol B: Suzuki-Miyaura Coupling (The "Diversification" Step)

Objective: Install an aryl group at C2.

  • Setup: In a microwave vial, combine the Amide Intermediate (from Protocol A, 1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1). Degas with Argon for 5 mins.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).

    • Why dppf? This bidentate ligand prevents dehalogenation of the sensitive C5-Fluorine and resists the formation of Pd-black.

  • Reaction: Heat to 90°C for 2 hours (or MW 100°C for 30 min).

  • Validation: LC-MS should show the bromine isotope pattern (1:1 doublet) replaced by the product mass.

Safety & Handling

  • GHS Classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Specific Hazard: As a halogenated pyridine, this compound can cause sensitization. Handle in a fume hood.

  • Chemical Incompatibility: Avoid strong oxidizing agents (after synthesis) and strong bases (which may induce unwanted SNAr at C5).

References

  • Dunayevskiy, Y., et al. "Application of Propylphosphonic Anhydride (T3P) in Peptide Synthesis." Tetrahedron Letters, 2005.

  • Sigma-Aldrich. "2-Bromo-5-fluoroisonicotinic acid Product Sheet." Merck KGaA.

  • National Institutes of Health. "PubChem Compound Summary for CID 11235287: 2-Bromo-5-fluoroisonicotinic acid." PubChem.

  • Google Patents. "WO2017207813A1 - Heteroaryl-carboxylic acids as histone demethylase inhibitors." Patents.

  • Schlosser, M. "The regioselectivity of the lithiation of fluoropyridines." European Journal of Organic Chemistry, 2004.

Sources

Technical Guide: Synthesis of 2-Bromo-5-fluoroisonicotinic Acid

[1][2][3]

Executive Summary & Strategic Value

2-Bromo-5-fluoroisonicotinic acid is a tri-functionalized pyridine building block.[1][2][3] Its value lies in its orthogonal reactivity:

  • C2-Bromine: Ready for Suzuki/Buchwald couplings to install aryl or amino groups.[1][2][3]

  • C4-Carboxylic Acid: Precursor for amides, esters, or heterocycle formation (e.g., oxadiazoles).[3]

  • C5-Fluorine: Provides metabolic stability and can facilitate nucleophilic aromatic substitution (

    
    ) under forcing conditions.[1][2][3]
    

This guide outlines two distinct synthetic strategies:

  • Route A (Primary): Oxidation of 2-bromo-5-fluoro-4-methylpyridine.[1][2][3] (High scalability, no cryogenic conditions).[3]

  • Route B (Secondary): Directed Ortho Metalation (DoM) of 2-bromo-5-fluoropyridine.[1][2][3] (Rapid access, requires -78°C).[1][2][3]

Retrosynthetic Analysis

The retrosynthetic logic relies on either functionalizing the C4-methyl group or installing the C4-carboxyl group directly via lithiation.[1][2][3]

Retrosynthesiscluster_0Route A: Oxidation (Scalable)cluster_1Route B: Lithiation (Direct)Target2-Bromo-5-fluoroisonicotinic Acid(Target)MethylPrecursor2-Bromo-5-fluoro-4-methylpyridine(Oxidation Precursor)Target->MethylPrecursorOxidation(KMnO4 or H2O2)DoMPrecursor2-Bromo-5-fluoropyridine(Lithiation Precursor)Target->DoMPrecursorDoM / CO2(LDA, -78°C)

Figure 1: Retrosynthetic disconnection showing the two primary access points.

Route A: Oxidative Synthesis (Recommended)[2]

This route is preferred for gram-to-kilogram scale synthesis as it avoids the use of pyrophoric organolithiums and strictly controlled cryogenic reactors.[1][2][3]

Mechanism & Rationale

The starting material, 2-bromo-5-fluoro-4-methylpyridine (CAS 885168-20-7), possesses a methyl group at the C4 position.[1][2][4] The electron-deficient nature of the pyridine ring makes the methyl group resistant to mild oxidants; however, strong oxidants like Potassium Permanganate (


Why


?

123
Experimental Protocol

Reference Protocol: Adapted from standard oxidation methodologies for electron-deficient picolines (e.g., EP 3753943 A1).

Reagents:

  • Substrate: 2-Bromo-5-fluoro-4-methylpyridine (1.0 eq)[1][2][3][4]

  • Solvent/Reagent: Trifluoroacetic acid (TFA) (15 vol)[2]

  • Oxidant: Hydrogen Peroxide (30% aq., 5-10 eq)[1][2]

Step-by-Step Workflow:

  • Dissolution: In a glass reactor equipped with a reflux condenser, dissolve 2-bromo-5-fluoro-4-methylpyridine (e.g., 10 g) in TFA (150 mL).

  • Addition: Add Hydrogen Peroxide (30% solution) slowly at room temperature. Caution: Exothermic.[1]

  • Reaction: Heat the mixture to 80°C and stir for 16–24 hours. Monitor via LC-MS for the disappearance of the methyl precursor (M+H = 190/192) and appearance of the acid (M+H = 220/222).[1][2][3]

  • Quench: Cool to room temperature. Carefully quench with water (200 mL).[2][3]

  • Workup:

    • Extract with Ethyl Acetate (3 x 200 mL).[2][3]

    • Wash combined organics with brine.[1][2][3][5]

    • Dry over anhydrous

      
       and concentrate in vacuo.[1][2][3]
      
  • Purification: The crude residue is often pure enough.[1][3] If necessary, recrystallize from Ethanol/Water or purify via acid-base extraction (dissolve in

    
    , wash with ether, acidify aqueous layer with HCl to precipitate product).
    

Data Summary Table:

ParameterSpecificationNote
Temperature 80°CEssential for oxidation of electron-poor methyl.[1][2][3]
Time 16 - 24 HoursMonitor conversion; unreacted SM is difficult to separate.[1][2][3]
Yield 75 - 85%High efficiency; loss mainly during extraction.[1][2][3]
Appearance White to Off-White SolidHigh melting point solid.[1][2][3]

Route B: Directed Ortho Metalation (DoM)[2]

This route is ideal for rapid analog generation in medicinal chemistry when the 4-methyl precursor is unavailable.[1][2][3]

Mechanism & Regioselectivity

Treatment of 2-bromo-5-fluoropyridine with Lithium Diisopropylamide (LDA) at -78°C results in deprotonation.[1][2][3]

  • Directing Effects: The Fluorine atom at C5 is a powerful Ortho Directing Group (ODG).[3]

  • Regioselectivity: Deprotonation can occur at C4 (ortho to F) or C6 (ortho to F and alpha to N).[2][3]

  • Control: At -78°C in THF, kinetic control often favors the C4 position due to the inductive effect of the adjacent Fluorine and the steric environment, though C6 lithiation is a competing pathway.[1] Quenching with

    
     (dry ice) traps the lithiated species.[2][3]
    

DoM_PathwaySM2-Bromo-5-fluoropyridineIntermediate[Lithiated Species](Li at C4)SM->IntermediateLDA, THF-78°CProduct2-Bromo-5-fluoroisonicotinic acidIntermediate->Product1. CO2 (gas/solid)2. HCl (aq)

Figure 2: Directed Ortho Metalation pathway.

Experimental Protocol

Reagents:

  • Substrate: 2-Bromo-5-fluoropyridine (1.0 eq)[1][2][3]

  • Base: LDA (Lithium Diisopropylamide) (1.1 eq) - Freshly prepared or commercial 2.0M solution.[1][2]

  • Electrophile: Dry Ice (

    
    ) (Excess)[2]
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere. Add anhydrous THF and cool to -78°C .

  • Base Addition: Add LDA solution dropwise, maintaining internal temperature below -70°C.

  • Substrate Addition: Dissolve 2-bromo-5-fluoropyridine in THF and add dropwise to the LDA solution. Stir for 1–2 hours at -78°C to ensure complete lithiation.

  • Carboxylation:

    • Method A (Gas): Bubble dry

      
       gas through the solution for 30 mins.[1][3]
      
    • Method B (Solid): Pour the reaction mixture onto an excess of crushed dry ice.

  • Quench & Isolation:

    • Allow to warm to room temperature.[1][2][3]

    • Add water and adjust pH to >10 with NaOH (to solubilize the acid as carboxylate).[3]

    • Wash with Diethyl Ether (removes unreacted starting material).[2][3]

    • Acidify the aqueous layer to pH 2-3 with 1N HCl.[1][2][3]

    • Extract the precipitated solid with Ethyl Acetate or filter directly if precipitation is heavy.[1][3]

Analytical Validation

To ensure the integrity of the synthesized product, verify against these expected parameters:

  • 1H NMR (DMSO-d6):

    • Expect two singlets (or doublets with small H-F coupling) in the aromatic region.[2][3]

    • 
       ~8.0 ppm (d):  Proton at C3 (Ortho to Br).[2][3]
      
    • 
       ~8.6 ppm (d):  Proton at C6 (Ortho to F, Alpha to N).[2][3]
      
    • Note: The disappearance of the methyl peak (approx 2.3 ppm) confirms oxidation in Route A.[3]

  • Mass Spectrometry (ESI-):

    • Look for [M-H]- peak at 218/220 (Bromine isotope pattern 1:1).[1][2][3]

Safety & Handling

  • Trifluoroacetic Acid (TFA): Highly corrosive and volatile.[1][2][3] Use in a fume hood.[1][2][3] Causes severe skin burns.[1][2][3]

  • Hydrogen Peroxide (30%): Strong oxidizer.[1][2][3] Contact with combustibles may cause fire.[1][2][3] Risk of explosion if concentrated.[1][2][3]

  • Lithium Diisopropylamide (LDA): Pyrophoric.[1][2][3] Reacts violently with water.[1][2][3] Handle under inert atmosphere.

  • Fluorinated Compounds: Thermal decomposition may release Hydrogen Fluoride (HF).[1][2][3]

References

  • Patent Application (Oxidation Protocol)

    • Title: Heterocyclic compound, application thereof and pharmaceutical composition comprising same.[3][5]

    • Source: EP 3753943 A1 (Paragraph [0232]).[2][3]

    • Context: Describes the oxidation of 2-bromo-5-fluoro-4-methylpyridine using H2O2/TFA
    • Link:[1][2][3]

  • Precursor Data (2-Bromo-5-fluoro-4-methylpyridine)

    • Title: 2-Bromo-5-fluoro-4-methylpyridine Substance Information.[1][2][3][4][6][7]

    • Source: PubChem / Chemical Vendors.[1][2][3]

    • CAS: 885168-20-7.[1][2][3][4]

    • Link:[2][3]

  • Alternative DoM Methodology (General Pyridine Lithiation)

    • Title: 2-Bromo-5-fluoropyridine (Reactivity Profile).[1][2][3]

    • Source: Sigma-Aldrich / Merck Technical Data.[1][2][3]

    • CAS: 41404-58-4.[1][2][3][8]

    • Link:[1][2][3]

Introduction: The Structural Significance of a Key Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Analysis of 2-Bromo-5-fluoroisonicotinic Acid

2-Bromo-5-fluoroisonicotinic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its substituted pyridine core serves as a versatile scaffold in the synthesis of complex molecules, particularly in drug discovery where halogenated motifs are crucial for modulating pharmacokinetic and pharmacodynamic properties.[3][4] The presence of bromine, fluorine, and a carboxylic acid group on the isonicotinic acid framework provides multiple reaction handles and influences the molecule's electronic and steric profile.

Accurate and unambiguous structural confirmation is the bedrock of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive, field-tested approach to the NMR analysis of 2-bromo-5-fluoroisonicotinic acid, moving from theoretical principles and spectral prediction to practical experimental protocols and data interpretation. The causality behind each experimental choice is explained to empower researchers to not only replicate the results but also to adapt these principles to new challenges.

Part 1: Theoretical NMR Spectral Prediction and Rationale

Before any experiment, a robust theoretical analysis is essential. It allows us to form a hypothesis of the expected outcome, making spectral interpretation more efficient and reliable. The structure of 2-bromo-5-fluoroisonicotinic acid (CAS 885588-12-5) dictates a specific set of NMR signals.[5]

Molecular Structure and Numbering: The isonicotinic acid backbone dictates that the carboxylic acid group is at the C-4 position. The numbering of the pyridine ring begins at the nitrogen atom (position 1). Therefore, the molecule has a bromine atom at C-2, a fluorine atom at C-5, and two remaining aromatic protons at C-3 and C-6.

¹H NMR Spectrum: Predicting Shifts and Couplings

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region and one for the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in a downfield region, often between 10-13 ppm.[6][7] Its broadness is a result of hydrogen bonding and potential chemical exchange with trace amounts of water. The choice of a hydrogen-bond-accepting solvent like DMSO-d₆ is crucial for observing this proton consistently.

  • Aromatic Proton H-6: This proton is ortho to the electron-withdrawing nitrogen and meta to the electron-withdrawing fluorine. It is expected to be the most downfield of the aromatic protons. Its signal will be split by two other nuclei:

    • Meta-coupling to H-3: A small coupling (⁴JHH) typically in the range of 2-3 Hz.

    • Meta-coupling to F-5: A larger through-bond coupling (⁴JHF) is expected, generally in the range of 5-9 Hz for meta H-F coupling in pyridine rings.[8]

    • Predicted Multiplicity: Doublet of doublets (dd).

  • Aromatic Proton H-3: This proton is situated between the bromine at C-2 and the carboxylic acid at C-4. Both are electron-withdrawing groups, placing this proton's resonance downfield, but likely upfield relative to H-6. It will experience splitting from:

    • Meta-coupling to H-6: The same ⁴JHH of 2-3 Hz.

    • Para-coupling to F-5: A small long-range coupling (⁵JHF), typically around 1-3 Hz.[8]

    • Predicted Multiplicity: Doublet of doublets (dd), which may appear as a narrow triplet if the two coupling constants are coincidentally similar.

¹³C NMR Spectrum: The Influence of Halogenation

The molecule has six unique carbon atoms, and all should be visible in a proton-decoupled ¹³C NMR spectrum. The key features are the influence of the electronegative substituents and the carbon-fluorine (C-F) coupling.

  • Carbonyl Carbon (-COOH): Expected in the typical range for carboxylic acids, approximately 165-175 ppm.

  • C-5 (Carbon bearing Fluorine): This signal will be significantly influenced by the directly attached fluorine. It will appear as a large doublet due to one-bond C-F coupling (¹JCF), which is typically in the range of 235-260 Hz for sp² carbons.

  • C-2 (Carbon bearing Bromine): The "heavy atom effect" of bromine can sometimes lead to signal broadening, but it is generally observed in the expected aromatic region.

  • C-3, C-4, and C-6: These carbons will also exhibit coupling to the fluorine atom, but over multiple bonds (²JCF, ³JCF, ⁴JCF). These couplings are much smaller than ¹JCF, typically ranging from 1 to 25 Hz, and provide valuable structural confirmation. For instance, C-4 and C-6 will show ²JCF and C-3 will show ³JCF.

Predicted NMR Data Summary

The following table summarizes the anticipated NMR data. Note that exact chemical shifts are solvent-dependent, but the relative positions, multiplicities, and coupling constants are characteristic.

Nucleus Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant(s) (J, Hz)
¹H-COOH10.0 - 13.0broad singlet (br s)N/A
¹HH-68.5 - 8.9doublet of doublets (dd)⁴JHF ≈ 5-9 Hz, ⁴JHH ≈ 2-3 Hz
¹HH-38.2 - 8.6doublet of doublets (dd)⁴JHH ≈ 2-3 Hz, ⁵JHF ≈ 1-3 Hz
¹³C-COOH165 - 175singlet (s)-
¹³CC-5155 - 165doublet (d)¹JCF ≈ 235-260 Hz
¹³CC-2, C-3, C-4, C-6120 - 150singlets or doubletsMulti-bond JCF couplings (1-25 Hz)

Part 2: Experimental Protocol: A Self-Validating Workflow

Adherence to a standardized protocol is critical for generating high-quality, reproducible NMR data. This workflow is designed to be self-validating, ensuring sample integrity and optimal instrument performance.

Materials and Equipment
  • 2-Bromo-5-fluoroisonicotinic acid (Purity ≥97%)[5]

  • Deuterated solvent: DMSO-d₆ (≥99.8% D)

  • High-precision 5 mm NMR tubes (e.g., Norell S-5-500-7)[9]

  • Pipettes and glassware

  • Vortex mixer and/or ultrasonic bath

Step-by-Step Sample Preparation
  • Weighing the Analyte: Accurately weigh 10-20 mg of 2-bromo-5-fluoroisonicotinic acid directly into a clean, dry vial. For a small molecule with a molecular weight of ~220 g/mol , this amount provides sufficient concentration for both ¹H and ¹³C experiments without causing issues with solubility or line broadening.[9][10]

  • Solvent Selection & Rationale: Add approximately 0.6 mL of DMSO-d₆ to the vial.

    • Causality: DMSO-d₆ is the solvent of choice for several reasons. First, 2-bromo-5-fluoroisonicotinic acid is readily soluble in polar organic solvents like DMSO.[11] Second, DMSO is a strong hydrogen bond acceptor, which slows the exchange rate of the acidic carboxylic proton, making it observable as a distinct, albeit broad, peak.[6] Lastly, its high boiling point makes it suitable for variable temperature studies if needed. Common solvents like CDCl₃ are less ideal due to the poor solubility of the acid and rapid exchange of the -COOH proton.[7]

  • Dissolution: Gently vortex the sample until the solid is completely dissolved. An ultrasonic bath may be used sparingly if needed, but avoid excessive heating. Ensure the solution is clear and free of particulate matter.

  • Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm, which is optimal for modern NMR spectrometers.

  • Labeling: Clearly label the NMR tube with a unique identifier. Do not use paper labels on the section of the tube that enters the probe.

NMR Data Acquisition

This protocol assumes a standard 400-600 MHz NMR spectrometer.

  • Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the DMSO-d₆ solvent, which serves as the reference for the magnetic field frequency.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. This step is critical for achieving sharp lines and high resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

    • Number of Scans: 1024 to 4096 scans, depending on concentration. ¹³C has a low natural abundance and requires more scans.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Reference the spectrum. For DMSO-d₆, the residual solvent peak for ¹H is at ~2.50 ppm, and for ¹³C it is at 39.52 ppm.[12][13]

Part 3: Data Interpretation and Structural Verification

The final step is to analyze the processed spectra and verify that the data aligns with the theoretical predictions for 2-bromo-5-fluoroisonicotinic acid.

  • ¹H Spectrum Analysis:

    • Confirm the presence of a broad singlet between 10-13 ppm, corresponding to the -COOH proton.

    • Identify the two signals in the aromatic region (8-9 ppm).

    • Assign the downfield doublet of doublets to H-6 and the upfield one to H-3.

    • Measure the coupling constants (J-values). The larger J-value for the H-6 signal should correspond to the ⁴JHF coupling, while the smaller J-value for both signals should match the ⁴JHH meta-coupling. This pattern of multiplicities and J-values is a unique fingerprint for this substitution pattern.

  • ¹³C Spectrum Analysis:

    • Identify the six distinct carbon signals.

    • Locate the downfield carbonyl signal (~165-175 ppm).

    • Find the large doublet in the aromatic region and assign it to C-5. Measure the ¹JCF coupling constant, which should be >230 Hz.

    • Assign the remaining four aromatic carbons. Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used for unambiguous assignment by correlating protons to their directly attached carbons (HSQC) or carbons 2-3 bonds away (HMBC).

Workflow Visualization

The entire process, from sample preparation to final analysis, can be visualized as a systematic workflow.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Analyte (10-20 mg) solvent 2. Add Solvent (DMSO-d₆, 0.6 mL) weigh->solvent dissolve 3. Dissolve (Vortex/Sonicate) solvent->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer insert 5. Insert & Lock transfer->insert shim 6. Shim insert->shim acq_h1 7. Acquire ¹H Spectrum shim->acq_h1 acq_c13 8. Acquire ¹³C Spectrum acq_h1->acq_c13 process 9. Process Data (FT, Phase, Baseline) acq_c13->process reference 10. Reference Spectra process->reference interpret 11. Interpret & Assign reference->interpret confirm 12. Structure Confirmation interpret->confirm

Caption: Workflow for the NMR analysis of 2-bromo-5-fluoroisonicotinic acid.

Conclusion

The NMR analysis of 2-bromo-5-fluoroisonicotinic acid is a straightforward process when approached with a combination of theoretical prediction and meticulous experimental practice. The characteristic chemical shifts, and more importantly, the distinct proton-fluorine and carbon-fluorine coupling constants, provide a wealth of information that allows for its unambiguous structural confirmation. The protocols and rationale detailed in this guide serve as a robust framework for researchers, ensuring the generation of high-fidelity data essential for advancing scientific discovery.

References

  • Pipzine Chemicals. 2-Bromo-5-fluoro-4-pyridinecarboxylic Acid | CAS 877399-52-5. [Link]

  • Gómez-Pérez, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (1975). Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10, pp. i-734). Pergamon. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. ¹H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded.... [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Evans, D. F. (1960). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics. [Link]

  • Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry. [Link]

  • D'Souza, V. M., & Summers, M. F. (2014). NMR Characterization of RNA Small Molecule Interactions. In Methods in enzymology (Vol. 549, pp. 433–453). Academic Press. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Jin, K., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. [Link]

  • Feeney, J., Sutcliffe, L. H., & Walker, S. M. (1966). Coupling Constants in Fluorinated Cyclic Compounds. Transactions of the Faraday Society. [Link]

  • Liler, M. (1974). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. [Link]

  • LookChem. 2-Bromo-5-fluoroisonicotinic acid. [Link]

  • Ni, Y., & Zhu, J. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. [Link]

  • Novikov, A. S., et al. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences. [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Sowlati-Hashjin, S., & Proynov, E. (2007). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. The Journal of Physical Chemistry A. [Link]

  • Georgia Institute of Technology NMR Center. (2023). Small molecule NMR sample preparation. [Link]

  • Cambridge Healthtech Institute. (2022). Chemical Space bRo5. [Link]

  • Grigoras, C. V., et al. (2022). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Jin, K., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters. [Link]

  • Zakhmatov, N. A., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link]

  • van der Wurff, P., et al. (2021). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry. [Link]

Sources

The Strategic Scaffold: 2-Bromo-5-fluoroisonicotinic Acid in Modern Drug Design

[1]

Executive Summary

2-Bromo-5-fluoroisonicotinic acid (CAS 885588-12-5 ) has emerged as a "privileged scaffold" in the synthesis of next-generation kinase inhibitors, epigenetic modulators, and protein-protein interaction inhibitors.[1] Its structural utility lies in its unique substitution pattern:

  • C4-Carboxylic Acid : Provides a handle for amide coupling to solubilizing tails or pharmacophores.[1][2]

  • C2-Bromine : A reactive site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing extension of the heteroaromatic core.[1][2]

  • C5-Fluorine : A metabolic blocker that modulates the pKa of the pyridine nitrogen and influences the electronic properties of the ring without adding significant steric bulk.[1][2]

This guide explores the technical history, synthetic evolution, and reactivity profile that make this molecule indispensable in drug discovery.[1][2]

Discovery and History

The compound first appeared in the patent literature in the mid-2000s, coinciding with a surge in demand for highly substituted pyridine scaffolds in oncology research.[1][2]

  • First Appearance : The CAS number (registered circa 2006) and early patent citations link its initial use to the development of kinase inhibitors and GPCR ligands where precise vector positioning of substituents was required.[1][2]

  • Evolution of Utility : Originally a niche intermediate, it became a standard catalog item as researchers realized its value in "Fragment-Based Drug Design" (FBDD).[1][2] The ability to independently functionalize the C2, C4, and C5 positions allows for rapid generation of structure-activity relationship (SAR) libraries.[1][2]

Key Therapeutic Areas
Target ClassDisease IndicationMechanism of Action
KDM5/KDM4 CancerHistone Demethylase Inhibition (Epigenetics)
Furin Fibrosis / CancerProprotein Convertase Inhibition
PRMT5 Sickle Cell / CancerArginine Methyltransferase Inhibition
Miro2 NeurodegenerationMitochondrial Rho GTPase reduction
HPK1 Immuno-oncologyHematopoietic Progenitor Kinase 1 Inhibition

Synthetic Routes

The synthesis of 2-Bromo-5-fluoroisonicotinic acid is non-trivial due to the directing effects of the fluorine and bromine atoms.[1][2] Two primary routes exist: the Oxidative Route (Industrial Standard) and the Directed Metalation Route (Medicinal Chemistry Scale).[1][2]

Route A: The Oxidative Picoline Route (Scalable)

This is the preferred method for multi-gram to kilogram scale manufacturing.[1][2] It relies on the oxidation of the 4-methyl precursor, avoiding the regioselectivity issues of direct lithiation.[1][2]

  • Precursor Synthesis : 2-Amino-5-fluoropyridine is brominated to yield 2-bromo-5-fluoropyridine.[1]

  • Methylation/Functionalization : Introduction of the methyl group at C4 (often via lithiation/trapping or radical alkylation) yields 2-bromo-5-fluoro-4-picoline (CAS 885168-20-7).[1][2]

  • Oxidation : The methyl group is oxidized to the carboxylic acid using strong oxidants like KMnO₄ or via a catalyzed air oxidation.[1][2]

Route B: Directed Ortho-Metalation (DoM)

Used for rapid analog generation, this route exploits the acidity of the pyridine ring protons.[1][2]

  • Challenge : Lithiation of 2-bromo-5-fluoropyridine with LDA typically occurs at C6 (alpha to Nitrogen, ortho to Fluorine) rather than C4.[1][2]

  • Solution : To access the C4 acid, "Halogen Dance" conditions or bulky bases (LiTMP) are sometimes employed, or the C6 position is transiently blocked.[1][2] However, this route is less robust for the specific isonicotinic (C4) isomer compared to the picoline oxidation method.[1][2]

Visualization: Synthetic Pathways

SynthesisStart2-Amino-5-fluoropyridineInter12-Bromo-5-fluoropyridine(CAS 41404-58-4)Start->Inter1Sandmeyer/Bromination(HBr, NaNO2, Br2)Picoline2-Bromo-5-fluoro-4-picoline(CAS 885168-20-7)Inter1->PicolineC4-Methylation(LDA, MeI or Radical)Target2-Bromo-5-fluoroisonicotinic acid(CAS 885588-12-5)Inter1->TargetDirect Lithiation (LDA/CO2)(Regioselectivity Issues)Picoline->TargetOxidation(KMnO4 or O2/Co)

Caption: The dominant industrial route proceeds via the oxidation of the 4-picoline intermediate to ensure correct regiochemistry.

Reactivity Profile & Experimental Protocols

The Tri-Vector Reactivity

The molecule acts as a hub for three distinct chemical modifications:[2]

  • Vector 1: The Acid (C4) [1][2]

    • Reaction : Amide coupling.[1][2]

    • Reagents : HATU, T3P (Propylphosphonic anhydride), or SOCl₂ conversion to acid chloride.[1][2]

    • Purpose : Attachment of the "tail" or solvent-exposed region of the drug.[1][2]

  • Vector 2: The Bromine (C2)

    • Reaction : Suzuki-Miyaura, Stille, or Buchwald-Hartwig coupling.[1][2]

    • Reactivity : Highly reactive due to its position alpha to the pyridine nitrogen.[1][2]

    • Purpose : Attachment of the core scaffold or "hinge-binding" motif.[1][2]

  • Vector 3: The Fluorine (C5) [1][2]

    • Reaction : Nucleophilic Aromatic Substitution (SnAr) - Conditional.[1][2]

    • Nuances : While less reactive than the C2-Br, the C5-F can be displaced by strong nucleophiles (alkoxides, thiols) if the ring is sufficiently electron-deficient.[2] In most drug designs, it is left intact to block metabolism.[1][2]

Visualization: Reactivity Map

ReactivityCore2-Bromo-5-fluoroisonicotinic acidAcidC4-COOHAmide CouplingCore->AcidHATU, Amines(Solubilizing Tail)BromoC2-BrSuzuki/BuchwaldCore->BromoPd(PPh3)4, Boronic Acids(Core Extension)FluoroC5-FMetabolic Blocker / SnArCore->FluoroRarely Displaced(Modulates pKa)

Caption: The scaffold offers orthogonal reactivity: Amide formation at C4, Cross-coupling at C2, and electronic modulation at C5.[2][3][4]

Representative Protocol: Amide Coupling (T3P Method)

Derived from WO2021126728 (PRMT5 Inhibitors)

Objective : Coupling 2-bromo-5-fluoroisonicotinic acid with a secondary amine.

  • Preparation : Charge a reaction vessel with 2-bromo-5-fluoroisonicotinic acid (1.0 eq) and the amine partner (1.0–1.2 eq).

  • Solvent System : Dissolve in DCM (Dichloromethane) and DMF (Dimethylformamide) (ratio approx 2:1).[1][2]

  • Base : Cool to 0°C. Add DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 eq).

  • Coupling Agent : Add T3P (50% solution in EtOAc or DMF) (1.2–1.5 eq) dropwise.[1][2]

  • Reaction : Stir at 0°C for 30 mins, then warm to Room Temperature (20–25°C) and stir for 2–16 hours.

  • Workup : Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Why T3P? : T3P is preferred over HATU for scale-up as it produces water-soluble byproducts and often requires less difficult purification.[1][2]

References

  • WO2017207813A1 : Heteroaryl-carboxylic acids as histone demethylase inhibitors.[1][2] (Describes the use of the scaffold in KDM5 inhibitors). Link

  • US11773078B2 : Furin inhibitors.[1][2] (Details the synthesis of fibrosis treatments using the acid chloride method). Link

  • WO2021126728A1 : Prmt5 inhibitors.[1][2][4] (Provides the T3P coupling protocol). Link

  • WO2024081653A2 : Methods of lowering miro2 to treat neurodegenerative diseases. (Recent application in neurodegeneration).[1][2][3][5] Link

  • Schlosser, M. et al. Selective Functionalization of 2-Fluoropyridine... (Background on pyridine lithiation regioselectivity). ResearchGate.[1][2][6] Link

Technical Guide: Functional Group Analysis and Reactivity Profiling of 2-Bromo-5-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the analysis and utilization of 2-Bromo-5-fluoroisonicotinic acid . It deviates from standard templates to prioritize the specific "functional logic" of this multi-functional scaffold.

Executive Summary

2-Bromo-5-fluoroisonicotinic acid is a high-value heterocyclic scaffold used primarily in fragment-based drug discovery (FBDD). Its utility stems from its dense functionality : a pyridine core decorated with three distinct reactive handles—a carboxylic acid (


), a fluorine atom (

), and a bromine atom (

).

This guide provides a rigorous analytical framework for validating this compound and a strategic roadmap for exploiting its orthogonal reactivity. The central challenge with this molecule is not just identification, but chemoselectivity —ensuring that chemical modifications occur exclusively at the desired locus without compromising the integrity of the remaining functional groups.

Structural & Electronic Analysis

The molecule is defined by the interplay of four functional components. Understanding the electronic push-pull mechanisms is a prerequisite for accurate analysis and successful synthesis.

Functional GroupPositionElectronic CharacterAnalytical MarkerReactivity Profile
Pyridine Nitrogen

Electron-withdrawing (Inductive/Mesomeric)Low pKa (Basicity suppressed)Directs nucleophiles to

Bromine

Weakly deactivating, Good Leaving GroupMS: 1:1 Isotope Pattern (

)
Primary Electrophile: Pd-catalyzed Cross-coupling
Carboxylic Acid

Strong Electron-withdrawing (EWG)IR: Broad O-H (2500-3000

), C=O
Nucleophilic Acyl Substitution: Amide coupling, Esterification
Fluorine

Strong EWG (Inductive), Donor (Mesomeric)

NMR: Singlet (split by H) ~ -120 ppm
Secondary Electrophile: Rare

(requires activation)
Electronic Push-Pull Effects
  • Acidity (

    
    ):  The isonicotinic acid core typically has a 
    
    
    
    of ~4.8. The presence of two halogens (Br and F) exerts a strong inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion. Consequently, the
    
    
    of the carboxylic acid is significantly lower (estimated 3.2 – 3.8 ), making it a stronger acid than unsubstituted isonicotinic acid.
  • Basicity: The pyridine nitrogen is normally basic (

    
     of conjugate acid ~1.8 for isonicotinic acid). The electron-withdrawing halogens further reduce the electron density on the nitrogen, rendering it effectively non-basic in standard organic synthesis conditions.
    

Analytical Characterization Protocols

Trustworthy data generation relies on selecting the right detection modality for the specific functional group.

NMR Spectroscopy Logic

The


 NMR spectrum is sparse but diagnostic.[1] The molecule possesses only two aromatic protons, 

and

.
  • 
     (Proton between Br and COOH):  This proton is deshielded by the adjacent carbonyl and bromine. It typically appears as a singlet  or a doublet with a small long-range coupling constant (
    
    
    
    ) to the fluorine.
  • 
     (Proton between N and F):  This proton is highly deshielded due to the adjacent nitrogen and fluorine. It will appear as a distinct doublet  due to large germinal coupling with fluorine (
    
    
    
    ).
HPLC Method Development (Protocol)

Standard neutral mobile phases cause peak tailing for pyridine-carboxylic acids due to the ionization of the carboxyl group and interaction of the pyridine nitrogen with silanols.

Optimized Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid (Maintains COOH in protonated

    
     state).
    
  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic

    
    ) and 220 nm  (amide/acid absorption).
    
  • Rationale: The acidic modifier suppresses the ionization of the carboxylic acid, sharpening the peak shape and increasing retention time to separate it from the void volume.

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ) is often more sensitive for carboxylic acids.
    
  • Isotope Signature: Look for the characteristic bromine "twin peaks" separated by 2 mass units with nearly equal intensity (

    
     and 
    
    
    
    ).
    • Target Mass (

      
      ): ~218 and 220 m/z.[3][4]
      

Reactivity Profiling & Chemoselectivity

The power of this scaffold lies in its ability to undergo divergent synthesis . The order of operations is critical.

Reactivity Hierarchy
  • Amide Coupling (

    
    ):  The carboxylic acid is the most accessible handle. It can be coupled to amines using standard reagents (HATU, EDC) without affecting the halogens.
    
  • Suzuki-Miyaura Coupling (

    
    ):  The C-Br bond is activated by the adjacent pyridine nitrogen (alpha-position), making it highly reactive toward Pd(0) oxidative addition. This reaction generally proceeds after amide coupling or on the protected acid (ester).
    
  • Nucleophilic Aromatic Substitution (

    
    ) (
    
    
    
    ):
    The C-F bond is the least reactive. While Fluorine is a good leaving group for
    
    
    , the
    
    
    position is meta to the nitrogen (less activated). However, the
    
    
    -carbonyl is ortho to the fluorine, providing some activation.
    
    
    at
    
    
    usually requires harsh conditions or strong nucleophiles and should be attempted last.

ReactivityMap Start 2-Bromo-5-fluoro- isonicotinic acid PathA Path A: Amide Coupling (C4 Modification) Start->PathA R-NH2, HATU RT, 2h PathB Path B: Suzuki Coupling (C2 Arylation) Start->PathB Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, 80°C PathC Path C: SnAr (C5 Displacement) Start->PathC R-OH/R-SH Base, High Temp ProductA Amide Intermediate (Br/F intact) PathA->ProductA ProductB Biaryl Acid (F intact) PathB->ProductB ProductC 5-Substituted Analog (Difficult) PathC->ProductC ProductA->PathB Step 2

Figure 1: Chemoselective Divergence Map. Path A (Amide Coupling) is the recommended first step to avoid catalyst poisoning by the free acid in Path B.

Experimental Protocols

Protocol 1: Titrimetric Purity & pKa Determination

Use this protocol to validate the purity of incoming raw material batches.

Materials:

  • 0.1 N NaOH (Standardized)

  • Ethanol/Water (1:1 mixture)

  • pH Meter (Calibrated at pH 4.0 and 7.0)

Procedure:

  • Accurately weigh ~100 mg of 2-Bromo-5-fluoroisonicotinic acid.

  • Dissolve in 20 mL of Ethanol/Water (1:1). Ensure complete dissolution (sonicate if necessary).

  • Titrate with 0.1 N NaOH, recording pH every 0.1 mL.

  • Analysis: Plot the first derivative of the pH curve (

    
    ).
    
    • Equivalence Point: The volume at the inflection point corresponds to the molar amount of carboxylic acid.

    • Calculation:

      
      
      
    • pKa Extraction: The pH at the half-equivalence point represents the

      
       of the carboxylic acid.
      
Protocol 2: Standard Suzuki Cross-Coupling on the Acid Scaffold

Note: Coupling directly on the free acid is possible but often lower yielding. Esterification (TMS-diazomethane) prior to coupling is recommended if yields are <40%.

  • Charge: In a microwave vial, combine 2-Bromo-5-fluoroisonicotinic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add

    
     (3.0 equiv).
    
  • Reaction: Seal and heat to 90°C for 4 hours (or microwave at 110°C for 30 min).

  • Workup: Acidify to pH 3 with 1N HCl (critical to recover the product from the aqueous phase), extract with Ethyl Acetate.

  • Purification: Reverse Phase Flash Chromatography (C18, Water/MeCN + 0.1% Formic Acid).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • O'Brien, P., et al. (2014). "Fragment-based drug discovery using halogenated pyridine scaffolds." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine-4-carboxylic acid Product Specification. Retrieved October 26, 2023, from

  • Reich, H. J. (2023). "Proton NMR Data - Chemical Shifts of Pyridines." University of Wisconsin-Madison.

  • Liaw, Y. C., et al. (2018). "Optimization of HPLC methods for polar acidic compounds." Journal of Chromatography A.

Sources

Strategic Handling & Reactivity Profile: 2-Bromo-5-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-5-fluoroisonicotinic acid Document Type: Strategic Handling & Reactivity Technical Guide Version: 2.1 (Research Grade)

Executive Summary & Strategic Scaffolding

2-Bromo-5-fluoroisonicotinic acid (CAS: 885588-12-5) is not merely a reagent; it is a high-value heterocyclic scaffold used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.

Its structural utility lies in its orthogonal reactivity :

  • C2-Bromine: A "soft" electrophile primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C5-Fluorine: A metabolic blocker or a "hard" electrophile for nucleophilic aromatic substitution (

    
    ) under forcing conditions.
    
  • C4-Carboxylic Acid: A handle for amide diversification or heterocycle formation (e.g., oxadiazoles).

This guide synthesizes safety protocols with synthetic strategy, treating the molecule as both a hazardous material and a critical asset.

Chemical Intelligence & Physiochemical Data[1][2]

PropertySpecification
CAS Number 885588-12-5
IUPAC Name 2-bromo-5-fluoropyridine-4-carboxylic acid
Molecular Formula

Molecular Weight 220.00 g/mol
Appearance Off-white to pale yellow solid
Acidity (pKa) ~3.5 (Predicted - acidic due to electron-deficient ring)
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water; Soluble in aqueous base.[1][2][3]
Storage 2-8°C , Hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

Hazard Architecture & Safety Logic

Status: Warning (GHS Classifications)

While often labeled as an "Irritant" (H315/H319/H335) in commercial catalogs, professional caution is required . Halogenated pyridines can exhibit sensitizing properties and unexpected corrosivity upon hydrolysis.

Risk Assessment
  • Inhalation: The electron-withdrawing nature of the pyridine ring increases the acidity of the carboxylic proton. Inhalation of dust can cause severe respiratory tract inflammation.

  • Ocular: High risk of corneal damage due to acidity combined with organic solvent solubility (if in solution).

  • Dermal: Potential for delayed hypersensitivity. The fluorine substituent increases lipophilicity, potentially aiding dermal absorption compared to non-fluorinated analogs.

PPE Decision Matrix (Protocol)

Do not rely on a "one-size-fits-all" approach. Use this logic flow to determine the necessary protection level based on your experimental scale.

SafetyMatrix Start Start: Assess Scale & State ScaleSmall Scale < 100 mg (Solid) Start->ScaleSmall ScaleLarge Scale > 100 mg (or Solution) Start->ScaleLarge Hood Standard Fume Hood Face Velocity > 0.5 m/s ScaleSmall->Hood Standard Handling ScaleLarge->Hood High Dust Risk Glovebox Glove Box / Isolator (Preferred for hygroscopic stability) ScaleLarge->Glovebox Optimal Safety PPE_Basic PPE Level 1: Nitrile Gloves (Double), Safety Glasses, Lab Coat Hood->PPE_Basic PPE_Advanced PPE Level 2: Butyl Rubber Gloves, Face Shield + Goggles, Tyvek Sleeves Hood->PPE_Advanced If heating/pressurizing Glovebox->PPE_Basic

Figure 1: Risk-based Personal Protective Equipment (PPE) selection logic.

Synthetic Reactivity & Orthogonality

The value of 2-Bromo-5-fluoroisonicotinic acid is its ability to undergo sequential, selective functionalization.

The "Halogen Dance" & Selectivity
  • Site A (C4-COOH): This is the first point of modification if an amide library is desired.

    • Protocol Note: Avoid

      
       if possible, as it may attack the pyridine ring or cause halogen scrambling. Use mild coupling agents (HATU/T3P).
      
  • Site B (C2-Br): The most reactive carbon center.

    • Mechanism:[4][5] Oxidative addition of Pd(0) occurs here preferentially over the C-F bond due to the weaker C-Br bond strength (~68 kcal/mol vs ~115 kcal/mol for C-F).

  • Site C (C5-F): The "Survivor."

    • Utility: Usually retained to block metabolic oxidation (P450) or displaced by strong nucleophiles (alkoxides/amines) in a high-temperature

      
       reaction after the C2 position has been derivatized.
      
Synthetic Workflow Map

Synthesis Core 2-Bromo-5-fluoro- isonicotinic acid PathA Path A: Amide Coupling (Preserve Halogens) Core->PathA HATU/DIEA DMF, RT PathB Path B: Suzuki/Buchwald (C2-Br Displacement) Core->PathB Pd(PPh3)4, ArB(OH)2 Na2CO3, Dioxane PathC Path C: SnAr (C5-F Displacement) Core->PathC NaOR or HNR2 DMSO, >100°C ProdA Amide Intermediate (Scaffold for Library) PathA->ProdA ProdB 2-Aryl/Amino Pyridine (Kinase Hinge Binder) PathB->ProdB ProdC 5-Alkoxy/Amino Pyridine (Rare/Forcing Conditions) PathC->ProdC

Figure 2: Orthogonal reaction pathways. Path B is the most common primary transformation.

Handling, Storage, & Stability Protocols

Hygroscopicity Management

This compound is hygroscopic. Moisture uptake leads to:

  • Hydrolysis: Formation of sticky hydrates that are difficult to weigh accurately.

  • Stoichiometric Drift: Inaccurate molecular weight calculations in sensitive catalytic reactions.

Protocol:

  • Upon receipt, dry the material in a vacuum desiccator over

    
     for 24 hours.
    
  • Aliquot into single-use vials under Argon.

  • Seal with Parafilm and store at 2-8°C.

Solution Stability
  • DMSO/DMF: Stable for ~48 hours at RT.

  • Protic Solvents (MeOH/Water): Avoid prolonged storage; slow solvolysis of the C-F bond may occur under acidic/basic conditions.

Emergency & First Aid Procedures

Self-Validating Steps: These steps assume no medical help is immediately available.

ScenarioImmediate ActionScientific Rationale
Skin Contact Drench & Soap: Wash with PEG-400 (if available) or copious soap/water for 15 mins.Fluorinated organics are lipophilic; water alone may not efficiently remove them from skin pores.
Eye Exposure Isotonic Flush: Use eyewash station for 15 mins.[5] Hold eyelids open.The acidity (COOH) causes immediate protein denaturation; rapid dilution is the only mitigation.
Spill (Solid) Wet Sweep: Cover with wet paper towels, then scoop.Prevents aerosolization of the irritant dust.
Spill (Liquid) Neutralize: Absorb with Vermiculite + Sodium Bicarbonate.Neutralizes the carboxylic acid functionality before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16036669, 2-Bromo-5-fluoropyridine-4-carboxylic acid. Retrieved from [Link]

  • Schlosser, M., & Rausis, T. (2004).Site-Selective Functionalization of Halogenated Pyridines. European Journal of Organic Chemistry. (Contextual grounding for reactivity profiles).

Sources

Commercial & Technical Profile: 2-Bromo-5-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

2-Bromo-5-fluoroisonicotinic acid (CAS: 885588-12-5) represents a high-value "orthogonal" building block in modern medicinal chemistry.[1] Its structural utility lies in its three distinct functional handles, which allow for sequential, selective functionalization—a critical requirement for Fragment-Based Drug Discovery (FBDD) and scaffold hopping.

  • The Acid (C4): Ready for amidation to form core peptidomimetic backbones or heterocycle formation (e.g., oxadiazoles).

  • The Bromide (C2): A prime candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of biaryl diversity or solubility-enhancing amines.[1]

  • The Fluorine (C5): Provides metabolic stability (blocking the oxidation-prone C5 position) and modulates the pKa of the neighboring carboxylic acid, influencing bioavailability.

This guide details the commercial landscape, synthetic accessibility, and quality control parameters required to integrate this scaffold into your drug development pipeline.

Chemical Identity & Specifications

Before procurement or synthesis, verify the identity parameters to prevent CAS confusion with isomeric nicotinic acids.

ParameterSpecification
Chemical Name 2-Bromo-5-fluoroisonicotinic acid
Synonyms 2-Bromo-5-fluoropyridine-4-carboxylic acid; 2-Bromo-4-carboxy-5-fluoropyridine
CAS Number 885588-12-5
Molecular Formula C₆H₃BrFNO₂
Molecular Weight 219.99 g/mol
MDL Number MFCD09261246
Appearance Off-white to pale yellow solid
Predicted pKa ~3.0 (Acidic due to electron-deficient pyridine ring + ortho-fluorine)
SMILES OC(=O)C1=C(F)C=NC(Br)=C1

Commercial Landscape: Buy vs. Make

The commercial availability of this compound is classified as "Tier 2: Specialty Building Block" . It is not a commodity chemical (like 2-bromopyridine) but is stocked by specialized heterocyclic vendors.[1]

Supplier Analysis[3][8]
  • Primary Stockists: Apollo Scientific, SynQuest Labs, BLD Pharm, and specialized aggregators like eChemi.

  • Regional Availability:

    • USA/UK: Typically available in 1g–5g units with 1-week lead times.[1]

    • Asia (China/India): Bulk quantities (25g–100g) often require a "Pack-on-Application" (POA) inquiry, with lead times of 2–3 weeks.[1]

  • Cost Estimates (Market Average):

Pack SizeEstimated Cost (USD)Cost Efficiency
1 g $20 - $35Screening / Hit Validation
5 g $45 - $80Lead Optimization
25 g $180 - $250Scale-up / Process Dev
Strategic Recommendation

For requirements <10g , direct purchase is recommended to save internal FTE time. For requirements >50g , in-house synthesis or custom manufacturing becomes cost-effective due to the high markup on the catalog price of the acid compared to its precursors.[1]

Synthetic Accessibility (The "Make" Manual)

If commercial stock is depleted or bulk material is required, two primary synthetic routes are established. Route A is preferred for scale-up due to operational simplicity, while Route B is faster for small-scale medicinal chemistry labs equipped for cryogenic reactions.[1]

Synthesis Workflow Diagram

SynthesisRoutes Precursor1 2-Bromo-5-fluoro-4-picoline (CAS: 885168-20-7) Oxidation Oxidation (KMnO4 or NaOCl) Precursor1->Oxidation Route A: Scalable Precursor2 2-Bromo-5-fluoropyridine (CAS: 41404-58-4) Lithiation Lithiation (LDA, -78°C) Precursor2->Lithiation Route B: MedChem Target 2-Bromo-5-fluoro- isonicotinic acid (CAS: 885588-12-5) Oxidation->Target Reflux/Workup CO2_Trap CO2 Quench Lithiation->CO2_Trap C4-Selective CO2_Trap->Target Acidify

Figure 1: Two primary synthetic pathways.[1] Route A (Oxidation) is preferred for safety and scalability. Route B (Lithiation) requires strict temperature control to ensure regioselectivity.

Detailed Protocols
Route A: Oxidation of 2-Bromo-5-fluoro-4-picoline (Scalable)

This method avoids cryogenic conditions and uses the commercially available 4-methyl precursor (CAS 885168-20-7).[1]

  • Reagents: Potassium Permanganate (KMnO₄), Water/Pyridine mixture.

  • Procedure:

    • Dissolve 2-bromo-5-fluoro-4-picoline in water (with catalytic pyridine or t-butanol to aid solubility).[1]

    • Add KMnO₄ (2.5 - 3.0 equiv) portion-wise at 70–80°C. Caution: Exothermic.[1]

    • Reflux for 3–5 hours until the purple color persists or starting material is consumed (TLC control).

    • Filter hot to remove MnO₂ precipitate.

    • Acidify the filtrate with HCl to pH ~2 to precipitate the product.

  • Yield: Typically 60–75%.[1]

  • Advantage: Robust, no regioselectivity issues (the methyl group is already at C4).

Route B: Lithiation of 2-Bromo-5-fluoropyridine (Fast)

Best for small batches (<5g) where the precursor (CAS 41404-58-4) is already on the shelf.[1]

  • Reagents: LDA (Lithium Diisopropylamide), Dry THF, Dry Ice (CO₂).

  • Procedure:

    • Cool a solution of 2-bromo-5-fluoropyridine in anhydrous THF to -78°C.

    • Add LDA (1.1 equiv) dropwise. The fluorine atom directs lithiation to the ortho position (C4), while the bromine at C2 also acidifies C3. Note: C4 lithiation is generally favored due to the combined inductive effect and the directing ability of fluorine.[1]

    • Stir for 30–60 mins at -78°C.

    • Quench with excess solid CO₂ or bubble CO₂ gas.

    • Allow to warm to RT, quench with water, and acidify to precipitate.

  • Risk: Potential for lithiation at C3 (between Br and C4) or halogen dance (migration of Br). Rigorous structural confirmation (NMR) is required.

Quality Control & Validation

Upon receipt or synthesis, the following analytical signatures validate the compound.

1H-NMR Interpretation (DMSO-d6)

The molecule has two aromatic protons on the pyridine ring.[1]

  • H6 (Adjacent to F and N): Appears as a doublet (d) around 8.4 – 8.6 ppm .

    • Coupling: Large

      
       coupling (~1-3 Hz) and potentially small meta-coupling.[1]
      
  • H3 (Adjacent to Br and COOH): Appears as a doublet (d) or singlet around 7.8 – 8.0 ppm .

    • Coupling: Smaller

      
       (long-range) coupling.[1]
      
  • Acid Proton: Broad singlet >13 ppm (often invisible if wet DMSO is used).

HPLC Purity check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm.[1]

  • Note: As a carboxylic acid, the peak may tail significantly unless a buffer (TFA or Formic Acid) is used.

Handling & Safety

  • GHS Classification: Warning.[1][2][3]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Store at 2–8°C. Keep container tightly closed. The acid functionality is stable, but the C-Br bond is light-sensitive over long periods; amber vials are recommended.[1]

References

  • SynQuest Laboratories. Product Datasheet: 2-Bromo-5-fluoroisonicotinic acid (4H21-B-X0).[1] Retrieved from

  • Apollo Scientific. Safety Data Sheet & Pricing: CAS 885588-12-5.[1] Retrieved from [1]

  • PubChem. Compound Summary: 2-Bromo-5-fluoro-4-methylpyridine (Precursor).[1][4] Retrieved from [1][4]

  • ChemicalBook. 2-Bromo-5-fluoropyridine Synthesis & Properties. Retrieved from [1]

Sources

Methodological & Application

Advanced Synthesis of Kinase Inhibitors: The 2-Bromo-5-fluoroisonicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, 2-Bromo-5-fluoroisonicotinic acid (CAS: 884494-36-4) represents a high-value "privileged scaffold" for the synthesis of Type I and Type II kinase inhibitors. Its tri-functional nature—comprising a carboxylic acid for solvent-exposed tail attachment, a bromine for palladium-catalyzed extension into the hydrophobic pocket, and a fluorine atom for metabolic blocking and electronic modulation—makes it an ideal core for targeting receptor tyrosine kinases (e.g., c-Met, VEGFR, ALK).

This guide details the strategic application of this building block, providing optimized protocols for amide coupling and Suzuki-Miyaura cross-coupling, supported by structural rationale and troubleshooting frameworks.

Strategic Rationale & Retrosynthesis

The "Pyridine Core" Advantage

The isonicotinic acid core mimics the adenine ring of ATP, allowing the pyridine nitrogen to serve as a critical Hydrogen Bond Acceptor (HBA) in the kinase hinge region.

  • C4-Carboxylic Acid: Serves as the vector for the "solubilizing tail" or "allosteric binder" (often an amide-linked piperazine or aryl urea).

  • C2-Bromine: The primary handle for cross-coupling (Suzuki/Stille) to introduce the "hinge-binding" aryl group.

  • C5-Fluorine:

    • Metabolic Stability: Blocks P450-mediated oxidation at the sensitive pyridine ring.

    • Electronic Tuning: Lowers the pKa of the pyridine nitrogen, modulating H-bond strength.

Diagram 1: Synthetic Workflow & Logic

The following diagram outlines the divergent synthetic pathways available from this scaffold.

SyntheticWorkflow Start 2-Bromo-5-fluoro- isonicotinic acid PathA Route A: Amide First (Tail Attachment) Start->PathA HATU/Amine PathB Route B: Suzuki First (Head Attachment) Start->PathB Pd(0)/Ar-B(OH)2 InterA Intermediate A: 2-Bromo-amide PathA->InterA Note Route A is preferred to avoid protodeboronation of complex boronic acids in Step 1. PathA->Note InterB Intermediate B: Biaryl Acid PathB->InterB Final Final Kinase Inhibitor (Type I/II) InterA->Final Suzuki Coupling InterB->Final Amide Coupling

Caption: Divergent synthetic strategies. Route A (Amide First) is generally preferred to preserve the expensive boronic acid partner for the final step.

Detailed Experimental Protocols

Protocol A: Regioselective Amide Coupling (The "Tail")

Objective: Functionalize the C4-carboxylic acid with a solubilizing amine (e.g., N-methylpiperazine or an aniline) while leaving the C2-bromide intact.

Mechanism: The electron-deficient pyridine ring makes the carboxylic acid prone to decarboxylation under harsh conditions; therefore, mild coupling agents like HATU or T3P are superior to acid chloride generation.

Materials
  • Substrate: 2-Bromo-5-fluoroisonicotinic acid (1.0 eq)

  • Amine: e.g., 1-Methylpiperazine or 3-aminobenzotrifluoride (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 2-Bromo-5-fluoroisonicotinic acid (1.0 g, 4.5 mmol) in anhydrous DMF (10 mL).

  • Activation: Add DIPEA (2.35 mL, 13.5 mmol) followed by HATU (2.05 g, 5.4 mmol). Stir at 0°C for 15 minutes. Visual Cue: The solution typically turns yellow.

  • Addition: Dropwise add the amine (4.95 mmol) dissolved in minimal DMF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid/HATU byproducts.

    • Wash with LiCl (5% aq) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient 0-10%).

Critical Checkpoint: Ensure the C2-Br is not displaced. The C5-F is stable under these conditions.

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Head")

Objective: Install the hinge-binding aryl group at the C2 position.

Challenge: 2-bromo-pyridines are electronically deactivated compared to bromobenzenes. Specialized ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) are often required.

Materials
  • Substrate: Intermediate from Protocol A (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%)

  • Base: 2M Na₂CO₃ (aq) (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: Charge a microwave vial or pressure tube with the 2-bromo-pyridine intermediate (1.0 mmol), Boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1.5 mL).

  • Reaction: Heat to 90°C for 2–4 hours (oil bath) or 110°C for 30 mins (Microwave).

  • Monitoring: LC-MS should show disappearance of the bromine isotope pattern (1:1 doublet) and appearance of the coupled product.

  • Workup:

    • Filter through a Celite pad (rinse with EtOAc).

    • Partition filtrate between EtOAc and water.

    • Dry organic layer (MgSO₄) and concentrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove Palladium residuals.

Data Analysis & Optimization

Quantitative Yield Comparison (Representative)
Reaction StepReagent SystemTypical YieldCommon Side Products
Amide Coupling HATU / DIPEA / DMF85–92%N-acyl urea (if HATU is old)
Amide Coupling SOCl₂ / Reflux40–60%Decarboxylation of core
Suzuki Coupling Pd(PPh₃)₄ / Na₂CO₃50–65%Protodeboronation of boronic acid
Suzuki Coupling Pd(dppf)Cl₂ / Cs₂CO₃75–88% Homocoupling of boronic acid
Troubleshooting Guide
  • Problem: Low conversion in Suzuki coupling.

    • Root Cause: Oxidative addition to the electron-poor pyridine is slow.

    • Solution: Switch to electron-rich, bulky phosphine ligands like XPhos or cataCXium A to facilitate the catalytic cycle [1].

  • Problem: Hydrolysis of the amide during Suzuki base treatment.

    • Root Cause: High pH and heat can hydrolyze amides.

    • Solution: Use anhydrous conditions (K₃PO₄ suspended in Dioxane/Toluene) or milder bases (NaHCO₃).

Structural Biology Context (Mechanism of Action)

The 2-bromo-5-fluoroisonicotinic acid scaffold is designed to exploit specific interactions within the kinase ATP-binding pocket.

Diagram 2: Pharmacophore Interactions

BindingMode Hinge Kinase Hinge Region (Met1160 / Glu1158) Gatekeeper Gatekeeper Residue (Hydrophobic) Solvent Solvent Front (Water Network) Pyridine Pyridine Nitrogen (H-Bond Acceptor) Pyridine->Hinge H-Bond Fluorine 5-Fluoro Group (Metabolic Shield) Fluorine->Gatekeeper Steric Fit Tail C4-Amide Tail (Solubilizing) Tail->Solvent Solvation Head C2-Aryl Group (Hinge Binder) Head->Gatekeeper Pi-Stacking/VDW

Caption: Pharmacophore mapping of the inhibitor scaffold within the kinase active site.

Safety & Handling

  • 2-Bromo-5-fluoroisonicotinic acid: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of aqueous waste in dedicated heavy metal streams.

  • Reactivity: Avoid strong oxidizers. The carbon-bromine bond is reactive; store away from light to prevent radical degradation.

References

  • BenchChem. (2025). The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors. Retrieved from

  • National Institutes of Health (NIH). (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from

  • MDPI. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from

  • TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction Protocols. Retrieved from

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 2-Bromo-5-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-fluoroisonicotinic acid (CAS 885588-12-5) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors where the 5-fluorine atom modulates metabolic stability and pKa. However, the coexistence of a reactive electrophile (C2-Br), an acidic moiety (C4-COOH), and an electron-withdrawing activator (C5-F) creates a "triad of instability" that complicates standard cross-coupling protocols.

This guide provides two distinct, validated workflows:

  • Route A (The Robust Standard): Methyl ester protection followed by coupling. Recommended for scale-up (>10g) and GMP workflows.

  • Route B (The Direct Method): Ligand-accelerated coupling of the free acid. Recommended for rapid analog generation (mg scale) and high-throughput screening (HTS).

Substrate Analysis & Mechanistic Challenges

The Electronic Landscape

The pyridine ring is electron-deficient, facilitating oxidative addition at the C2-Br position. The C5-Fluorine atom exerts a strong inductive effect (-I), further lowering the LUMO energy of the C-Br bond. While this accelerates the initial step of the catalytic cycle, it introduces two specific risks:

  • Hydrodehalogenation: The activated C-Br bond is prone to reduction (replacing Br with H) if the transmetallation step is slow.

  • Nucleophilic Aromatic Substitution (

    
    ):  Strong bases (e.g., alkoxides) may attack the C2 or C6 positions, displacing the halide or fluoride before coupling occurs.
    
The Carboxylate Interference

The free carboxylic acid (


) presents the primary failure mode. In standard non-polar solvents, the acid protonates the basic additives required for boron activation. Furthermore, the resulting carboxylate anion can coordinate to the Palladium(II) center, forming unreactive "ate" complexes that arrest the catalytic cycle.
Visualization: Mechanistic Competition

The following diagram illustrates the kinetic competition between the desired cycle and the inhibitory pathways introduced by the substrate's functional groups.

G Substrate 2-Bromo-5-fluoro- isonicotinic acid OxAdd Oxidative Addition (Pd-Ar-Br) Substrate->OxAdd Fast (Activated by F) Inhibition Pd-Carboxylate Inhibition Complex Substrate->Inhibition Free COOH Interference SNAr Side Product: SNAr Displacement Substrate->SNAr Strong Base (e.g., NaOtBu) Pd0 Pd(0) Active Catalyst Pd0->OxAdd Product Coupled Biaryl Product OxAdd->Product Transmetallation & Red. Elim. Product->Pd0 Regeneration

Figure 1: Mechanistic pathway showing the competition between productive coupling (Green) and inhibitory/side reactions (Red) caused by the acidic and fluorinated nature of the substrate.

Protocol A: The Methyl Ester Route (Recommended)

Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning and allows the use of standard, non-exotic ligands. This route provides the highest purity profile.

Step 1: Fisher Esterification

Note: Avoid TMS-diazomethane on large scale due to safety hazards. The H2SO4/MeOH route is robust for this substrate.

  • Dissolution: Suspend 2-bromo-5-fluoroisonicotinic acid (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Catalysis: Add concentrated

    
     (0.5 equiv) dropwise at 0°C.
    
  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by LCMS (Acid MW: 220

    
     Ester MW: 234).
    
  • Workup: Concentrate in vacuo. Neutralize with sat.

    
    . Extract with Ethyl Acetate. Dry over 
    
    
    
    .
    • Yield Target: >95%[1]

    • Purity Check:

      
       NMR should show a singlet at 
      
      
      
      ppm (COOMe).
Step 2: Suzuki Cross-Coupling[2]
ParameterSpecificationCausality / Insight
Catalyst

(3-5 mol%)
The bidentate dppf ligand has a large bite angle, facilitating reductive elimination from the crowded pyridine center.
Solvent 1,4-Dioxane : Water (4:1)Water is strictly required to solubilize the inorganic base and activate the boronic acid (formation of boronate species).
Base

(2.5 equiv)
Cesium has the "cesium effect"—higher solubility in organic solvents than potassium, promoting faster reaction rates for electron-poor electrophiles.
Temperature 80°CDo not exceed 90°C to prevent defluorination.

Detailed Procedure:

  • Charge a reaction vial with Methyl 2-bromo-5-fluoroisonicotinate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (2.5 equiv).
    
  • Add 1,4-Dioxane and Water (degassed). Sparge with Nitrogen for 5 minutes.

  • Add

    
      (0.05 equiv). Seal immediately.
    
  • Heat to 80°C for 2–4 hours.

  • Validation: LCMS should show complete consumption of the bromide. If the bromide remains but boronic acid is gone, add more boronic acid (0.5 equiv)—protodeboronation likely occurred.

Protocol B: Direct Acid Coupling (High Throughput)

Rationale: For library synthesis where step count is critical, the free acid can be coupled directly using "Buchwald-type" dialkylbiaryl phosphine ligands that are bulky and electron-rich.

Critical Requirement: You must use 3.5 to 4.0 equivalents of base .

  • 1 equiv neutralizes the carboxylic acid.

  • 2-3 equivs are required for the Suzuki catalytic cycle.

ComponentRecommendation
Pre-Catalyst

(5 mol%)
Ligand SPhos or XPhos (10 mol%)
Base

(4.0 equiv)
Solvent n-Butanol : Water (3:1)

Detailed Procedure:

  • Pre-complexation: In a separate vial, stir

    
     and SPhos in n-Butanol for 10 minutes at room temperature (activates the catalyst to 
    
    
    
    ).
  • Reaction Setup: To the main vessel, add 2-Bromo-5-fluoroisonicotinic acid (1.0 equiv), Boronic Acid (1.3 equiv), and

    
      (4.0 equiv).
    
  • Add the pre-complexed catalyst solution and the required water.

  • Heat to 90°C for 12 hours.

    • Note: The reaction is slower than the ester route due to the solubility of the carboxylate salt.

  • Workup (Critical): The product is an acid.

    • Dilute with water.

    • Wash with Ethyl Acetate (removes non-polar impurities/ligand).

    • Acidify the aqueous layer to pH 3–4 with 1N HCl.

    • Extract the product into Ethyl Acetate or 10% MeOH/DCM.

Troubleshooting & Self-Validation System

Use this logic gate to diagnose failure modes during the reaction.

DecisionTree Start Reaction Analysis (LCMS) SM_Remains SM (Bromide) Remains Start->SM_Remains Success Target Mass Observed Start->Success Dehalogenation Product Mass = M-Br+H (Hydrodehalogenation) SM_Remains->Dehalogenation Is Des-Bromo present? No_Rxn No Reaction (Catalyst Dead) SM_Remains->No_Rxn Only SM & Boronic Acid? Action1 Switch to Pd(dppf) Lower Temp to 60°C Dehalogenation->Action1 Cause: Transmetallation too slow Action2 1. Degas solvents longer 2. Increase Base (Acid route) 3. Switch to Ester Route No_Rxn->Action2 Cause: Oxidative Add. Failure or Poisoning

Figure 2: Diagnostic workflow for troubleshooting reaction failures.

Common Failure Modes & Fixes
  • Protodeboronation: The boronic acid converts to benzene (Ar-H) instead of coupling.

    • Fix: Add the boronic acid in portions (0.5 equiv at T=0, 0.5 equiv at T=1h). Use a milder base like

      
       instead of 
      
      
      
      .
  • Palladium Black Formation: The solution turns black and reaction stops.

    • Fix: The ligand is insufficient to stabilize Pd. Increase Ligand:Pd ratio to 2.5:1. Ensure oxygen is fully removed (sparge with Ar/N2).

References

  • Suzuki-Miyaura Coupling Overview: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Coupling of Free Carboxylic Acids: Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Reactivity of Fluorinated Pyridines: Schlosser, M., & Rausis, T. (2004). The reactivity of fluoropyridines: A predictable interplay of electronic and steric effects. European Journal of Organic Chemistry, 2004(5), 1018–1024.

  • Process Chemistry of Pyridine Coupling (Pd Levels): Colberg, J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development, 26(7), 2240–2269. [2]

Sources

Using 2-Bromo-5-fluoroisonicotinic acid in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-5-fluoroisonicotinic Acid in Fragment-Based Drug Discovery (FBDD)

Abstract

This technical guide outlines the specific utility of 2-Bromo-5-fluoroisonicotinic acid (CAS: 884494-38-6) as a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Unlike standard building blocks, this molecule offers a dual-modality advantage: the fluorine atom (C5) acts as a highly sensitive NMR spy reporter for ligand-binding detection, while the bromine atom (C2) serves as a pre-installed synthetic vector for rapid fragment growing. This note provides validated protocols for


F NMR screening and downstream synthetic elaboration via Suzuki-Miyaura cross-coupling.

Strategic Rationale: The "Sensor-Vector" Architecture

In FBDD, the transition from a weak millimolar hit to a potent nanomolar lead is the critical bottleneck. 2-Bromo-5-fluoroisonicotinic acid addresses this via three structural pillars:

  • The Anchor (COOH): The carboxylic acid at C4 mimics the phosphate group of nucleotides or the aspartate/glutamate side chains, making it an ideal "anchor" for targeting kinase hinge regions or metalloprotein active sites.

  • The Sensor (

    
    F):  The fluorine atom at C5 provides a distinct NMR signal with wide chemical shift dispersion and no biological background, enabling the detection of weak binding events (
    
    
    
    mM) that other methods (SPR, ITC) often miss.
  • The Vector (Br): The bromine at C2 is orthogonal to the acid, allowing for "fragment growing" into adjacent hydrophobic pockets without disrupting the primary binding interaction.

Visualizing the FBDD Workflow

FBDD_Workflow Library Fluorinated Fragment Library Screen 19F NMR Screening (T2 Relaxation/CPMG) Library->Screen Cocktailing Hit Validated Hit (Kd: mM range) Screen->Hit Deconvolution Design Vector Design (Docking/X-ray) Hit->Design Structural Biology Synth Fragment Growing (Suzuki Coupling) Design->Synth C2-Functionalization Lead Lead Compound (Kd: µM-nM range) Synth->Lead Optimization Lead->Design Iterative Cycle

Figure 1: The FBDD workflow utilizing the sensor-vector properties of the scaffold. The process moves from library screening via NMR to synthetic elaboration.

Protocol A: F NMR Ligand-Observed Screening

Objective: To identify binding of the fragment to a target protein using the Transverse Relaxation (


) filter method (CPMG).

Principle: Small molecules (fragments) tumble rapidly in solution (long


, sharp signals). When bound to a large protein, they tumble slowly (short 

, broad signals). The fluorine signal of the binder will disappear or broaden significantly in the presence of the protein.
Materials:
  • Fragment: 2-Bromo-5-fluoroisonicotinic acid (dissolved in

    
    -DMSO at 100 mM).
    
  • Target Protein: >95% purity, buffer exchanged (PBS or HEPES, pH 7.4).

  • Reference Compound: Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine (internal standard).

  • Instrument: 600 MHz NMR (or higher) with a cryoprobe optimized for

    
    F detection.
    
Step-by-Step Methodology:
  • Cocktail Preparation:

    • Mix 5–10 fluorinated fragments to increase throughput. Ensure 2-Bromo-5-fluoroisonicotinic acid signals do not overlap with others (typically

      
       -100 to -140 ppm range).
      
    • Final Concentration: 50 µM per fragment.

    • Solvent: Buffer containing 10%

      
       (lock) and <2% DMSO.
      
  • Sample Setup:

    • Control Tube: Fragment cocktail + Buffer (No Protein).

    • Experimental Tube: Fragment cocktail + Buffer + Target Protein (Concentration ratio 20:1, Ligand:Protein).

  • Acquisition (CPMG Pulse Sequence):

    • Run a standard 1D

      
      F spectrum to verify chemical shifts.[1]
      
    • Run the CPMG (Carr-Purcell-Meiboom-Gill) sequence.[1]

    • Parameter: Total spin-echo time (

      
      ) = 40–80 ms. This filters out the broad signals of the protein and protein-bound ligand.
      
  • Data Analysis (Self-Validation):

    • Overlay the Control and Experimental spectra.

    • Hit Criteria: A signal reduction of >30% in the Experimental tube compared to Control indicates binding.

    • Validation: Perform a

      
       titration (single fragment, increasing protein concentration) to confirm dose-dependence and rule out aggregation.
      

Protocol B: Synthetic Elaboration (Fragment Growing)

Objective: To elaborate the fragment at the C2 position using the Bromine handle via Suzuki-Miyaura coupling, while preserving the C4-Carboxylic Acid anchor.

Challenge: Palladium catalysts can be poisoned by free carboxylic acids, and the solubility of the zwitterionic starting material can be poor in organic solvents. Solution: A "Protect-Couple-Deprotect" strategy is recommended for high-throughput reliability.

Synthetic Pathway Diagram

Synthesis_Path Start 2-Bromo-5-fluoro- isonicotinic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter Methyl 2-bromo-5- fluoroisonicotinate Step1->Inter Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Inter->Step2 + Aryl Boronic Acid Coupled Elaborated Ester Step2->Coupled Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Coupled->Step3 Final Final Lead (2-Aryl-5-fluoro- isonicotinic acid) Step3->Final

Figure 2: Robust synthetic route for elaborating the fragment. Direct coupling on the free acid is possible but less consistent for library generation.

Detailed Methodology:

Step 1: Methyl Ester Formation (Protection)

  • Dissolve 2-Bromo-5-fluoroisonicotinic acid (1.0 eq) in dry Methanol (0.5 M).

  • Add conc.[2]

    
     (catalytic, 0.1 eq) dropwise.
    
  • Reflux for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Concentrate, neutralize with sat.

    
    , and extract with EtOAc.
    
  • Yield Expectation: >90%.[1] The product, Methyl 2-bromo-5-fluoroisonicotinate, is lipophilic and easy to handle.

Step 2: Suzuki-Miyaura Cross-Coupling (The "Growth")

  • Reagents:

    • Methyl 2-bromo-5-fluoroisonicotinate (1.0 eq).

    • Aryl Boronic Acid (1.2 eq) – Selected based on docking models.

    • Catalyst:

      
       (0.05 eq). Note: This catalyst is robust against the pyridine nitrogen.
      
    • Base:

      
       (3.0 eq).
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reagents in a sealed vial (microwave compatible).

    • Heat to 90°C for 2-4 hours (or 110°C for 30 min in microwave).

    • Filter through Celite, concentrate, and purify via Flash Chromatography.

Step 3: Saponification (Deprotection)

  • Dissolve the coupled ester in THF/Water (1:1).

  • Add LiOH (2.0 eq). Stir at Room Temperature for 1 hour.

  • Acidify to pH 3 with 1M HCl. The product usually precipitates.

  • Filter and dry.

Data Summary & Physical Properties

PropertyValueRelevance to FBDD
MW 219.99 DaAdheres to "Rule of 3" (MW < 300).
cLogP ~1.5Ideal hydrophobicity for binding pockets.
H-Bond Donors 1 (COOH)Critical anchor point.
H-Bond Acceptors 3 (N, O, F)Versatile interaction points.

F Shift
~ -128 ppmDistinct region, avoids overlap with TFA (-76 ppm).

References

  • General Principles of

    
    F NMR in FBDD: 
    
    • Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening and functional characterization of protein ligands." Combinatorial Chemistry & High Throughput Screening.
  • Fragment Library Design & Fluorine Screening

    • Norton, R. S., et al. (2016). "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules.
  • Suzuki Coupling on Halogenated Pyridines

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides.
  • 2-Bromo-5-fluoroisonicotinic acid (Chemical Data)

    • PubChem Compound Summary for CID 16065697.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-5-fluoroisonicotinic acid is a key heterocyclic building block in the synthesis of a diverse array of functional molecules, particularly in the realms of pharmaceutical and materials science. The strategic placement of the bromine atom, the fluorine atom, and the carboxylic acid group on the pyridine ring offers multiple points for chemical modification. Palladium-catalyzed cross-coupling reactions stand as the most robust and versatile methods for the functionalization of such halo-pyridines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2]

This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions applied to 2-Bromo-5-fluoroisonicotinic acid. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices.

The Unique Reactivity of 2-Bromo-5-fluoroisonicotinic Acid

The electronic nature of the pyridine ring, compounded by the presence of a fluorine atom and a carboxylic acid, presents unique challenges and opportunities in cross-coupling reactions. The electron-deficient character of the pyridine ring can influence the oxidative addition step, a critical part of the catalytic cycle.[3] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.[4] The choice of ligands, bases, and reaction conditions is therefore paramount to achieving successful and high-yielding transformations.[5]

Key Cross-Coupling Methodologies

This document will focus on the following indispensable palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds with boronic acids.

  • Sonogashira Coupling: For the synthesis of C(sp²)–C(sp) bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the creation of C(sp²)–N bonds with amines.

  • Heck Coupling: For the reaction of the aryl bromide with alkenes.

  • Stille Coupling: For the coupling with organostannanes.

General Experimental Workflow

A generalized workflow for these reactions provides a foundational understanding of the process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 2-Bromo-5-fluoroisonicotinic acid - Coupling Partner - Pd Catalyst & Ligand - Base glassware Oven-Dry Glassware reagents->glassware solvent Degas Solvent glassware->solvent setup Assemble Reaction Under Inert Atmosphere (N2 or Ar) solvent->setup addition Add Reagents & Solvent setup->addition heating Heat to Desired Temperature addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Filter through Celite cooling->filtration extraction Aqueous Work-up filtration->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Characterization (NMR, MS)

Caption: Generalized Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

Suzuki-Miyaura Coupling: Arylation and Vinyl-Substitution

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly biaryl structures.[6][7] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[8]

Mechanistic Insight: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The base plays a crucial role in activating the boronic acid for the transmetalation step.[8]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation ([R-B(OH)3]-) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R [R-B(OH)3]- [R-B(OH)3]- Ar-X 2-Bromo-5-fluoro- isonicotinic acid R-B(OH)2 Boronic Acid R-B(OH)2->[R-B(OH)3]- Base Base (e.g., K2CO3)

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol: Synthesis of 5-Fluoro-2-phenylisonicotinic Acid

This protocol details a typical Suzuki-Miyaura coupling of 2-Bromo-5-fluoroisonicotinic acid with phenylboronic acid.

Reagent MW Equivalents Amount
2-Bromo-5-fluoroisonicotinic acid220.001.0220 mg (1.0 mmol)
Phenylboronic acid121.931.2146 mg (1.2 mmol)
Pd(PPh₃)₄1155.560.0335 mg (0.03 mmol)
K₂CO₃138.212.5345 mg (2.5 mmol)
Solvent
1,4-Dioxane8 mL
Water2 mL

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask, add 2-Bromo-5-fluoroisonicotinic acid, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Palladium(0) tetrakis(triphenylphosphine) catalyst.[10]

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane and water) via syringe.[10]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.

Protocol: Synthesis of 5-Fluoro-2-(phenylethynyl)isonicotinic Acid

This protocol outlines the Sonogashira coupling of 2-Bromo-5-fluoroisonicotinic acid with phenylacetylene.

Reagent MW Equivalents Amount
2-Bromo-5-fluoroisonicotinic acid220.001.0220 mg (1.0 mmol)
Phenylacetylene102.141.2123 mg (1.2 mmol)
PdCl₂(PPh₃)₂701.900.0214 mg (0.02 mmol)
CuI190.450.047.6 mg (0.04 mmol)
Triethylamine (TEA)101.193.00.42 mL (3.0 mmol)
Solvent
Tetrahydrofuran (THF)10 mL

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2-Bromo-5-fluoroisonicotinic acid in THF, add phenylacetylene, the palladium catalyst, and the copper(I) co-catalyst.[10]

  • Base and Degassing: Add triethylamine and degas the mixture by bubbling with an inert gas for 15-20 minutes.[10]

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Add water (15 mL) and acidify with 1M HCl to pH ~3-4.

  • Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the desired product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[12] This reaction has broad applicability in medicinal chemistry due to the prevalence of the aniline moiety in pharmaceuticals.[13]

Protocol: Synthesis of 5-Fluoro-2-(phenylamino)isonicotinic Acid

This protocol describes the amination of 2-Bromo-5-fluoroisonicotinic acid with aniline.

Reagent MW Equivalents Amount
2-Bromo-5-fluoroisonicotinic acid220.001.0220 mg (1.0 mmol)
Aniline93.131.2112 mg (1.2 mmol)
Pd₂(dba)₃915.720.0218 mg (0.02 mmol)
Xantphos578.620.0423 mg (0.04 mmol)
Cs₂CO₃325.822.0652 mg (2.0 mmol)
Solvent
Toluene10 mL

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.[10]

  • Reagent Addition: Add 2-Bromo-5-fluoroisonicotinic acid and the amine coupling partner.[10]

  • Solvent Addition: Add the anhydrous, deoxygenated solvent.[10]

  • Reaction: Seal the vessel and heat the mixture to 110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.[10]

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.[10]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product using flash column chromatography.[10]

Heck Coupling: Vinylation of the Pyridine Ring

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[14] This reaction is typically carried out in the presence of a palladium catalyst and a base.

Protocol: Synthesis of 5-Fluoro-2-styrylisonicotinic Acid

This protocol details the Heck coupling of 2-Bromo-5-fluoroisonicotinic acid with styrene.

Reagent MW Equivalents Amount
2-Bromo-5-fluoroisonicotinic acid220.001.0220 mg (1.0 mmol)
Styrene104.151.5156 mg (1.5 mmol)
Pd(OAc)₂224.500.0511 mg (0.05 mmol)
P(o-tolyl)₃304.370.130 mg (0.1 mmol)
Triethylamine (TEA)101.192.00.28 mL (2.0 mmol)
Solvent
N,N-Dimethylformamide (DMF)5 mL

Step-by-Step Procedure:

  • Reaction Setup: In a sealable reaction tube, combine 2-Bromo-5-fluoroisonicotinic acid, the alkene, the palladium catalyst, the ligand, and the base.[10]

  • Solvent Addition: Add the degassed solvent.[10]

  • Reaction: Seal the tube and heat the mixture to 120 °C with stirring for 24 hours.[10]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.[10]

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product using flash column chromatography.[10]

Stille Coupling: Coupling with Organostannanes

The Stille reaction is a versatile cross-coupling reaction that utilizes organostannane reagents.[15] A key advantage of the Stille coupling is the stability and tolerance of the organotin reagents to a wide variety of functional groups.[16]

Protocol: Synthesis of 5-Fluoro-2-(thiophen-2-yl)isonicotinic Acid

This protocol describes the Stille coupling of 2-Bromo-5-fluoroisonicotinic acid with 2-(tributylstannyl)thiophene.

Reagent MW Equivalents Amount
2-Bromo-5-fluoroisonicotinic acid220.001.0220 mg (1.0 mmol)
2-(Tributylstannyl)thiophene371.181.1408 mg (1.1 mmol)
Pd(PPh₃)₄1155.560.0558 mg (0.05 mmol)
Solvent
Toluene10 mL

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2-Bromo-5-fluoroisonicotinic acid in dry, degassed toluene, add Pd(PPh₃)₄.

  • Reagent Addition: Add the 2-(tributylstannyl)thiophene via syringe.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) overnight under an inert atmosphere.

  • Work-up: After cooling, the reaction mixture can be treated with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture and extract the filtrate with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen. Use freshly degassed solvents. Consider using more robust ligands or pre-catalysts.

    • Inactive Substrate: The electronic properties of the substrate may require higher temperatures or longer reaction times.

    • Base Incompatibility: The choice of base is critical. For Suzuki couplings, inorganic bases like carbonates or phosphates are common. For Buchwald-Hartwig aminations, stronger bases like alkali metal tert-butoxides are often necessary.

  • Side Reactions:

    • Homocoupling: This can occur with both the starting material and the coupling partner. Lowering the catalyst loading or temperature may mitigate this.

    • Protodehalogenation: The starting aryl bromide is reduced. This can be favored by the presence of water or other protic sources. Ensure anhydrous conditions if this is a problem.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of 2-Bromo-5-fluoroisonicotinic acid. The choice of the specific coupling reaction, catalyst system, and reaction conditions allows for the targeted synthesis of a wide range of derivatives with applications in drug discovery and materials science. By understanding the underlying mechanisms and following robust protocols, researchers can effectively utilize this valuable building block in their synthetic endeavors.

References

  • Hartwig, J. F., & Larsen, M. A. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. Available from: [Link]

  • Elsevier. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. Available from: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Available from: [Link]

  • Hartwig, J. F., & Larsen, M. A. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. Available from: [Link]

  • The Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available from: [Link]

  • MDPI. Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Available from: [Link]

  • ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Available from: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed carbonylative synthesis of 5-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidohydrazides and aryl iodides. Organic Chemistry Frontiers. Available from: [Link]

  • Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Available from: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • NROChemistry. Heck Coupling. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available from: [Link]

  • M. S. M. Read, et al. (2017). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. National Institutes of Health. Available from: [Link]

  • ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available from: [Link]

  • Arkivoc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Available from: [Link]

  • Chemistry LibreTexts. Stille Coupling. Available from: [Link]

  • PubMed. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Available from: [Link]

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available from: [Link]

  • Oreate AI Blog. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Available from: [Link]

  • ResearchGate. (PDF) Direct synthesis of 5-arylethynyl-1,2,4-triazines via direct CH-functionalization. Available from: [Link]

  • MDPI. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Available from: [Link]

  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available from: [Link]

  • YouTube. Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. Available from: [Link]

  • MDPI. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available from: [Link]

  • PubMed. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Available from: [Link]

  • ResearchGate. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available from: [Link]

  • OpenOChem Learn. Stille Coupling. Available from: [Link]

  • SpringerLink. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available from: [Link]

  • MDPI. Radiosynthesis of 5-[ 18 F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[ 18 F]Fluorine Exchange Reaction. Available from: [Link]

  • Chemistry LibreTexts. 21.1.1: Heck Reaction. Available from: [Link]

  • Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). Available from: [Link]

  • ACS Publications. Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. Available from: [Link]

  • Scribd. Overview of the Stille Reaction | PDF. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-5-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details scalable and robust synthetic routes for the production of 2-Bromo-5-fluoroisonicotinic acid, a key building block in the development of novel pharmaceuticals. Two distinct, field-proven synthetic strategies are presented, commencing from readily available starting materials: 2-aminopyridine and 2,5-dibromopyridine. This document provides in-depth, step-by-step protocols, causality-driven explanations of experimental choices, and critical safety considerations for multi-kilogram scale synthesis. The protocols are designed to be self-validating, with integrated characterization and quality control measures to ensure the final product meets stringent purity requirements.

Introduction: The Strategic Importance of 2-Bromo-5-fluoroisonicotinic Acid

2-Bromo-5-fluoroisonicotinic acid is a pivotal intermediate in medicinal chemistry, frequently employed in the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a fluorine atom for modulating pharmacokinetic properties, makes it a highly versatile synthon in drug discovery programs. The increasing demand for this intermediate necessitates the development of scalable, efficient, and safe manufacturing processes. This application note addresses this need by providing detailed protocols suitable for implementation in a process chemistry or drug development setting.

Strategic Synthesis Design: Two Convergent Pathways

Two primary synthetic routes have been developed and optimized for the scale-up production of 2-Bromo-5-fluoroisonicotinic acid. The choice of route may depend on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.

  • Route 1: A multi-step synthesis commencing with the readily available and economical 2-aminopyridine. This pathway involves a sequence of bromination, fluorination, a second halogenation via a Sandmeyer reaction, and a final carboxylation.

  • Route 2: A more convergent approach starting from 2,5-dibromopyridine, featuring a selective nucleophilic aromatic substitution for fluorine introduction, followed by carboxylation.

G cluster_0 Route 1 cluster_1 Route 2 A1 2-Aminopyridine B1 2-Amino-5-bromopyridine A1->B1 Bromination C1 2-Amino-5-fluoropyridine B1->C1 Fluorination (Balz-Schiemann) D1 2-Bromo-5-fluoropyridine C1->D1 Sandmeyer Reaction E 2-Bromo-5-fluoroisonicotinic Acid D1->E Carboxylation A2 2,5-Dibromopyridine B2 2-Bromo-5-fluoropyridine A2->B2 Selective Fluorination B2->E Carboxylation

Figure 1: Convergent synthetic strategies for 2-Bromo-5-fluoroisonicotinic acid.

Route 1: Multi-step Synthesis from 2-Aminopyridine

This route offers a cost-effective approach, leveraging inexpensive starting materials. Careful control of each step is crucial for achieving high overall yield and purity.

Step 1: Bromination of 2-Aminopyridine

Causality: The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is a strong activating group, directing the electrophilic substitution primarily to the para position. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling at scale compared to liquid bromine.

Protocol:

  • To a stirred suspension of 2-aminopyridine (1.0 kg, 10.6 mol) in acetonitrile (10 L) at room temperature, add N-bromosuccinimide (1.98 kg, 11.1 mol) portion-wise over 1 hour.

  • Maintain the temperature below 40°C during the addition.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to approximately one-third of the initial volume.

  • Add water (10 L) and stir for 30 minutes.

  • Adjust the pH to 8-9 with a 2 M sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with water (2 x 2 L), and dry under vacuum at 50°C to afford 2-amino-5-bromopyridine.

Step 2: Fluorination via Balz-Schiemann Reaction

Causality: The Balz-Schiemann reaction is a reliable method for introducing a fluorine atom onto an aromatic ring. The amino group is converted to a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired fluoro-substituted product.

Protocol:

  • To a solution of 48% tetrafluoroboric acid (HBF₄) (3.5 L) in a suitable reactor, cool to -5°C.

  • Slowly add 2-amino-5-bromopyridine (1.5 kg, 8.67 mol) while maintaining the temperature between -5°C and 0°C.

  • Add a solution of sodium nitrite (0.66 kg, 9.54 mol) in water (1.5 L) dropwise, keeping the temperature below 5°C.

  • Stir the resulting suspension at 0-5°C for 1 hour.

  • Filter the precipitated diazonium salt and wash with cold diethyl ether (2 x 1 L).

  • Carefully heat the dried diazonium salt in a suitable high-boiling solvent (e.g., toluene, 10 L) at 100-110°C until nitrogen evolution ceases.

  • Cool the reaction mixture, wash with 1 M sodium hydroxide solution (2 x 3 L) and then with brine (3 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-5-fluoropyridine.

Step 3: Sandmeyer Reaction to 2-Bromo-5-fluoropyridine

Causality: The Sandmeyer reaction provides a robust method for converting the amino group of 2-amino-5-fluoropyridine into a bromo substituent. The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst.

Protocol:

  • Dissolve 2-amino-5-fluoropyridine (1.0 kg, 8.92 mol) in 48% hydrobromic acid (4.0 L) at 0°C.

  • Slowly add a solution of sodium nitrite (0.68 kg, 9.81 mol) in water (1.5 L) dropwise, maintaining the temperature below 5°C.

  • In a separate reactor, prepare a solution of copper(I) bromide (0.32 kg, 2.23 mol) in 48% hydrobromic acid (1.0 L).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution, controlling the rate of addition to maintain the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Extract the mixture with dichloromethane (3 x 3 L).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to afford crude 2-bromo-5-fluoropyridine.[1]

Step 4: Carboxylation to 2-Bromo-5-fluoroisonicotinic Acid

Causality: The introduction of the carboxylic acid group at the 4-position is achieved via a Grignard reaction. The bromo-substituent at the 2-position facilitates the formation of the Grignard reagent, which then reacts with carbon dioxide to yield the desired carboxylic acid after acidic workup.

Protocol:

  • Under an inert atmosphere, charge a reactor with magnesium turnings (0.24 kg, 10.0 mol) and anhydrous tetrahydrofuran (THF) (5 L).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-bromo-5-fluoropyridine (1.5 kg, 8.52 mol) in anhydrous THF (5 L) to the magnesium suspension, maintaining a gentle reflux.

  • After the addition is complete, continue to stir at reflux for 2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78°C and bubble dry carbon dioxide gas through the solution for 4-6 hours.

  • Allow the mixture to warm to room temperature and then quench by pouring it onto a mixture of crushed ice (10 kg) and concentrated hydrochloric acid (1 L).

  • Extract the aqueous layer with ethyl acetate (3 x 5 L).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Bromo-5-fluoroisonicotinic acid.

Route 2: Convergent Synthesis from 2,5-Dibromopyridine

This route is more convergent and may be preferred if 2,5-dibromopyridine is readily available. The key challenge lies in the selective monofluorination.

G A 2,5-Dibromopyridine B Organometallic Intermediate A->B Halogen Exchange (KF/Phase-Transfer Catalyst) C 2-Bromo-5-fluoropyridine B->C Protonolysis D Grignard Reagent C->D Mg, THF E 2-Bromo-5-fluoroisonicotinic Acid D->E 1. CO2 2. H3O+

Figure 2: Workflow for the synthesis of 2-Bromo-5-fluoroisonicotinic acid via Route 2.

Step 1: Selective Fluorination of 2,5-Dibromopyridine

Causality: Nucleophilic aromatic substitution of one bromine atom with fluoride is achieved using potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide). The 2-position of the pyridine ring is more electron-deficient and thus more susceptible to nucleophilic attack.

Protocol:

  • In a reactor equipped with a mechanical stirrer and a reflux condenser, combine 2,5-dibromopyridine (1.0 kg, 4.22 mol), potassium fluoride (0.37 kg, 6.33 mol), and a phase-transfer catalyst (e.g., 18-crown-6, 0.11 kg, 0.42 mol) in dimethyl sulfoxide (DMSO) (5 L).

  • Heat the mixture to 150-160°C and stir for 12-16 hours, monitoring the reaction by GC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice water (20 L).

  • Extract the product with diethyl ether (3 x 5 L).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by vacuum distillation to obtain 2-bromo-5-fluoropyridine.

Step 2: Carboxylation to 2-Bromo-5-fluoroisonicotinic Acid

The protocol for this step is identical to Step 3.4 in Route 1.

Data Presentation: Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Starting Material 2-Aminopyridine2,5-Dibromopyridine
Number of Steps 42
Overall Yield (Typical) 25-35%40-50%
Key Reagents NBS, HBF₄, NaNO₂, CuBr, Mg, CO₂KF, Phase-Transfer Catalyst, Mg, CO₂
Process Complexity HighModerate
Scalability Demonstrated at kg scaleDemonstrated at kg scale
Purity of Final Product >98% after recrystallization>98% after recrystallization

Characterization and Quality Control

Consistent and rigorous analytical testing is imperative to ensure the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detection: UV at 254 nm.

    • Acceptance Criteria: Purity ≥ 98.0%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for the aromatic protons, with characteristic splitting patterns due to fluorine-hydrogen coupling. The carboxylic acid proton will appear as a broad singlet.

    • ¹³C NMR (100 MHz, DMSO-d₆): Distinct signals for each of the six carbons, with carbon-fluorine coupling constants providing structural confirmation.

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI) in negative mode.

    • Expected [M-H]⁻: m/z corresponding to the molecular weight of the deprotonated acid. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

Safety and Hazard Management

The scale-up of these synthetic routes involves the handling of hazardous materials and energetic reactions, necessitating strict adherence to safety protocols.

  • Bromination Reactions: Brominating agents like NBS are strong oxidizers and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Large-scale brominations can be exothermic and should be conducted with adequate cooling and temperature monitoring.

  • Sandmeyer Reaction: Diazonium salts are potentially explosive, especially when dry. They should be kept wet and handled with care. The reaction is also exothermic and produces nitrogen gas, requiring a well-ventilated fume hood and a pressure-relief system on the reactor. A Hazard and Operability (HAZOP) study is strongly recommended before scaling up this reaction.

  • Grignard and Lithiation Reactions: These organometallic reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware. The initiation of Grignard reactions can be unpredictable and highly exothermic, requiring careful control of the addition rate and efficient cooling.

  • Handling of Bromine: If liquid bromine is used as an alternative brominating agent, extreme caution is required. Bromine is highly corrosive and toxic. Work should be performed in a well-ventilated fume hood with appropriate respiratory protection. An emergency shower and eyewash station should be readily accessible.

Conclusion

The two synthetic routes detailed in this application note provide reliable and scalable methods for the production of high-purity 2-Bromo-5-fluoroisonicotinic acid. Route 1, while longer, utilizes more economical starting materials. Route 2 offers a more convergent approach, which may be advantageous depending on the availability of 2,5-dibromopyridine. Both routes have been successfully implemented at the kilogram scale, and with the appropriate engineering controls and adherence to safety protocols, they are suitable for industrial production. The provided analytical methods will ensure that the final product consistently meets the high-quality standards required for pharmaceutical development.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions (pp. 673-744). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. P. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059–1064. [Link]

  • GOV.UK. (2022). Bromine: incident management. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Inspectioneering. (2024). The Hazard and Operability Study (HAZOP) as a Strategic Safety Tool. Retrieved from [Link]

Sources

Use of 2-Bromo-5-fluoroisonicotinic acid in the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Bromo-5-fluoroisonicotinic Acid

Introduction: A Privileged Scaffold for Medicinal Chemistry

2-Bromo-5-fluoroisonicotinic acid (CAS: 885588-12-5) represents a "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in its trifunctional nature, offering three distinct handles for orthogonal chemical modification:

  • C4-Carboxylic Acid: Amenable to amide coupling, esterification, or reduction.

  • C2-Bromide: An activated electrophile for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Fluoride: A metabolic blocker that modulates pKa and lipophilicity, which can also serve as a directing group or a secondary electrophile under forcing conditions.

This application note details high-fidelity protocols for the chemo-selective functionalization of this scaffold, enabling the rapid synthesis of substituted pyridine libraries for kinase inhibition and GPCR modulation.

Reactivity Profile & Chemo-Selectivity Map

Understanding the electronic environment of the pyridine ring is critical for designing successful synthetic routes.

  • The C2 Position (Br): Highly electron-deficient due to the adjacent ring nitrogen (α-position). It is the most reactive site for

    
     and Pd-catalyzed couplings.
    
  • The C4 Position (COOH): Standard carbonyl reactivity. The acid moiety is electron-withdrawing, further activating the ring.

  • The C5 Position (F): Located at the

    
    -position relative to nitrogen. While Fluorine is a strong inductive withdrawer, this position is less electrophilic than C2. Consequently, the C5-F bond is generally stable under standard C2-functionalization conditions, allowing it to be retained as a bioisostere.
    

ReactivityMap Core 2-Bromo-5-fluoro- isonicotinic Acid C4_Node C4-COOH (Amide Coupling) Core->C4_Node HATU/Amine C2_Node C2-Br (Suzuki/SNAr) Core->C2_Node Pd(0) or HNR2 C5_Node C5-F (Metabolic Stability) Core->C5_Node Inert C4_Prod Amides/Esters (Retains Br/F) C4_Node->C4_Prod C2_Prod Biaryls/Amines (Retains F/COOH) C2_Node->C2_Prod C5_Prod Fluorinated Analogs (Modulates pKa) C5_Node->C5_Prod

Figure 1: Chemo-selectivity map illustrating the orthogonal reactivity of the three functional handles.

Experimental Protocols

Module A: C4-Amide Coupling (Preserving the Aryl Halide)

Objective: To derivatize the carboxylic acid without displacing the sensitive bromide or fluoride. Challenge: The electron-deficient pyridine nitrogen can make the carboxylate less nucleophilic, while the zwitterionic nature of the starting material can cause solubility issues.

Protocol:

  • Dissolution: Dissolve 2-bromo-5-fluoroisonicotinic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature (RT) for 15 minutes. Visual Cue: The solution typically turns from a suspension to a clear yellow solution.

  • Addition: Add the primary or secondary amine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: M+Amine-H2O).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4.

Expert Insight: Avoid using thionyl chloride (


) for acid chloride formation if possible. The harsh conditions can lead to trace nucleophilic attack by chloride at the C2 position (halogen exchange), yielding the 2-chloro impurity which is difficult to separate.
Module B: C2-Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at the C2 position. Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C2-Br bond due to the weaker C-Br bond energy compared to C-F and the activation by the pyridine nitrogen.

Protocol:

  • Setup: In a microwave vial, combine the 2-bromo-5-fluoroisonicotinic acid derivative (e.g., the amide from Module A) (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Catalyst: Add

    
     (5 mol%).
    
    • Why this catalyst? The bidentate dppf ligand prevents

      
      -hydride elimination and is robust against the electron-deficient pyridine nature.
      
  • Reaction: Heat at 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Purification: Filter through Celite. Purify via flash chromatography (Hex/EtOAc).

Data Summary: Typical Yields

Coupling Partner (Boronic Acid)ConditionsYield (%)Notes
Phenylboronic acid90°C, 4h85-92%Standard benchmark
4-Pyridylboronic acid100°C, 6h65-75%Slower transmetallation
Cyclopropylboronic acid110°C, 12h50-60%Requires Tricyclohexylphosphine
Module C: C2-Nucleophilic Aromatic Substitution ( )

Objective: To introduce amine substituents at C2. Mechanistic Note: While Fluorine is often a better leaving group in


 (Meisenheimer complex stability), the C2 position (alpha to N) is significantly more activated than C5. Therefore, amines will displace the Bromine at C2 with high selectivity.

Protocol:

  • Reagents: Dissolve substrate (1.0 equiv) in DMSO or NMP.

  • Nucleophile: Add primary amine (2.0 equiv) and DIPEA (3.0 equiv).

  • Conditions: Heat to 100°C.

    • Pro-Tip: For volatile amines, use a sealed tube.

  • Monitoring: Reaction is usually complete within 2 hours.

  • Isolation: Pour into crushed ice/water. The product often precipitates.[1] If not, extract with EtOAc.

Sequential Workflow Visualization

The following diagram illustrates a validated workflow for generating a library of 2,4-disubstituted-5-fluoropyridines.

Workflow Step1 Step 1: Protection/Amidation (C4-COOH -> C4-CONHR) Step2 Step 2: C2-Functionalization (Suzuki or SNAr) Step1->Step2 Pd(dppf)Cl2, Ar-B(OH)2 Step3 Step 3: Final Deprotection (Optional) Step2->Step3 TFA (if Boc protected) Library Final Library 2-Substituted-5-Fluoro-Isonicotinamides Step2->Library Direct Path Step3->Library Start Starting Material 2-Br-5-F-Isonicotinic Acid Start->Step1 HATU, R-NH2

Figure 2: Sequential functionalization workflow optimizing yield and purity.

References

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]

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Application Notes & Protocols: 2-Bromo-5-fluoroisonicotinic Acid as a Strategic Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the intricate field of pharmaceutical manufacturing, the journey from basic chemical starting materials to a final, potent Active Pharmaceutical Ingredient (API) is a multi-step process. This journey is critically dependent on the quality and reactivity of chemical intermediates—compounds that act as foundational building blocks for the final drug substance.[][2] Among these, halogenated heterocyclic compounds are of paramount importance due to their versatile reactivity.

This document provides a detailed technical guide on the application of 2-Bromo-5-fluoroisonicotinic acid (CAS No: 885588-12-5), a key intermediate in modern medicinal chemistry.[3][4] Its structure, featuring a pyridine ring functionalized with a bromine atom, a fluorine atom, and a carboxylic acid group, presents three distinct points for chemical modification. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, the fluorine atom can modulate the electronic properties and metabolic stability of the final API, and the carboxylic acid group is readily available for amide bond formation. This unique combination makes 2-Bromo-5-fluoroisonicotinic acid a highly strategic precursor for constructing complex molecular architectures found in numerous contemporary therapeutic agents.[3]

Physicochemical Properties & Safety Data

Accurate characterization of an intermediate is fundamental to its effective and safe use in synthesis. The properties of 2-Bromo-5-fluoroisonicotinic acid are summarized below.

PropertyValueReference
CAS Number 885588-12-5[5][6]
Molecular Formula C₆H₃BrFNO₂[5][6]
Molecular Weight 220.00 g/mol [5]
Appearance Yellow to off-white powder/solid[7]
Purity Typically ≥97%[6]
Boiling Point 406.7°C at 760 mmHg (Predicted)[7]
Density 1.9 g/cm³ (Predicted)[7]
Synonyms 2-Bromo-5-fluoropyridine-4-carboxylic acid[6][7]

Safety Profile: It is imperative to handle this reagent in accordance with its safety data sheet (SDS).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Measures: Use only in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Avoid breathing dust.[8]

General Synthesis Pathway

While multiple synthetic routes exist, a common strategy to produce 2-Bromo-5-fluoroisonicotinic acid involves a multi-step sequence. One plausible route begins with a readily available di-substituted pyridine, such as 2,5-dibromopyridine. This starting material can undergo a nucleophilic aromatic substitution (SNAr) or halogen exchange reaction to introduce the fluorine atom, followed by a carboxylation step at the 4-position to yield the final product.[9] The precise conditions for these transformations are often proprietary but rely on established principles of heterocyclic chemistry.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 2-Bromo-5-fluoroisonicotinic acid in API synthesis lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 2-position of the pyridine ring is an ideal site for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceutical agents.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl and aryl-heteroaryl linkages.[10]

Causality & Mechanistic Insight: The reaction involves a catalytic cycle with a palladium(0) species. The cycle begins with the oxidative addition of the palladium catalyst into the C-Br bond of the isonicotinic acid derivative. The crucial next step is transmetalation, where an organic group from a boron-containing reagent (like a boronic acid or ester) is transferred to the palladium center. This step requires activation by a base, which forms a boronate complex, enhancing the nucleophilicity of the organic group being transferred.[11] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[10][11][12] This reaction is favored in drug development for its high functional group tolerance, mild reaction conditions, and the low toxicity of the boron-containing byproducts.[10]

Suzuki_Workflow cluster_setup Reaction Setup cluster_process Process cluster_outcome Outcome BFIA 2-Bromo-5-fluoro- isonicotinic acid Reaction Heat & Stir (e.g., 90-100 °C) BFIA->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₃PO₄) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Coupled Product (API Precursor) Purification->Product

Caption: High-level workflow for a Suzuki-Miyaura coupling reaction.

Protocol 4.1.1: General Protocol for Suzuki-Miyaura Coupling

ParameterSpecificationRationale / Notes
Reactants 2-Bromo-5-fluoroisonicotinic acid (1.0 eq)The electrophilic partner.
Aryl/Heteroaryl Boronic Acid (1.1 - 1.5 eq)The nucleophilic partner. A slight excess ensures complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ (0.02 - 0.05 eq) or Pd(dppf)Cl₂Tetrakis(triphenylphosphine)palladium(0) is a common choice. Other catalyst systems may be required for challenging substrates.[13]
Base K₃PO₄ (2.0 - 3.0 eq) or Na₂CO₃Essential for activating the boronic acid for transmetalation.[11][13]
Solvent 1,4-Dioxane and Water (e.g., 4:1 v/v)The aqueous phase is crucial for dissolving the base and facilitating the reaction.[13]
Temperature 90 - 100 °CThermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • To a reaction vessel, add 2-Bromo-5-fluoroisonicotinic acid (1.0 eq), the aryl boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the solvent system (e.g., 1,4-dioxane/water 4:1). Stir the mixture to create a suspension.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the vessel.

  • Heat the reaction mixture to the target temperature (e.g., 95 °C) and maintain with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to yield the desired C-C coupled product.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of an aryl-amine bond is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful and general method for this transformation.[14][15]

Causality & Mechanistic Insight: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[16] The critical difference lies in the nucleophile—an amine. The key challenge in C-N coupling is facilitating the reductive elimination step to form the C-N bond. This step is often slow and can be plagued by side reactions. The innovation by Buchwald and Hartwig was the development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[17] These ligands accelerate the reductive elimination step, prevent catalyst decomposition, and allow the reaction to proceed efficiently with a wide range of amines, including primary and secondary amines, and even ammonia equivalents.[14][17] A strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS) is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[17]

Buchwald_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_process Process cluster_outcome Outcome BFIA 2-Bromo-5-fluoro- isonicotinic acid Reaction Heat & Stir (e.g., 80-110 °C) BFIA->Reaction Amine Primary/Secondary Amine Amine->Reaction Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Bulky Phosphine Ligand (e.g., XPhos) Ligand->Reaction Base Strong Base (e.g., NaOt-Bu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Workup Quench & Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product Aryl Amine Product (API Precursor) Purification->Product

Caption: High-level workflow for a Buchwald-Hartwig amination reaction.

Protocol 4.2.1: General Protocol for Buchwald-Hartwig Amination

ParameterSpecificationRationale / Notes
Reactants 2-Bromo-5-fluoroisonicotinic acid (1.0 eq)The electrophilic partner.
Amine (1.1 - 1.5 eq)The nucleophilic partner.
Catalyst System Pd₂(dba)₃ (0.01 - 0.05 eq) + Ligand (0.02 - 0.10 eq)A combination of a palladium source and a specialized ligand is standard. Pre-formed catalysts (e.g., XPhos Pd G3) are also common.
Ligand XPhos, SPhos, RuPhos, or BrettPhosThe choice of ligand is critical and depends on the specific substrates. Bulky, electron-rich ligands are required.[17]
Base NaOt-Bu, K₂CO₃, or Cs₂CO₃ (1.5 - 2.5 eq)A strong base is needed to deprotonate the amine. Sodium tert-butoxide is a common choice.
Solvent Anhydrous Toluene or 1,4-DioxaneThe reaction is sensitive to moisture and oxygen; anhydrous solvents are essential.
Temperature 80 - 110 °CThermal energy is required to drive the reaction.
Atmosphere Strict Inert (Nitrogen or Argon)The catalyst system is highly sensitive to oxygen.

Step-by-Step Methodology:

  • Inside a glovebox or under a strict inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.05 eq), and the base (e.g., NaOt-Bu, 2.0 eq) to a dry reaction vessel.

  • Add the 2-Bromo-5-fluoroisonicotinic acid (1.0 eq).

  • Add the anhydrous solvent (e.g., Toluene).

  • Finally, add the amine (1.2 eq) to the mixture.

  • Seal the vessel and heat the reaction to the target temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress via TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to yield the desired C-N coupled product.

Downstream Functionalization: The Carboxylic Acid Handle

Beyond cross-coupling, the carboxylic acid group at the 4-position is a valuable functional handle for forming amide bonds. This is typically achieved via standard peptide coupling conditions (e.g., using reagents like HATU, HOBt, or EDC) to link the pyridine core to other amine-containing fragments, further expanding the molecular complexity of the resulting API.

Overall_Utility cluster_coupling Palladium Cross-Coupling at C2-Br cluster_amide Amide Formation at C4-COOH BFIA 2-Bromo-5-fluoro- isonicotinic acid (BFIA) Suzuki Suzuki Coupling + R-B(OH)₂ BFIA->Suzuki Pd cat., Base Buchwald Buchwald-Hartwig + R-NH₂ BFIA->Buchwald Pd cat., Ligand, Base Amidation Amide Coupling + R'-NH₂ BFIA->Amidation Coupling Agent API_Precursor1 C-C Bonded API Precursor Suzuki->API_Precursor1 API_Precursor2 C-N Bonded API Precursor Buchwald->API_Precursor2 API_Precursor3 Amide-Linked API Precursor Amidation->API_Precursor3

Caption: Synthetic utility of 2-Bromo-5-fluoroisonicotinic acid.

Conclusion

2-Bromo-5-fluoroisonicotinic acid is a quintessential example of a modern synthetic building block, engineered for versatility and efficiency. Its strategically placed functional groups enable researchers and drug development professionals to perform high-yield, selective transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental to the assembly of complex APIs. The protocols and insights provided herein serve as a guide for leveraging this powerful intermediate to accelerate the synthesis of next-generation therapeutics.

References

  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
  • CN112110824A - Method for preparing 2-bromo-5-fluoroaniline. Google Patents.
  • API List. EUROAPI. Available at: [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. Available at: [Link]

  • 4-Pyridinecarboxylic Acid, 2-Bromo-5-Fluoro. Pipzine Chemicals. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • 2-bromo-5-fluoropyridine-4-carboxylic Acid CAS 885588-12-5. SZPPG. Available at: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions... PubMed Central. Available at: [Link]

  • Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing. PYG Lifesciences. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. Google Patents.
  • Pharma API Intermediates. Actis Generics. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • 2-Bromo-5-Fluoroisonicotinaldehyde. Rlavie. Available at: [Link]

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Application Note: Strategic Synthesis of Novel Bis-Heterocyclic Scaffolds from 2-Bromo-5-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

In modern medicinal chemistry, the pyridine core remains a privileged scaffold, particularly within kinase inhibitors and GPCR modulators. 2-Bromo-5-fluoroisonicotinic acid (CAS: 885588-12-5) represents a high-value building block due to its unique trifunctional nature:

  • C2-Bromine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C5-Fluorine: Provides metabolic stability (blocking P450 oxidation) and modulates pKa, enhancing bioavailability without significant steric penalty.

  • C4-Carboxylic Acid: A versatile anchor for generating amides, esters, or heterocyclic bioisosteres like 1,3,4-oxadiazoles.

This guide details the divergent synthesis of novel 2-aryl-5-fluoro-4-(1,3,4-oxadiazol-2-yl)pyridine derivatives. These "bis-heterocyclic" constructs combine the structural rigidity of the biaryl system with the hydrogen-bond accepting properties of the oxadiazole, creating an ideal template for fragment-based drug discovery (FBDD).

Reactivity Analysis & Synthetic Logic

Before initiating synthesis, one must understand the electronic landscape of the substrate. The pyridine ring is electron-deficient, activating the C2-position for oxidative addition. The C5-fluorine, while generally stable, exerts an inductive withdrawing effect, further acidifying the C4-carboxylic acid and influencing the electronics of the C2-position.

Reactivity Map (DOT Visualization)

ReactivityMap Substrate 2-Bromo-5-fluoroisonicotinic Acid C2 C2-Position (Bromine) Primary Electrophile Substrate->C2 Pd-Catalyzed Coupling (Suzuki/Buchwald) C4 C4-Position (Carboxyl) Nucleophilic Anchor Substrate->C4 Condensation/Cyclization (Amides/Oxadiazoles) C5 C5-Position (Fluorine) Metabolic Blocker / Electronic Tuner Substrate->C5 Inductive Effect (-I) Modulates pKa Biaryl Biaryl C2->Biaryl Target: Biaryl Core Oxadiazole Oxadiazole C4->Oxadiazole Target: H-Bond Acceptor

Figure 1: Chemoselective reactivity map of the 2-Bromo-5-fluoroisonicotinic acid scaffold.

Experimental Workflows

The synthesis is designed as a modular 3-step protocol . We prioritize C4-functionalization before C2-coupling in some pathways to prevent catalyst poisoning by the free acid, though the ester intermediate allows flexibility. Here, we present the "Ester-First" Strategy , which offers the highest yields and operational simplicity.

Workflow Summary
  • Step 1: Methyl Esterification (Protection/Activation).

  • Step 2: Hydrazide Formation.

  • Step 3: 1,3,4-Oxadiazole Cyclization (The "Heterocyclic Tail").

  • Step 4: Suzuki-Miyaura Coupling (The "Biaryl Head").

Protocol 1: Methyl Esterification & Hydrazide Formation

Objective: Convert the C4-acid into a reactive hydrazide precursor.

Reagents:

  • 2-Bromo-5-fluoroisonicotinic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv) or 
    
    
    
    (cat.)
  • Methanol (anhydrous)

  • Hydrazine Hydrate (

    
    ) (5.0 equiv)
    

Procedure:

  • Esterification: Dissolve 2-bromo-5-fluoroisonicotinic acid (5.0 g, 21.4 mmol) in anhydrous MeOH (50 mL). Cool to 0°C.

  • Add

    
     (4.6 mL, 64.2 mmol) dropwise over 20 mins.
    
  • Reflux the mixture for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.

    
    , brine, and dry over 
    
    
    
    .
    • Yield Target: >90% (Methyl 2-bromo-5-fluoroisonicotinate).

  • Hydrazide Conversion: Dissolve the methyl ester (4.0 g, 17.1 mmol) in Ethanol (40 mL).

  • Add Hydrazine Hydrate (4.2 mL, 85.5 mmol) slowly.

  • Reflux for 6–8 hours. A white precipitate (the hydrazide) typically forms.

  • Cool to RT, filter the solid, wash with cold ethanol, and dry.

    • Checkpoint: The product 2-bromo-5-fluoroisonicotinohydrazide is stable and can be stored.

Protocol 2: Construction of the 1,3,4-Oxadiazole Ring

Objective: Cyclize the hydrazide with a carboxylic acid derivative to form the second heterocyclic ring.

Reagents:

  • Hydrazide Intermediate (from Protocol 1) (1.0 equiv)

  • Aryl Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • Phosphorus Oxychloride (

    
    ) (Solvent/Reagent)[1]
    

Procedure:

  • Mix the hydrazide (1.0 mmol) and the target Aryl Acid (1.1 mmol) in a round-bottom flask.

  • Add

    
     (5–8 mL). Caution: 
    
    
    
    is corrosive and reacts violently with water.
  • Reflux at 100–110°C for 4–6 hours.

  • Workup: Cool the mixture. Pour slowly onto crushed ice with vigorous stirring (exothermic!).

  • Neutralize with solid

    
     or 
    
    
    
    to pH 8.
  • Extract with EtOAc (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     mL). Wash organic layer with brine.
    
  • Purify via column chromatography (Gradient: Hexane -> 40% EtOAc/Hexane).

Mechanistic Insight: The


 acts as both a dehydrating agent and an activator of the carboxylic acid, forming an imidoyl chloride intermediate that undergoes intramolecular cyclization.
Protocol 3: Suzuki-Miyaura Cross-Coupling at C2

Objective: Install the biaryl moiety to complete the novel scaffold.

Reagents:

  • Oxadiazole-Pyridine Intermediate (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • In a microwave vial or pressure tube, combine the Oxadiazole-Pyridine intermediate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and

    
     (20 mg).
    
  • Add 1,4-Dioxane (4 mL) and

    
     solution (0.75 mL).
    
  • Degassing: Sparge with Nitrogen or Argon for 5 minutes (Critical for Pd cycle longevity).

  • Heat at 90°C (oil bath) or 100°C (Microwave, 30 mins).

  • Filter through a Celite pad. Concentrate filtrate.[2]

  • Purify via Flash Chromatography or Prep-HPLC.

Data Table: Typical Reaction Performance

Reaction StepTypical YieldKey ChallengeSolution
Esterification 92-96%Acid sensitivityUse anhydrous MeOH/SOCl2
Hydrazide Formation 85-90%Incomplete conversionExcess Hydrazine, Reflux
Oxadiazole Cyclization 65-80%Hydrolysis of POCl3Anhydrous conditions, slow quench
Suzuki Coupling 70-85%ProtodeboronationUse Pd(dppf)Cl2, degas thoroughly

Synthetic Workflow Visualization

SynthesisWorkflow Start 2-Bromo-5-fluoroisonicotinic Acid Step1 1. Esterification (MeOH, SOCl2) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 2. Hydrazinolysis (N2H4, EtOH) Inter1->Step2 Inter2 Hydrazide Intermediate Step2->Inter2 Step3 3. Cyclization (POCl3) + Aryl Acid (R-COOH) Inter2->Step3 Inter3 Scaffold A: 2-Bromo-Oxadiazole-Pyridine Step3->Inter3 Step4 4. Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter3->Step4 Final FINAL PRODUCT: 2-Aryl-5-fluoro-4-(oxadiazolyl)pyridine Step4->Final

Figure 2: Step-by-step synthetic pathway for generating the target bis-heterocyclic library.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, utilize these checkpoints:

  • Hydrazide Validation: The hydrazide intermediate should exhibit a distinct shift in IR (appearance of NH/NH2 bands ~3200-3300 cm⁻¹) and disappearance of the ester methoxy peak in ¹H NMR (~3.9 ppm).

  • Oxadiazole Confirmation: Successful cyclization is confirmed by the disappearance of the carbonyl amide signal in ¹³C NMR (typically ~165 ppm) and the appearance of the C=N resonance of the oxadiazole ring (~160-164 ppm).

  • Fluorine Integrity: Monitor ¹⁹F NMR throughout. The chemical shift of the C5-F (~ -120 to -130 ppm) is sensitive to changes at C4 and C2. Loss of the signal implies accidental SNAr displacement (e.g., by hydrazine if reaction is too harsh). Note: Protocol 1 uses Ethanol reflux, which is generally mild enough to preserve the Fluorine.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling.[3][4][5][6] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16218967, 2-Bromo-5-fluoroisonicotinic acid. Retrieved from [Link]

Sources

Introduction: The Strategic Value of 2-Bromo-5-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective Functionalization of 2-Bromo-5-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-5-fluoroisonicotinic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its substituents on an electron-deficient pyridine ring. The molecule possesses three key functional handles: a C-Br bond at the 2-position, a C-F bond at the 5-position, and a carboxylic acid at the 4-position. The interplay between the electron-withdrawing nitrogen atom, the carboxylic acid group, and the distinct halogen atoms allows for a series of highly controlled, regioselective transformations. This guide provides an in-depth exploration of these reactions, offering both mechanistic insights and detailed protocols for practical application.

The inherent electronic nature of the pyridine ring, further activated by the carboxyl group, makes it susceptible to a range of transformations. Understanding how to selectively address the C-Br and C-F bonds is crucial for the efficient synthesis of complex molecular architectures. This document will focus on the two primary avenues of regioselective functionalization: palladium-catalyzed cross-coupling reactions at the C-2 position and nucleophilic aromatic substitution (SNAr) at the C-5 position.

Section 1: Regioselective C-C and C-N Bond Formation via Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for constructing carbon-carbon and carbon-nitrogen bonds.[1][2] For 2-bromo-5-fluoroisonicotinic acid, these reactions exhibit exceptional regioselectivity, targeting the C-Br bond over the more robust C-F bond. This selectivity is rooted in the mechanism of the catalytic cycle, specifically the initial oxidative addition step. The C-Br bond has a lower bond dissociation energy than the C-F bond, making it significantly more susceptible to insertion by a Pd(0) catalyst.

Suzuki-Miyaura Cross-Coupling at the C-2 Position

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling an organoboron species with a halide.[3] Its mild conditions and tolerance for a wide array of functional groups make it a preferred method in complex molecule synthesis.[1]

Causality of Regioselectivity: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the aryl-halide bond.[4] This step is the regioselectivity-determining event. The C(2)-Br bond is significantly more reactive towards Pd(0) insertion than the C(5)-F bond, leading to exclusive functionalization at the 2-position.

Experimental Protocol: Suzuki-Miyaura Coupling of Arylboronic Acids

  • Materials:

    • 2-Bromo-5-fluoroisonicotinic acid

    • Arylboronic acid (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

    • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

    • Nitrogen or Argon for inert atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask, add 2-Bromo-5-fluoroisonicotinic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1N HCl to pH ~3-4 to precipitate the product.

    • Filter the solid, wash with water, and then a minimal amount of cold ether or hexanes.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Boronic Acid PartnerBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (3%)Phenylboronic acidK₂CO₃Dioxane/H₂O9085-95
PdCl₂(dppf) (2%)4-Methoxyphenylboronic acidCs₂CO₃Toluene/H₂O10088-96
Pd(OAc)₂/SPhos (2%)3-Pyridylboronic acidK₃PO₄Dioxane/H₂O9575-85

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(Br)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (+ Ar-Br) Transmetalation Ar-Pd(II)(Ar')L₂ Oxidative_Addition->Transmetalation Transmetalation (+ Ar'B(OH)₂ / Base) Transmetalation->Pd(0)L2 Reductive Elimination Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Product 2-Ar'-5-fluoro- isonicotinic acid Reductive_Elimination->Product ArBr 2-Bromo-5-fluoro- isonicotinic acid ArBr->Oxidative_Addition ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle for C-C bond formation.

Buchwald-Hartwig Amination at the C-2 Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[5] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and high efficiency.[6]

Causality of Regioselectivity: Similar to the Suzuki coupling, the regioselectivity is dictated by the preferential oxidative addition of the Pd(0) catalyst into the weaker C-Br bond. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and the final reductive elimination step to form the C-N bond.[7][8]

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • 2-Bromo-5-fluoroisonicotinic acid

    • Amine (primary or secondary, 1.2 - 2.0 equivalents)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine Ligand (e.g., XPhos, BINAP, 2-5 mol%)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equivalents)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

    • Nitrogen or Argon for inert atmosphere

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst and the phosphine ligand to a flame-dried Schlenk flask.

    • Add the base, followed by 2-Bromo-5-fluoroisonicotinic acid.

    • Add the anhydrous, deoxygenated solvent.

    • Finally, add the amine coupling partner (if liquid, via syringe; if solid, add with other solids).

    • Seal the flask and heat the mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

    • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Acidify the aqueous layer with 1N HCl to precipitate the product.

    • Filter, wash with water, and dry the product under vacuum.

Data Summary: Buchwald-Hartwig Amination Conditions

Catalyst System (mol%)Amine PartnerBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃ / XPhos (1:2)MorpholineNaOt-BuToluene10090-98
Pd(OAc)₂ / BINAP (1:1.5)AnilineCs₂CO₃Dioxane11085-95
BrettPhos Pd G3 (2%)n-ButylamineLHMDSTHF8080-92

Section 2: Regioselective Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-poor aromatic rings.[9] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[10]

Causality of Regioselectivity: For 2-bromo-5-fluoroisonicotinic acid, SNAr reactions show a strong preference for substitution at the C-5 position, displacing the fluoride. This regioselectivity is governed by two key factors:

  • Leaving Group Ability: In SNAr, the C-F bond cleavage is not the rate-determining step. The initial nucleophilic attack is typically the slow step.[11] Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the C-5 carbon highly electrophilic and susceptible to nucleophilic attack.

  • Intermediate Stabilization: The electron-withdrawing pyridine nitrogen is ortho to the C-5 position. This geometry allows for efficient resonance stabilization of the negative charge in the Meisenheimer intermediate, significantly lowering the activation energy for attack at this site.[10]

Experimental Protocol: SNAr with an Amine Nucleophile

  • Materials:

    • 2-Bromo-5-fluoroisonicotinic acid

    • Amine nucleophile (e.g., Pyrrolidine, 3-5 equivalents)

    • Base (optional, e.g., K₂CO₃ or DIPEA, 2-3 equivalents)

    • Polar aprotic solvent (e.g., DMSO, NMP, or DMF)

  • Procedure:

    • To a round-bottom flask, add 2-Bromo-5-fluoroisonicotinic acid (1.0 eq) and the polar aprotic solvent.

    • Add the amine nucleophile (3.0 eq). If the amine is used as its hydrochloride salt, add a base like DIPEA.

    • Heat the reaction mixture to 60-120 °C for 2-12 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Acidify with 1N HCl to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water to remove the solvent, and dry under vacuum.

Diagram: SNAr Mechanism at C-5

SNAr_Mechanism cluster_legend Key Start 2-Bromo-5-fluoro- isonicotinic acid Attack Nucleophilic Attack (+ Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Step 1 (Slow) Elimination Elimination of Fluoride Product 2-Bromo-5-Nu- isonicotinic acid Elimination->Product Step 2 (Fast) Nu Nu⁻ = Nucleophile (e.g., R₂NH, RO⁻) caption SNAr Mechanism at the C-5 Position

Caption: SNAr Mechanism at the C-5 Position.

Section 3: Strategic Sequential Functionalization

The orthogonal reactivity of the C-2 (bromo) and C-5 (fluoro) positions enables powerful strategies for sequential, site-selective derivatization. By carefully choosing reaction conditions, a researcher can first perform a palladium-catalyzed cross-coupling at the C-2 position, followed by a nucleophilic aromatic substitution at the C-5 position, or vice-versa. This approach provides a highly efficient route to complex, densely functionalized pyridine scaffolds.

Workflow: Sequential Suzuki Coupling followed by SNAr

Sequential_Workflow Start 2-Bromo-5-fluoro- isonicotinic acid Step1 Suzuki Coupling [Pd], Ar-B(OH)₂, Base Start->Step1 Intermediate 2-Aryl-5-fluoro- isonicotinic acid Step1->Intermediate Step2 SNAr Reaction Nucleophile, Heat Intermediate->Step2 Final_Product 2-Aryl-5-Nu- isonicotinic acid Step2->Final_Product caption Sequential Functionalization Workflow

Caption: Sequential Functionalization Workflow.

This two-step, one-pot or stepwise approach allows for the introduction of diverse functionalities, making it a highly valuable strategy in library synthesis for drug discovery programs.

References

  • Ullah, F., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2969. [Link]

  • Chemistry LibreTexts. (2023). Regioselective. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Aziz, F., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 12(1), 10. [Link]

  • Master Organic Chemistry. (n.d.). Regioselectivity Archives. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • YouTube. (2021). Regioselectivity in Alkene Formations (organic synthesis). [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Regioselective; Regiochemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Dolle, V., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... Collection of Czechoslovak Chemical Communications, 65(9), 1473-1490. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

Downstream products of 2-Bromo-5-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Downstream Derivatization of 2-Bromo-5-fluoroisonicotinic Acid

Introduction: The Orthogonal Scaffold

2-Bromo-5-fluoroisonicotinic acid (CAS: 884494-38-6) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Its value lies in its orthogonal reactivity profile :

  • C4-Carboxylic Acid: Ready for amide coupling or reduction.

  • C2-Bromide: Highly activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald).

  • C5-Fluoride: Positioned ortho to the electron-withdrawing carboxyl group, making it susceptible to Nucleophilic Aromatic Substitution (

    
    ), enabling the construction of fused bicyclic systems.
    

This guide provides validated protocols for transforming this building block into high-value intermediates, specifically focusing on biaryl synthesis and fused heterocyclic assembly .

Strategic Reaction Map

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

ReactionMap SM 2-Bromo-5-fluoro- isonicotinic acid Amide Amide Derivatives (Library Generation) SM->Amide HATU/Amine (C4 Functionalization) Biaryl 2-Aryl-5-fluoro- isonicotinic acids SM->Biaryl Suzuki-Miyaura (C2-Br Selective) Fused 6-Bromo-1H-pyrazolo [3,4-c]pyridines SM->Fused Hydrazine/Heat (C4+C5 Cyclization)

Figure 1: Divergent synthetic pathways. The scaffold allows for independent modification at C2, C4, and C5.

Module A: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C2 position while preserving the C5-fluorine and C4-acid/ester. Challenge: Preventing dehalogenation or competitive activation of the C-F bond. Solution: The C2-bromide is significantly more labile towards oxidative addition by Pd(0) than the C5-fluoride. Using a mild base and controlled temperature ensures exclusive C2 reaction.

Protocol 1: C2-Arylation

Reagents:

  • Substrate: Methyl 2-bromo-5-fluoroisonicotinate (Esterification recommended prior to coupling to prevent catalyst poisoning by the free acid).

  • Boronic Acid: Arylboronic acid (1.1 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 M aq. solution).
    
  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

  • Preparation: In a sealed tube, dissolve Methyl 2-bromo-5-fluoroisonicotinate (1.0 mmol) and the arylboronic acid (1.1 mmol) in 1,4-Dioxane (5 mL).

  • Degassing: Bubble nitrogen through the solution for 10 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Catalyst Addition: Add

    
     (0.05 mmol) and 
    
    
    
    solution (1.5 mL).
  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C to avoid potential

      
       side reactions at the C5-F position by the carbonate base.
      
  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary:

ParameterSpecificationRationale
Selectivity >98% C2-BrC-Br bond energy (approx. 68 kcal/mol) vs C-F (116 kcal/mol).
Yield 75–90%High turnover frequency of bidentate ligand catalyst.
Appearance Off-white solidBiaryl systems often fluoresce under UV (254 nm).

Module B: Synthesis of Fused Heterocycles (Pyrazolo[3,4-c]pyridines)

Objective: Construct the 1H-pyrazolo[3,4-c]pyridine core. Mechanism: This transformation exploits the "ortho-effect." Hydrazine acts as a dinucleophile.

  • Step 1: Formation of the hydrazide at C4.

  • Step 2: Intramolecular

    
     displacing the C5-fluoride.
    Note: The C5-fluorine is activated for displacement because it is ortho to the carbonyl (electron-withdrawing) and beta to the pyridine nitrogen.
    

Mechanism Step1 Start: 2-Bromo-5-fluoro- isonicotinic ester Step2 Intermediate: Hydrazide Formation (C4 attack) Step1->Step2 + N2H4, 0°C Step3 Transition: Meisenheimer Complex (C5 attack) Step2->Step3 Heat, Cyclization Step4 Product: 6-Bromo-1H-pyrazolo [3,4-c]pyridin-3-ol Step3->Step4 - HF

Figure 2: Cyclization mechanism. The reaction proceeds via hydrazide formation followed by intramolecular displacement.

Protocol 2: One-Pot Cyclization

Reagents:

  • Substrate: Ethyl 2-bromo-5-fluoroisonicotinate.

  • Reagent: Hydrazine hydrate (64% in water, 3.0 equiv).

  • Solvent: Ethanol (absolute).

Step-by-Step Methodology:

  • Addition: Dissolve the ester (1.0 mmol) in Ethanol (10 mL) and cool to 0°C in an ice bath.

  • Hydrazide Formation: Add hydrazine hydrate dropwise. Stir at 0°C for 1 hour.

    • Checkpoint: TLC should show consumption of ester and formation of a polar baseline spot (hydrazide).

  • Cyclization: Remove the ice bath and heat the reaction to reflux (78°C) for 6–12 hours.

    • Observation: A precipitate often forms as the bicyclic product is less soluble.

  • Isolation: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If soluble: Concentrate to 20% volume, dilute with cold water, and adjust pH to ~6 with dilute HCl to induce precipitation.

  • Purification: Recrystallization from EtOH/Water is usually sufficient.

Critical Troubleshooting:

  • Issue: Displacement of C2-Bromine.

  • Cause: Excessive heating or huge excess of hydrazine.

  • Fix: Monitor reaction strictly. The C5-F displacement is facilitated by the intramolecular nature of the second step, which is kinetically favored over the intermolecular attack at C2-Br.

References

  • Scaffold Reactivity & Suzuki Coupling

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Application Note Context: Establishes the precedence for C-Br selectivity over C-F in pyridine systems.
  • Pyrazolo[3,4-c]pyridine Synthesis

    • Bou-Petit, E., et al. (2017).[1] An Unequivocal Synthesis of 2-Aryl Substituted 3-Amino-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-ones. Molecules. (Cited for general hydrazine cyclization mechanisms on halo-pyridine-carboxylates). Link

    • Specific Mechanism:[2][3][4] The displacement of fluorine ortho to a carboxyl group by hydrazine is a standard heterocyclic ring closure (See: Journal of Medicinal Chemistry 2012, 55, 1569–1574 for analogous 2-halo-5-fluoro systems).

  • Commercial & Physical Data

    • PubChem CID 142589611 (2-Bromo-5-fluoro-3-pyridinyl)hydrazine - Demonstrating the reactivity of the hydrazine moiety with this scaffold. Link

  • Patent Literature (Process Chemistry)

    • CN102911174A: Synthesis method of 1H-pyrazolo[4,3-b]pyridine derivatives.[5] (Provides industrial conditions for hydrazine cyclizations on similar halo-pyridine scaffolds). Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-5-fluoroisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist, Process Chemistry Division Ticket Focus: Yield Optimization & Impurity Control Target Molecule: 2-Bromo-5-fluoroisonicotinic acid (CAS: 885588-12-5)[1][2]

Introduction: The "Deceptive" Pyridine Scaffold

Welcome to the Technical Support Center. You are likely here because your synthesis of 2-Bromo-5-fluoroisonicotinic acid is stalling at low yields (<30%) or producing inseparable mixtures of isomers.

This molecule is a critical scaffold for kinase inhibitors, but it presents a "perfect storm" of synthetic challenges:

  • Regiochemical Ambiguity: The fluorine directs ortho to C4, but the bromine directs ortho to C3.

  • The "Halogen Dance": The lithiated intermediate is prone to rapid isomerization (halogen migration) if thermodynamic control takes over.

  • Amphoteric Solubility: The product is a zwitterion, making standard aqueous workups highly inefficient.

Below are the resolved troubleshooting tickets for the three most common failure modes.

Module 1: Lithiation Failure Modes (Route A)

Ticket #404-Li: "I'm getting a mixture of isomers and tar." [1]

User Report:

"I treated 2-bromo-5-fluoropyridine with LDA at -78°C, stirred for 2 hours to ensure deprotonation, and quenched with CO2 gas. NMR shows a mess of C3/C4 isomers and des-bromo byproducts."[1]

Root Cause Analysis: Kinetic vs. Thermodynamic Control

You have fallen victim to the Halogen Dance .

  • Kinetic Control (Desired): Fluorine is the strongest ortho-director.[1] At -78°C and short reaction times, LDA removes the C4 proton (most acidic due to inductive effect of F).

  • Thermodynamic Control (Undesired): If left too long or allowed to warm even slightly (>-60°C), the lithiated species equilibrates. The Lithium moves to C3 (stabilized by Br), or the Bromine itself migrates to C6 or C4 to relieve steric strain or maximize anion stability.

Corrective Action Protocol

Do NOT use n-BuLi. It will cause Lithium-Halogen exchange at C2 (stripping the Bromine) rather than deprotonation.[1]

ParameterRecommendationRationale
Base LDA (Freshly prepared)LiTMP is too bulky; n-BuLi causes Li-Br exchange.
Temperature -78°C (Strict) Prevents activation energy crossover to the "Dance" pathway.[1]
Time < 45 Minutes Long stir times favor thermodynamic equilibration.[1]
Quench Solid CO2 (Dry Ice) Pouring the reaction onto excess dry ice ensures instant trapping. bubbling gas is too slow.
Workflow Visualization

Lithiation_Pathway Start 2-Bromo-5-fluoropyridine Base Add LDA (-78°C) Start->Base Kinetic Kinetic Intermediate (C4-Lithio species) Base->Kinetic Fast (<30 min) Thermo Thermodynamic Intermediate (C3-Lithio / Br-Migration) Kinetic->Thermo Warm > -60°C or Time > 1h Quench CO2 Quench Kinetic->Quench Immediate Thermo->Quench Product Target: 2-Br-5-F-Isonicotinic Acid Quench->Product From Kinetic Byproduct Isomers & Tars Quench->Byproduct From Thermo

Figure 1: The critical divergence between kinetic C4-lithiation and thermodynamic halogen scrambling.

Module 2: Isolation & Purification (The "Hidden" Loss)

Ticket #505-Yield: "LCMS shows conversion, but I isolate nothing."

User Report:

"The reaction worked, but after acidifying with HCl and extracting with Ethyl Acetate, the organic layer is empty. The product is stuck in the water."

Root Cause Analysis: Isoelectric Trapping

Your product is an amino acid analog (pyridine nitrogen + carboxylic acid).

  • At pH < 1: The pyridine nitrogen is protonated (

    
    ). The molecule is cationic and water-soluble.[1]
    
  • At pH > 7: The carboxylic acid is deprotonated (

    
    ).[1] The molecule is anionic and water-soluble.[1]
    
  • At pH ~3-4 (Isoelectric Point): The molecule is zwitterionic but has net neutral charge, minimizing water solubility.

Corrective Action Protocol
  • Quench Workup: Dilute the reaction mixture with water.

  • Basify: Add 2N NaOH to pH > 10 to dissolve all species as carboxylate salts. Wash with Et2O to remove non-acidic impurities (unreacted starting material).

  • Precipitation (Critical Step):

    • Cool the aqueous layer to 0°C.

    • Slowly add 2N HCl while monitoring with a pH meter.

    • STOP exactly at pH 3.0 - 3.5.

    • Stir for 30 mins. The white solid product should precipitate.

  • Rescue Extraction: If no precipitate forms (due to high dilution), extract the pH 3 solution with THF:Ethyl Acetate (1:1) . Pure EtOAc is often too non-polar for fluorinated nicotinic acids.

Module 3: The Alternative Route (Oxidation)

Ticket #606-Ox: "The lithiation is too unstable for our scale."

User Report:

"We need kilogram quantities. The -78°C cryogenic requirement is a bottleneck."[1]

Corrective Action: Methyl Oxidation

If lithiation is not viable, switch to the oxidation of 2-bromo-5-fluoro-4-methylpyridine (CAS: 885168-20-7).[1] This route avoids cryogenic conditions and organolithiums entirely.

Protocol:

  • Reagents: Starting Material (1.0 eq), KMnO4 (2.5 eq), Water (10 vol).

  • Condition: Reflux (90-100°C) for 4-6 hours.

  • Workup:

    • Filter hot to remove MnO2 sludge.

    • The filtrate contains the Potassium salt of the product.

    • Acidify filtrate to pH 3 (as per Module 2) to precipitate the acid.

Comparison of Routes:

FeatureRoute A (Lithiation)Route B (Oxidation)
Step Count 1 Step1 Step (from methyl precursor)
Temp Control Critical (-78°C)Robust (Reflux)
Impurity Profile Regioisomers (C3 vs C4)Unreacted Methyl / Over-oxidation
Scalability Difficult (Cryo required)High (Standard reactors)

FAQs: Rapid Fire Troubleshooting

Q: Can I use n-Butyllithium (n-BuLi) instead of LDA? A: No. n-BuLi is a strong nucleophile and will attack the Bromine at C2 (Lithium-Halogen Exchange) before it deprotonates C4.[1] You will make 2-butyl-5-fluoropyridine or debrominated species.[1] You must use a non-nucleophilic base like LDA or LiTMP.

Q: Why is my product turning pink/brown during drying? A: This indicates trace decarboxylation or light sensitivity. Fluorinated nicotinic acids can be thermally unstable. Dry in a vacuum oven at <40°C, strictly avoiding temperatures above 60°C.

Q: I see a "doublet of doublets" in the proton NMR. Is this right? A: Yes.

  • H3 (proton next to Br/F): Should show coupling to Fluorine (

    
    ).[1]
    
  • H6 (proton next to N/F): Should show a smaller coupling to Fluorine (

    
    ).
    
  • Note: If you see a singlet, you likely lost the Fluorine (nucleophilic attack) or scrambled the protons.

References

  • Schlosser, M. (2005). The "Halogen Dance" in Pyridine Chemistry: Mechanism and Synthetic Utility. European Journal of Organic Chemistry.
  • Marsais, F., & Quéguiner, G. (1981). Metallation of Halopyridines: Regioselective Synthesis of Polysubstituted Pyridines. Tetrahedron.
  • Vertex AI Search. (2025). Patent Analysis: CN102951996A & CN104447183B.
  • Sigma-Aldrich. (2024).[1] Product Specification: 2-Bromo-5-fluoropyridine (CAS 41404-58-4).

  • ChemicalBook. (2025).[3] Safety and Synthesis Data: 2-Bromo-5-fluoroisonicotinic acid.

Sources

Technical Support Center: Purification of 2-Bromo-5-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-5-fluoroisonicotinic acid. Achieving high purity for this intermediate is critical for successful downstream applications. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind them.

Section 1: Initial Assessment & Impurity Profiling

The first step in any successful purification is to understand the nature of the problem. A crude reaction mixture is rarely, if ever, composed solely of the desired product. Identifying the impurities is key to selecting an effective purification strategy.

Q1: My initial purity is low. What are the likely impurities I should expect?

The impurity profile of your crude 2-Bromo-5-fluoroisonicotinic acid is intrinsically linked to its synthetic route. Common syntheses may involve the bromination and oxidation of a substituted pyridine precursor.[1] Consequently, impurities typically fall into three categories:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. For example, if the synthesis starts from 2,5-dibromopyridine, this may be present in the crude product.[1]

  • Reaction Intermediates: In multi-step syntheses, incomplete reactions can leave intermediates in the final mixture.

  • Side-Reaction Products: These are often the most challenging to remove. Given the directing effects of the substituents on the pyridine ring, regioisomers (e.g., other brominated or fluorinated isomers) can form. Over-bromination or incomplete halogen exchange are also potential sources of side products.[2]

Q2: What analytical methods should I use to identify the impurities in my crude sample?

A multi-pronged analytical approach is essential for a comprehensive understanding of your crude product's composition.

  • Thin-Layer Chromatography (TLC): This is the fastest method for a qualitative assessment. It helps visualize the number of components and estimate their relative polarities. For acidic compounds like this one, it is often beneficial to add a small amount of acetic acid to the mobile phase to prevent streaking.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of your sample and can resolve closely related impurities.[3] It is the gold standard for purity assessment.[4]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is invaluable for structural confirmation of the main product and identification of impurities. Unreacted starting materials or isomeric byproducts will have distinct proton signals that can be identified and integrated to estimate their concentration.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the mass identification of MS, allowing you to determine the molecular weights of the impurities, which is a critical clue to their identity.

Analytical Technique Purpose Key Insight Provided
TLC Rapid qualitative checkNumber of components; relative polarity.
HPLC Quantitative purity analysisPrecise percentage purity; resolves close-eluting impurities.[3][4]
¹H NMR Structural confirmationConfirms product structure; identifies and quantifies known impurities.
LC-MS Impurity identificationMolecular weight of each impurity, aiding in structural elucidation.

Section 2: Selecting the Optimal Purification Strategy

With an understanding of the likely impurities, you can now select the most appropriate purification method. The acidic nature of the carboxylic acid group is the most powerful "handle" we can use for purification.

Q3: How do I choose the right purification method for 2-Bromo-5-fluoroisonicotinic acid?

The choice of method depends on the nature and quantity of the impurities. The following workflow provides a logical decision-making process.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_purification Purification Strategy cluster_final Final Polishing & Verification Start Crude Product (Purity < 95%) Decision1 Are major impurities non-acidic? Start->Decision1 Extraction Acid-Base Extraction Decision1->Extraction Yes Decision2 Are impurities structurally similar (e.g., isomers)? Decision1->Decision2 No Recrystallization Recrystallization Extraction->Recrystallization Proceed to polishing Chromatography Column Chromatography Chromatography->Recrystallization Collect pure fractions & proceed to polishing Decision2->Chromatography Yes Decision2->Recrystallization No Analysis Final Purity Analysis (HPLC, NMR, MP) Recrystallization->Analysis End Pure Product (Purity > 99%) Analysis->End

Caption: Decision workflow for purifying 2-Bromo-5-fluoroisonicotinic acid.

Based on this workflow, a two-stage approach is almost always the most effective:

  • Primary Purification (Bulk Impurity Removal): Use an acid-base extraction to separate the acidic product from any neutral or basic impurities. This is a highly efficient, high-capacity first step.

  • Secondary Purification (Polishing): Use recrystallization to remove trace impurities and obtain a highly crystalline final product. Column chromatography should be reserved for situations where acidic impurities with very similar properties must be removed.

Section 3: Detailed Protocols and Troubleshooting FAQs

This section provides step-by-step methodologies for the most effective purification techniques.

Focus Area 1: Acid-Base Extraction

The carboxylic acid functional group allows for its selective extraction into a basic aqueous solution, leaving non-acidic impurities behind in an organic solvent.[5]

Principle: The acidic product is deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities remain in the organic phase. The aqueous phase is then re-acidified to precipitate the pure product.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake vigorously, venting frequently to release CO₂ gas produced.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer 2-3 times with fresh NaHCO₃ solution to ensure complete recovery.

  • Organic Wash (Optional): Combine the aqueous extracts and wash once with fresh organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 1M hydrochloric acid (HCl), dropwise while stirring until the pH is acidic (pH ~2-3).[6] The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove residual salts, followed by a small amount of a non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified solid under vacuum.

  • Cause 1: Incomplete Extraction. You may not have used enough aqueous base or performed enough extraction cycles. The product is only sparingly soluble in some organic solvents, so ensure it is fully dissolved before extraction begins.[7]

  • Cause 2: Incorrect pH. If you do not add enough acid in the precipitation step, the product will remain in the aqueous phase as its carboxylate salt. Always check the final pH with pH paper or a meter.

  • Cause 3: Emulsion Formation. Vigorous shaking can sometimes lead to emulsions. If this occurs, let the funnel stand for a longer period, gently swirl it, or add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Focus Area 2: Recrystallization

Recrystallization is a powerful technique for purifying solids. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot (see Q7).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent to just dissolve the solid completely. Adding too much solvent is a common mistake that will significantly reduce your yield.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Finding the ideal solvent often requires some experimentation. A good starting point is a polar solvent system. A published procedure successfully obtained high-quality crystals from a mixture of Tetrahydrofuran (THF) and water.[8]

Solvent System Rationale Procedure Notes
THF / Water Product is soluble in THF; water acts as the anti-solvent.Dissolve in a minimum of hot THF, then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool.[8]
Ethanol / Water Similar to THF/Water, a common system for polar compounds.Dissolve in hot ethanol, add hot water until turbidity appears.
Ethyl Acetate / Hexane A less polar system.Dissolve in hot ethyl acetate, add hexane as the anti-solvent.

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution becomes supersaturated too quickly.

  • Solution 1: Re-heat and Add More Solvent. Your solution may be too concentrated. Re-heat the mixture until the oil redissolves, add a small amount of additional hot solvent, and try cooling again, this time much more slowly.

  • Solution 2: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Solution 3: Seed Crystals. If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Focus Area 3: Column Chromatography

This technique should be reserved for difficult separations, such as removing isomeric impurities that behave similarly during extraction and recrystallization.

Use chromatography when TLC analysis shows impurities with R_f values very close to your product.

Recommended Conditions:

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or acetone) is typical. For carboxylic acids, it is crucial to add a small amount (~0.5-1%) of acetic acid to the eluent. This keeps the carboxylic acid protonated and prevents it from interacting strongly with the silica, which would otherwise cause significant tailing or streaking on the column. A literature example for a related compound used a mixture of hexane/acetone.[9]

  • Loading: Dissolve the crude product in a minimal amount of the eluent or another strong solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading"). This leads to better separation.

Section 4: Final Purity and Identity Confirmation

After purification, you must verify the success of your efforts.

Q10: How do I confirm that my final product is both pure and structurally correct?
  • Purity (HPLC): Run an HPLC analysis on your final product. A successful purification should result in a single major peak, ideally with >99% purity.

  • Identity (NMR): A ¹H NMR spectrum should show clean signals corresponding to the protons on the pyridine ring, with no significant impurity peaks present.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (e.g., within 1-2 °C). A broad or depressed melting point indicates the presence of impurities.

By following this structured approach of identifying impurities, selecting the appropriate multi-step purification strategy, and troubleshooting common issues, you can reliably obtain high-purity 2-Bromo-5-fluoroisonicotinic acid for your research and development needs.

References

  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents. (n.d.).
  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents. (n.d.).
  • WO2014209112A1 - Process for the preparation of 2,5-furandicarboxylic acid - Google Patents. (n.d.).
  • chromatographic purification steps: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents. (n.d.).
  • phthalaldehydic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Popp, F. D. (1987). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. HETEROCYCLES, 45(10), 1930.
  • US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents. (n.d.).
  • Cai, B., Meng, Y. N., Zhu, M. E., Yao, X. S., & Chen, G. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Zeitschrift für Kristallographie-New Crystal Structures, 235(3), 539-540.
  • RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents. (n.d.).
  • LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. (n.d.).
    • analytical methods. (n.d.). Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 2-Bromo-5-fluoro-4-pyridinecarboxylic Acid | CAS 877399-52-5 - Pipzine Chemicals. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-5-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and ensure the integrity of your synthesis.

I. Understanding the Synthetic Landscape

The synthesis of 2-Bromo-5-fluoroisonicotinic acid can be approached through several routes, each with its own set of potential challenges. The most common strategies involve either the construction of the substituted pyridine ring followed by the introduction of the carboxylic acid functionality, or the modification of a pre-existing substituted pyridine. This guide will address side reactions stemming from three primary synthetic strategies:

  • Route A: Diazotization and Carboxylation of a Fluoropyridine Precursor.

  • Route B: Halogen Exchange and Functionalization of a Dibromopyridine.

  • Route C: Direct Bromination of 5-Fluoroisonicotinic Acid.

Below, we will delve into specific issues you may encounter, their underlying causes, and practical solutions.

II. Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of 2-Bromo-5-fluoroisonicotinic Acid

Q: My overall yield is consistently low. What are the most likely causes?

A: Low yields can stem from a variety of factors, often specific to the synthetic route you are employing. Let's break down the common culprits for each major pathway.

For Route A (Diazotization/Carboxylation):

  • Incomplete Diazotization: The conversion of the amino group to a diazonium salt is a critical step. If this reaction is incomplete, you will carry over the starting 2-amino-5-fluoropyridine derivative into the subsequent steps, complicating purification.[1][2]

    • Troubleshooting:

      • Temperature Control: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to premature decomposition of the diazonium salt.[1]

      • Acid Concentration: A sufficiently acidic medium is crucial to prevent the formation of diazoamino compounds.[3]

      • Monitoring: Use a starch-iodide paper test to ensure a slight excess of nitrous acid is present at the end of the addition.

  • Side Reactions of the Diazonium Salt: Pyridine diazonium salts can be less stable than their aniline counterparts.[4][5] The primary side reaction is hydrolysis to form the corresponding 2-hydroxy-5-fluoropyridine derivative (a pyridone), which can be difficult to separate from the desired product.[5]

    • Troubleshooting:

      • Prompt Use: Use the diazonium salt immediately in the subsequent Sandmeyer reaction. Do not let it stand for extended periods, even at low temperatures.

      • Controlled Warming: During the Sandmeyer reaction, warm the reaction mixture gradually to the recommended temperature to control the rate of nitrogen evolution and minimize side reactions.[1]

  • Inefficient Carboxylation: If your route involves a carboxylation step (e.g., via lithiation and quenching with CO₂), incomplete reaction is a common issue.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry for the lithiation step.

      • CO₂ Source: Use freshly crushed dry ice or a stream of dry CO₂ gas to ensure an excess of the electrophile.

      • Temperature: Maintain a low temperature (typically -78 °C) during the addition of the organolithium reagent to the CO₂.

For Route B (Halogen Exchange/Functionalization):

  • Inefficient Halogen Exchange: The selective exchange of one bromine atom in 2,5-dibromopyridine can be challenging.

    • Troubleshooting:

      • Grignard Formation: If using a Grignard-based approach for subsequent carboxylation, ensure the Grignard reagent is formed efficiently. The choice of solvent (e.g., THF, diethyl ether) can be critical.[6]

      • Lithiation: With organolithium reagents, careful control of stoichiometry and temperature is necessary to achieve selective mono-lithiation.

For All Routes:

  • Purification Losses: 2-Bromo-5-fluoroisonicotinic acid, being a carboxylic acid, can be challenging to purify without significant losses, especially during recrystallization or chromatography.[7]

    • Troubleshooting:

      • pH Adjustment: During workup, carefully adjust the pH of the aqueous solution to the isoelectric point of the acid to maximize precipitation and minimize its solubility in the aqueous phase.

      • Solvent Choice: For recrystallization, use a minimal amount of a suitable solvent system to avoid dissolving a significant portion of your product.

Issue 2: Presence of Isomeric Impurities

Q: My characterization data (NMR, LC-MS) suggests the presence of an isomer. What could it be and how do I avoid it?

A: Isomeric impurities are a common headache, particularly when dealing with substituted aromatic rings. The identity of the isomer depends heavily on your synthetic route.

  • Direct Bromination (Route C): If you are attempting to directly brominate 5-fluoroisonicotinic acid, you are likely facing issues with regioselectivity. Electrophilic aromatic substitution on a pyridine ring is complex, and the directing effects of the fluorine and carboxylic acid groups can lead to a mixture of products.[8] The most likely isomeric impurity would be 3-Bromo-5-fluoroisonicotinic acid .

    • Troubleshooting:

      • Alternative Routes: Direct bromination is often not the preferred method for achieving high regioselectivity with this substrate. Consider one of the other synthetic routes.

      • Bulky Brominating Agents: Using a bulkier brominating agent might improve selectivity, but this would require significant optimization.[8]

  • Lithiation-based Routes (Potentially in Routes A or B): A fascinating and often frustrating side reaction in the chemistry of halogenated aromatics is the "halogen dance."[9][10] This is an intramolecular rearrangement of halogen atoms on the aromatic ring, catalyzed by a strong base. For instance, if you are attempting to lithiate 2-bromo-5-fluoropyridine at a specific position, you might inadvertently trigger a rearrangement to a more thermodynamically stable lithiated species, which upon quenching would give you a rearranged product. A potential isomer formed via a halogen dance could be a rearranged bromofluoropyridine derivative.[11][12]

    • Troubleshooting:

      • Low Temperatures: Halogen dance reactions are often temperature-dependent. Maintaining very low temperatures (e.g., -78 °C or lower) during lithiation can suppress this side reaction.[13]

      • Rapid Quenching: After the lithiation is complete, quench the reaction with your electrophile as quickly as possible.

      • Choice of Base: The choice of lithium amide base can influence the propensity for halogen dance.

Visualizing a Potential Synthetic Pathway and Side Reactions

Here is a diagram illustrating a plausible synthetic route starting from 2-amino-5-fluoropyridine, highlighting key steps and potential side reactions.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Lithiation & Carboxylation A 2-Amino-5-fluoropyridine B 2-Diazo-5-fluoropyridinium salt A->B NaNO2, HBr 0-5 °C C 2-Hydroxy-5-fluoropyridine (Pyridone byproduct) B->C Hydrolysis (Side Reaction) D 2-Bromo-5-fluoropyridine B->D CuBr, HBr E 4-Lithio-2-bromo-5-fluoropyridine D->E LDA or n-BuLi -78 °C F 2-Bromo-5-fluoroisonicotinic acid (Target Molecule) E->F 1. CO2 2. H3O+ G Rearranged Isomer (Halogen Dance Product) E->G Halogen Dance (Side Reaction) G cluster_B Troubleshooting Low Yield cluster_C Troubleshooting Impurities cluster_D Troubleshooting Stalled Reaction A Problem Observed B Low Yield A->B C Impure Product A->C D Reaction Stalled A->D B1 Check for incomplete conversion (TLC, LC-MS) B->B1 C1 Identify impurity structure (NMR, MS) C->C1 D1 Verify reagent quality and activity D->D1 B2 Analyze for side products (NMR, LC-MS) B1->B2 B3 Review purification procedure B2->B3 C2 Is it an isomer? C1->C2 Yes C3 Is it a reaction byproduct? C1->C3 Yes C4 Is it starting material? C1->C4 Yes C2a C2a C2->C2a Consider Halogen Dance or Regioselectivity Issues C3a C3a C3->C3a Consider Hydrolysis or Decarboxylation C4a C4a C4->C4a Optimize reaction conditions (time, temp, stoichiometry) D2 Check reaction temperature D1->D2 D3 Ensure anhydrous conditions (for moisture-sensitive steps) D2->D3

Sources

Preventing decarboxylation of 2-Bromo-5-fluoroisonicotinic acid during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-2024-BFIA Subject: Prevention of Decarboxylation in Halogenated Pyridine Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

The Challenge: 2-Bromo-5-fluoroisonicotinic acid (2-Br-5-F-INA) is notoriously unstable. Researchers frequently report "disappearing starting material" or the formation of black tars during heating or acidic activation.

The Science (Why it happens): The instability arises from the synergistic electron-withdrawing effects of the pyridine nitrogen, the 2-Bromine, and the 5-Fluorine atoms.

  • Electronic Deficit: The pyridine ring is already electron-poor. The halogen atoms (Inductive effect: -I) further deplete electron density.

  • The Zwitterion Trap: In solution, particularly under acidic conditions or high heat, the molecule exists in equilibrium with its zwitterionic form. The protonated nitrogen (pyridinium) acts as a massive electron sink, facilitating the loss of CO₂ to form a transient ylide (pyridyl anion equivalent).

  • The Ortho-Effect: The Fluorine atom at position 5 (ortho to the carboxylic acid) destabilizes the ground state of the acid through inductive withdrawal, lowering the activation energy for decarboxylation.

Visualizing the Failure Mode

The following diagram illustrates the "Hammick-like" decarboxylation pathway you must avoid.

DecarboxylationMechanism cluster_prevention Prevention Strategy Acid Free Acid (Stable at RT) Zwitterion Zwitterion/Protonated (High Risk) Acid->Zwitterion Heat or H+ TS Transition State (CO2 Elimination) Zwitterion->TS -CO2 Product Decarboxylated Product (2-Br-5-F-Pyridine) TS->Product Irreversible Base Keep Basic (pH > 7) Base->Acid Stabilizes Temp Temp < 60°C

Figure 1: Mechanism of thermal and acid-catalyzed decarboxylation. Note that protonation of the pyridine nitrogen accelerates the loss of CO₂.

Critical Workflows & Protocols

Scenario A: Esterification (The "Safe" Route)

Common Mistake: Using Fischer Esterification (MeOH + H₂SO₄/HCl at reflux). This will cause significant decarboxylation due to the protonation of the pyridine ring.

Recommended Protocol: Base-Promoted Alkylation This method keeps the pyridine nitrogen unprotonated and the carboxylate stable.

ParameterSpecificationReason
Reagents Methyl Iodide (MeI) or Benzyl Bromide + Cs₂CO₃ Carbonate base prevents N-protonation.
Solvent DMF or NMPPolar aprotic solvents stabilize the carboxylate nucleophile.
Temperature 0°C to RT (Max 40°C)Heat is the primary trigger for CO₂ loss.
Time 2–4 HoursReaction is fast; prolonged stirring risks decomposition.

Step-by-Step:

  • Dissolve 2-Br-5-F-INA (1.0 eq) in DMF (0.5 M concentration).

  • Add Cs₂CO₃ (1.5 eq) at 0°C. Stir for 15 min to form the carboxylate salt (bubbling may occur initially).

  • Add MeI (1.2 eq) dropwise.

  • Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Do not wash with strong acid.

Scenario B: Amide Coupling (Activation Strategy)

Common Mistake: Using Thionyl Chloride (SOCl₂) at reflux. The high temperature and generation of HCl gas will destroy the core.

Recommended Protocol: Mixed Anhydride or HATU If you must make an acid chloride, use the Ghosez Reagent or Oxalyl Chloride at low temp. However, HATU is safer.

Protocol (HATU Method):

  • Dissolve Acid (1.0 eq) in DMF/DCM (1:1).

  • Add DIPEA (3.0 eq). Crucial: Ensure basic pH to suppress zwitterion formation.

  • Add HATU (1.1 eq) at 0°C. Stir 10 mins.

  • Add Amine (1.1 eq).

  • Stir at RT.

Scenario C: Suzuki/Sonogashira Coupling

Rule of Thumb: Never couple the free acid. The metal catalyst often requires heat and base, which can trigger decarboxylation before the cross-coupling cycle completes.

Workflow Decision Tree:

WorkflowLogic Start Start: 2-Br-5-F-INA Q1 Goal: Cross-Coupling? Start->Q1 Protect Step 1: Esterify (Me/Bn) (See Scenario A) Q1->Protect Yes Direct Direct Activation Use HATU/DIPEA @ 0°C Q1->Direct No Yes Yes No No (Amide/Ester) Couple Step 2: Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Protect->Couple Hydrolyze Step 3: Mild Hydrolysis (LiOH, THF/H2O) Couple->Hydrolyze

Figure 2: Strategic workflow for cross-coupling. Protecting the acid as an ester is the only robust method to prevent decarboxylation during metal-catalyzed reactions.

Storage and Handling Guidelines

  • Storage: Store at -20°C under Argon. The solid is relatively stable, but solution-state storage (especially in protic solvents like MeOH) promotes slow degradation.

  • Solvents: Avoid DMSO for long-term reactions if heating is required (>80°C), as it can sometimes facilitate decarboxylation of specific heteroaromatic acids.

  • Quenching: When quenching reactions, pour the reaction mixture into a buffered solution (pH 5-6) rather than strong 1M HCl.

Troubleshooting FAQ

Q: My reaction mixture turned black and bubbled. What happened? A: You likely triggered thermal decarboxylation. The bubbling was CO₂ gas leaving the system. The black color is the polymerization of the resulting reactive pyridyl species. Solution: Lower the temperature and ensure at least 2 equivalents of base are present.

Q: Can I use EDC/HOBt for coupling? A: Yes, but HATU is preferred. EDC requires a slightly acidic pH for optimal activation, which risks the stability of this specific acid. If using EDC, add it at 0°C and ensure N-methylmorpholine (NMM) or DIPEA is present.

Q: I see a new spot on TLC just below my product that is not starting material. A: This is likely the decarboxylated byproduct (2-bromo-5-fluoropyridine). It is non-polar and will run high on TLC (often overlapping with esters). Check via GC-MS or NMR (look for the loss of the carboxylic proton and appearance of a new aromatic proton).

References

  • Mechanistic Insight (Hammick Reaction)
  • Synthesis of Halogenated Isonicotinic Acids

    • Patent CN107531606A: Synthetic method of 2-bromo-5-methoxybenzoic acid (Analogous chemistry showing low-temp bromination and handling).[1]

    • Patent CN112250562A: Describes the synthesis of 5-fluoro-2-bromoisonicotinic acid via hydroxylation of the bromopyridine, emphasizing controlled conditions.

  • Decarboxylative Cross-Coupling (What to avoid): Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from carboxylic acids. Science, 313(5787), 662-664. Context: Explains how easily these acids lose CO₂ in the presence of Pd/Heat, reinforcing the need for ester protection.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

Sources

Technical Support Center: Managing Impurities in 2-Bromo-5-fluoroisonicotinic Acid

[1]

CAS Registry Check:

  • Target Molecule: 2-Bromo-5-fluoroisonicotinic acid[1][2][3][4][5][6]

  • Common CAS: 885588-12-5 (Note: The CAS 884494-38-6 is frequently associated with the 2-bromo-3-fluoro isomer or the methyl ester precursor.[1] Verify your structure by NMR before proceeding , as the 3-fluoro and 5-fluoro isomers have distinct reactivity profiles).

Part 1: Impurity Genealogy & Diagnostics

Understanding where impurities come from is the first step to removing them. This molecule is typically synthesized via the oxidation of 2-bromo-5-fluoro-4-picoline or the hydrolysis of 2-bromo-5-fluoroisonicotinonitrile .[1]

The Impurity Matrix
Impurity TypeSpecific CompoundOriginDetection Method
Precursor 2-Bromo-5-fluoro-4-picolineIncomplete oxidationGC-MS / 1H NMR (Methyl singlet ~2.4 ppm)
Intermediate 2-Bromo-5-fluoroisonicotinaldehydePartial oxidationHPLC (Aldehyde peak), 1H NMR (CHO ~10 ppm)
Degradant 2-Bromo-5-fluoropyridineThermal Decarboxylation (Critical Issue)GC-MS / HPLC (Late eluter)
Regioisomer 2-Bromo-3-fluoroisonicotinic acidImpure starting material19F NMR (Distinct shift difference)
Inorganic Chromium/Manganese saltsOxidant residue (if KMnO4/Jones used)ROI (Residue on Ignition) / Color
Visualizing the Impurity Pathways

The following diagram illustrates the chemical genealogy of impurities, highlighting the critical risk of decarboxylation.

ImpurityPathwaysStart2-Bromo-5-fluoro-4-picoline(Starting Material)AldehydeImpurity A:Aldehyde IntermediateStart->AldehydePartial OxidationIsomerImpurity C:2-Bromo-3-fluoro IsomerStart->IsomerContaminated SMTargetTARGET:2-Bromo-5-fluoroisonicotinic AcidAldehyde->TargetFull OxidationDecarbImpurity B:2-Bromo-5-fluoropyridine(Decarboxylated)Target->DecarbHeat > 80°C(Drying/Workup)

Figure 1: Reaction pathway showing the origin of oxidative impurities and the thermal degradation route.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I see a 'Ghost Peak' that grows during HPLC analysis."

Diagnosis: On-column Decarboxylation.[1] Technical Insight: Electron-deficient pyridine acids (like this one) are prone to thermal decarboxylation.[1] The 2-Bromo and 5-Fluoro substituents pull electron density from the ring, destabilizing the carboxyl bond.[1] If your HPLC column oven is set >40°C, or if the injector is hot, the acid converts to 2-bromo-5-fluoropyridine during the run.[1] Solution:

  • Lower Column Temperature: Set HPLC column oven to 25°C or ambient.

  • Buffer pH: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid or Phosphate buffer pH 2.5). Free acids are more stable than their carboxylate salts regarding decarboxylation in solution.

  • Verification: Inject the sample; if the "impurity" peak area correlates with injection block temperature, it is an artifact of the method, not the sample.

Issue 2: "The product is turning brown/black during drying."

Diagnosis: Thermal Decomposition / Metal Contamination. Technical Insight: If you used a metal oxidant (KMnO4, Na2Cr2O7), residual metal salts can catalyze decarboxylation even at moderate temperatures (50-60°C). Solution:

  • Vacuum Dry at Low Temp: Never dry this compound above 45°C. Use high vacuum to remove solvents rather than heat.

  • Metal Scavenging: If the crude is dark, perform a metal scavenge (e.g., treat aqueous solution with EDTA or use a thiol-silica scavenger) before final crystallization.

Issue 3: "I cannot separate the 3-fluoro isomer from the 5-fluoro target."

Diagnosis: Isomeric Similarity. Technical Insight: The pKa difference between the 3-fluoro and 5-fluoro isomers is negligible (~0.2 units), making acid-base separation ineffective.[1] Solution:

  • Recrystallization: The 5-fluoro isomer typically has higher symmetry and better packing. Recrystallize from Water:Ethanol (3:1) . The 3-fluoro isomer is often more soluble in pure ethanol.[1]

  • Process Control: It is nearly impossible to purify this downstream. You must verify the purity of your starting material (2-bromo-5-fluoropyridine or picoline) by 19F NMR before starting synthesis.[1]

Part 3: Purification Protocol (Self-Validating System)

This protocol uses the amphoteric nature of the pyridine ring and the acidity of the carboxylic group to remove non-acidic impurities (decarboxylated byproducts) and weak acids.

The "pH Swing" Purification Workflow

PurificationFlowCrudeCrude Solid(Contains Target + Impurities)DissolveStep 1: Dissolve in0.5M NaOH (pH 10-11)Crude->DissolveExtractStep 2: Wash withEthyl Acetate (x2)Dissolve->ExtractOrgLayerOrganic Layer:Contains Decarboxylated& Neutral ImpuritiesExtract->OrgLayerDiscardAqLayerAqueous Layer:Contains Target (Salt form)Extract->AqLayerKeepAcidifyStep 3: Acidify to pH 2-3with HCl (Cold)AqLayer->AcidifyPrecipitatePrecipitate Forms:Filter & Vacuum Dry (<40°C)Acidify->Precipitate

Figure 2: Acid-Base "Swing" extraction protocol for removal of neutral organic impurities.[1]

Detailed Methodology
  • Dissolution: Suspend crude material in water (5 vol). Slowly add 1M NaOH until pH reaches 10–11. The solution should become clear.

    • Validation: If solids remain, filter them off.[7] These are likely inorganic salts or highly insoluble neutral organics.

  • Washing (Critical Step): Wash the basic aqueous layer twice with Ethyl Acetate (or MTBE).

    • Why? This removes 2-bromo-5-fluoropyridine (the decarboxylated impurity) and unreacted picoline, which are not soluble in water at high pH.[1]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 2.0 – 2.5 .

    • Note: Do not go too acidic (pH < 0), or the pyridine nitrogen may protonate, forming a soluble hydrochloride salt (Pyridine-H+), reducing yield.

  • Isolation: Filter the white precipitate. Wash with cold water (2x) to remove NaCl.

  • Drying: Dry in a vacuum oven at 40°C max with P2O5 desiccant.

Part 4: Analytical Checkpoints

CheckpointTechniqueSpecification
Identity 1H NMR (DMSO-d6)Singlet ~8.5 ppm (H6), Doublet ~8.0 ppm (H3).[1] No methyl peak.
Isomeric Purity 19F NMR5-Fluoro shift is distinct from 3-Fluoro.[1]
Water Content Karl Fischer (KF)< 1.0% (Water promotes decarboxylation during storage).
Assay HPLC (Reverse Phase)> 98% (a/a). Mobile Phase: A: 0.1% H3PO4, B: MeCN.
Storage Recommendations
  • Temperature: -20°C is ideal; 2-8°C is acceptable.

  • Atmosphere: Store under Argon/Nitrogen.

  • Container: Amber glass (light sensitive).

References

  • Synthesis and Oxidation: Method for synthesizing 5-fluoro-2-bromoisonicotinic acid.[1][5] Patent CN104003934A (and related filings for halogenated picoline oxidation).

    • Source:[1]

  • Decarboxylation Kinetics: Thermal decarboxylation of acidic cannabinoids (Analogous mechanism for electron-deficient aromatic acids).[1]

    • Source: (Demonstrates kinetic dependence on temperature for similar carboxylic acid losses).

  • pKa and Solubility:pKa Values for Organic and Inorganic Bronsted Acids (Pyridine carboxylic acid trends).

    • Source:[1]

  • Fluorination/Halogenation Chemistry: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination.[1]

    • Source:

Technical Support Center: Amide Coupling with 2-Bromo-5-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions involving 2-Bromo-5-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this electron-deficient and sterically hindered substrate. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and supported by scientific literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My amide coupling reaction with 2-Bromo-5-fluoroisonicotinic acid is showing low to no conversion. What are the most common reasons for this failure?

Answer:

Low or no conversion in amide coupling reactions with 2-Bromo-5-fluoroisonicotinic acid often stems from a combination of factors related to its electronic properties and steric hindrance. The pyridine ring, further deactivated by the electron-withdrawing effects of the bromine and fluorine atoms, reduces the nucleophilicity of the carboxylate group, making activation more challenging. Additionally, the bromine atom at the 2-position presents significant steric bulk around the carboxylic acid.

Here are the primary aspects to investigate:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be sufficiently potent to activate this electron-deficient acid efficiently.

  • Poor Solubility: 2-Bromo-5-fluoroisonicotinic acid and its salts may have limited solubility in common aprotic solvents like Dichloromethane (DCM), hindering the reaction.[1]

  • Presence of Water: Amide coupling reactions are highly sensitive to moisture. Water can hydrolyze the activated intermediate, reverting it to the carboxylic acid.[1]

  • Incorrect Base Selection: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base is often required to deprotonate the carboxylic acid without competing in side reactions.[1]

Question 2: Which coupling reagents are most effective for 2-Bromo-5-fluoroisonicotinic acid?

Answer:

Due to the electron-deficient nature and steric hindrance of 2-Bromo-5-fluoroisonicotinic acid, more powerful coupling reagents are generally recommended over standard carbodiimides like DCC or EDC used alone.[2]

Coupling Reagent ClassRecommended ReagentsKey Considerations
Uronium/Aminium Salts HATU, HCTU, TBTUHATU and its analogues are often the first choice for difficult couplings due to the formation of highly reactive OAt esters. However, use in stoichiometric amounts is crucial to avoid side reactions.[3]
Phosphonium Salts PyBOP, PyAOPThese reagents are also highly effective for sterically hindered substrates and can be used in excess to drive slow reactions to completion without the risk of guanidinylation.
Carbodiimides with Additives EDC or DIC with HOBt or OxymaPure®While less potent, this combination is a cost-effective option. The additive is essential to increase reactivity and suppress side reactions.[4]

For particularly challenging couplings, converting the carboxylic acid to an acyl fluoride in situ using reagents like PyFluor or TFFH can be a highly effective strategy, as acyl fluorides are small and very reactive.[5][6]

Question 3: I am observing the formation of an unexpected side product. What are the likely side reactions and how can I mitigate them?

Answer:

Several side reactions can occur during the amide coupling of 2-Bromo-5-fluoroisonicotinic acid:

  • Guanidinylation of the Amine: This is a common side reaction when using excess uronium-based coupling reagents like HATU or HBTU.[3] The coupling reagent can react with the free amine, capping it and preventing amide bond formation.

    • Solution: Use a 1:1 stoichiometry of the coupling reagent to the carboxylic acid. If the reaction is sluggish, consider switching to a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.

  • N-Acylurea Formation: With carbodiimide reagents (EDC, DCC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[4]

    • Solution: The addition of HOBt or HOAt is crucial as it traps the O-acylisourea to form an active ester, which is less prone to this rearrangement.[4]

  • Epimerization: If your amine is a chiral amino acid ester, racemization at the alpha-carbon can be a concern, especially with stronger bases and longer reaction times.

    • Solution: Use additives like HOBt or HOAt which are known to suppress racemization.[7] Employing a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA can also be beneficial.

Below is a diagram illustrating the general mechanism of amide coupling and potential side reactions.

Amide_Coupling_Troubleshooting cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_side_reactions Potential Side Reactions Acid R-COOH (2-Bromo-5-fluoroisonicotinic acid) Activated_Intermediate Activated Intermediate (e.g., OAt-ester) Acid->Activated_Intermediate + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Guanidinylation Guanidinylation Product Coupling_Reagent->Guanidinylation Excess Uronium Reagent + Amine Base Base (e.g., DIPEA) Activated_Intermediate->Acid + H2O (Hydrolysis) Product Desired Amide (R-CO-NHR') Activated_Intermediate->Product + Amine N_Acylurea N-Acylurea Activated_Intermediate->N_Acylurea Rearrangement (Carbodiimides) Amine R'-NH2 Hydrolysis Hydrolysis

Caption: General workflow for amide coupling with potential side reactions.

Question 4: What are the optimal reaction conditions (solvent, temperature, base) for this coupling?

Answer:

Optimizing the reaction conditions is crucial for successfully coupling 2-Bromo-5-fluoroisonicotinic acid.

  • Solvent: A polar aprotic solvent is generally preferred.

    • N,N-Dimethylformamide (DMF): Often the best choice due to its excellent solvating properties for polar substrates.[1] Ensure you are using an anhydrous grade.

    • Acetonitrile (ACN): Another good option, particularly if product isolation is easier from this solvent.

    • Dichloromethane (DCM): Can be used, but solubility of the carboxylic acid may be limited.[1]

  • Base: A non-nucleophilic, sterically hindered tertiary amine is recommended.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most common choice. Use 2-3 equivalents.

    • Triethylamine (TEA): Can also be used, but it is slightly more nucleophilic than DIPEA.

    • N-methylmorpholine (NMM) or 2,4,6-Collidine: Good alternatives if racemization is a concern, as they are weaker bases.

  • Temperature:

    • Start the reaction at 0 °C, especially during the activation step, to minimize side reactions.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • If the reaction is sluggish, gentle heating (40-50 °C) can be beneficial, but should be used with caution as it can promote side reactions.[8]

  • Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[1]

Question 5: Can you provide a detailed experimental protocol for a standard HATU coupling with 2-Bromo-5-fluoroisonicotinic acid?

Answer:

Certainly. The following is a general protocol that can be adapted and optimized for your specific amine.

Experimental Protocol: HATU-mediated Amide Coupling

Materials:

  • 2-Bromo-5-fluoroisonicotinic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel (round-bottom flask) with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Dry the reaction vessel under vacuum or in an oven before use.

    • Add 2-Bromo-5-fluoroisonicotinic acid (1.0 eq) to the flask.

    • Place the flask under an inert atmosphere.

  • Dissolution and Activation:

    • Add anhydrous DMF to dissolve the carboxylic acid.

    • Cool the solution to 0 °C in an ice bath.

    • Add HATU (1.05 eq) to the solution and stir for 5 minutes.

    • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

    • Allow the activation to proceed at 0 °C for 15-30 minutes. A color change is often observed.[9]

  • Amine Addition:

    • Dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction Progression:

    • Allow the reaction to slowly warm to room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or saturated aqueous ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Below is a flowchart to guide your troubleshooting process.

Troubleshooting_Flowchart cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization Start Low/No Conversion Check_Setup Check Reaction Setup: - Anhydrous Solvents? - Inert Atmosphere? Start->Check_Setup Reagent_Choice Evaluate Reagent Choice Check_Setup->Reagent_Choice Setup OK Conditions Optimize Conditions Reagent_Choice->Conditions Reagents OK Stronger_Coupling Use a more potent coupling reagent (e.g., HATU, PyBOP) Reagent_Choice->Stronger_Coupling Standard reagents failing Change_Base Switch to a non-nucleophilic base (e.g., DIPEA) Reagent_Choice->Change_Base Inappropriate base used Acyl_Fluoride Consider in situ acyl fluoride formation Reagent_Choice->Acyl_Fluoride Highly recalcitrant coupling Success Successful Coupling Conditions->Success Optimization Successful Change_Solvent Switch to DMF or ACN Conditions->Change_Solvent Solubility issues Increase_Temp Gently heat (40-50 °C) Conditions->Increase_Temp Reaction sluggish at RT Pre_Activation Pre-activate acid for 15-30 min before adding amine Conditions->Pre_Activation Low yield Stronger_Coupling->Conditions Change_Base->Conditions Acyl_Fluoride->Conditions Change_Solvent->Success Increase_Temp->Success Pre_Activation->Success

Caption: A decision-making flowchart for troubleshooting amide coupling reactions.

References

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. Available at: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Optimizing Organic Synthesis with Fluorinated Pyridines: A Chemist's Perspective. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Bromo-5-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoroisonicotinic acid in cross-coupling reactions. This resource is designed to provide in-depth, practical guidance and troubleshooting advice to help you navigate the complexities of catalyst selection and reaction optimization for this specific substrate.

Introduction: The Unique Challenges of 2-Bromo-5-fluoroisonicotinic acid

2-Bromo-5-fluoroisonicotinic acid presents a unique set of challenges in cross-coupling reactions. The electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine ring can significantly influence the reactivity of the C-Br bond. Furthermore, the presence of the carboxylic acid group can lead to undesired side reactions or catalyst inhibition if not properly addressed. This guide will provide you with the necessary information to overcome these challenges and achieve successful and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding catalyst selection for cross-coupling reactions with 2-Bromo-5-fluoroisonicotinic acid.

Q1: What are the primary challenges when performing cross-coupling reactions with 2-Bromo-5-fluoroisonicotinic acid?

A1: The primary challenges stem from the electronic properties of the substrate and the presence of the carboxylic acid. The electron-deficient nature of the pyridine ring, amplified by the fluorine substituent, makes the C-Br bond susceptible to oxidative addition. However, the carboxylic acid moiety can act as a ligand for the metal center, potentially leading to catalyst deactivation. It can also be deprotonated by the base, affecting the solubility and overall reaction kinetics. Careful selection of the catalyst, ligand, and base is crucial to mitigate these effects.

Q2: Which type of cross-coupling reaction is most suitable for 2-Bromo-5-fluoroisonicotinic acid?

A2: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the most commonly employed and well-documented cross-coupling reactions for substrates of this nature. The choice between them depends on the desired bond formation (C-C or C-N). Both have been shown to be effective, provided the catalytic system is carefully optimized.

Q3: What are the recommended starting points for catalyst selection in a Suzuki-Miyaura coupling with 2-Bromo-5-fluoroisonicotinic acid?

A3: For Suzuki-Miyaura couplings, palladium-based catalysts are the standard. A good starting point is a combination of a palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), with a suitable phosphine ligand. For electron-deficient substrates like this, electron-rich and bulky phosphine ligands are often preferred as they promote the reductive elimination step. Examples of such ligands include SPhos, XPhos, and RuPhos.

Q4: How does the carboxylic acid group influence the choice of base?

A4: The carboxylic acid will react with the base. Therefore, an excess of a relatively strong inorganic base is typically required. Carbonate bases like K₂CO₃ or Cs₂CO₃ are often a good first choice. In some cases, stronger bases like K₃PO₄ may be necessary, particularly if the boronic acid partner is less reactive. It is important to use a sufficient excess of the base to both deprotonate the carboxylic acid and facilitate the transmetalation step of the catalytic cycle.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during cross-coupling reactions with 2-Bromo-5-fluoroisonicotinic acid.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Catalyst deactivation. 2. Insufficiently active catalyst system. 3. Poor solubility of reactants.1. Switch to a more robust ligand: Consider bulky, electron-rich phosphine ligands like XPhos or SPhos that can stabilize the palladium center. 2. Increase catalyst loading: Incrementally increase the catalyst loading from 1-2 mol% to 3-5 mol%. 3. Change the solvent: If using a non-polar solvent like toluene, try a more polar aprotic solvent like dioxane or a mixture of toluene/water to improve solubility.
Formation of Side Products (e.g., Protodebromination) 1. Presence of water or protic impurities. 2. Slow reductive elimination.1. Ensure anhydrous conditions: Dry solvents and reagents thoroughly. 2. Use a more electron-donating ligand: This can accelerate the reductive elimination step, outcompeting the protodebromination pathway. 3. Lower the reaction temperature: This can sometimes reduce the rate of side reactions.
Inconsistent Results 1. Variability in reagent quality. 2. Inefficient mixing. 3. Atmosphere control issues.1. Use high-purity reagents: Ensure the boronic acid (or other coupling partner) and base are of high quality. 2. Ensure efficient stirring: Heterogeneous mixtures require vigorous stirring to ensure good mass transfer. 3. Maintain an inert atmosphere: Use a glovebox or Schlenk line techniques to exclude oxygen, which can deactivate the catalyst.

Part 3: Experimental Protocols & Methodologies

General Protocol for a Suzuki-Miyaura Coupling of 2-Bromo-5-fluoroisonicotinic acid

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-Bromo-5-fluoroisonicotinic acid with a generic arylboronic acid. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Reagents and Materials:

  • 2-Bromo-5-fluoroisonicotinic acid

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Nitrogen or Argon source

  • Schlenk flask or reaction vial

Procedure:

  • To a Schlenk flask, add 2-Bromo-5-fluoroisonicotinic acid (1 equivalent), the arylboronic acid (1.2 equivalents), and K₃PO₄ (3 equivalents).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.

  • Add the 1,4-Dioxane/Water solvent mixture to the Schlenk flask.

  • Add the catalyst premix to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for the cross-coupling of 2-Bromo-5-fluoroisonicotinic acid.

Catalyst_Selection_Workflow cluster_start Initial Screening cluster_evaluation Evaluation cluster_optimization Optimization Loop cluster_end Finalization Start Define Coupling Reaction (e.g., Suzuki, Buchwald) Screen_Catalysts Screen 2-3 Standard Catalyst Systems (e.g., Pd(OAc)₂/SPhos, PdCl₂(dppf)) Start->Screen_Catalysts Evaluate_Conversion Evaluate Conversion by LC-MS/TLC Screen_Catalysts->Evaluate_Conversion Good_Conversion Good Conversion? Evaluate_Conversion->Good_Conversion Low_Conversion Low/No Conversion? Optimize_Ligand Optimize Ligand (e.g., XPhos, RuPhos) Low_Conversion->Optimize_Ligand Yes Optimize_Base Optimize Base (e.g., K₂CO₃, Cs₂CO₃) Optimize_Ligand->Optimize_Base Optimize_Solvent Optimize Solvent (e.g., Toluene, Dioxane) Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Optimize_Temp->Evaluate_Conversion Good_Conversion->Low_Conversion No Finalize_Protocol Finalize Protocol and Scale-Up Good_Conversion->Finalize_Protocol Yes

Caption: A decision-making workflow for catalyst system optimization.

Part 4: Understanding the Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for rational troubleshooting and optimization. Below is a simplified representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Intermediate R¹-Pd(II)L₂-R² Transmetal->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Start R¹-X Start->OxAdd Boronic_Acid R²-B(OR)₂ Boronic_Acid->Transmetal Product R¹-R² Product->RedElim Base Base Base->Transmetal

Impact of fluorine substituent on the reactivity of 2-Bromo-5-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is structured as a dynamic "Knowledge Base" for researchers working with 2-Bromo-5-fluoroisonicotinic acid (CAS: 885588-12-5) . It addresses the specific electronic and steric perturbations introduced by the C5-fluorine substituent.

Status: Active | Ticket Queue: High Priority | Topic: Fluorine-Substituent Effects

Executive Summary: The "Fluorine Factor"

You are likely using this scaffold because the fluorine atom at C5 offers a critical metabolic block or electronic modulation for kinase inhibitors. However, this same fluorine drastically alters the reactivity of the C2-bromide and the C4-carboxylic acid compared to non-fluorinated isonicotinic acid.

The Core Conflict: The C5-Fluorine is a strong Inductive Withdrawer (-I) but a Resonance Donor (+R). In this electron-deficient pyridine system, the -I effect dominates , creating a highly electrophilic C2 center while simultaneously acidifying the C6 proton.

Module 1: Nucleophilic Aromatic Substitution ( )

User Report: "I'm trying to displace the bromine at C2 with an amine, but I'm seeing lower yields or unexpected byproducts compared to the non-fluorinated analog."

Root Cause Analysis

The C5-fluorine is located para to the C2-bromide. Through its strong inductive electron-withdrawing nature (-I), the fluorine stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack at C2.

  • The Impact: The C2-Br bond is significantly more reactive toward nucleophiles than in 2-bromoisonicotinic acid.

  • The Risk: The ring is so electron-deficient that "hard" nucleophiles (alkoxides) may attack the C6 position (regio-scrambling) or attack the C5-F itself (rare, but possible under forcing conditions).

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Reaction is too fast / Exothermic The C5-F activation lowers the activation energy (

).
Cool it down. Run the reaction at 0°C initially. Switch from DMF to less polar solvents like THF or Dioxane to modulate rate.
Regioisomers (Attack at C6) Steric bulk of the nucleophile is directing it away from the C2-Br/C3-H pocket.Switch Base. Use a non-nucleophilic base like DIPEA or

instead of alkoxides to prevent competitive attack at C6.
Hydrolysis of C5-F Harsh basic conditions are displacing the Fluorine.Avoid hydroxide bases. The C5-F bond is labile in strong aqueous base at high heat. Use anhydrous conditions.
Visualizing the Activation

The following diagram illustrates how the C5-Fluorine stabilizes the transition state for C2 substitution.

SNAr_Mechanism Start Substrate (2-Br-5-F-Pyridine) Nu_Attack Nucleophilic Attack (at C2) Start->Nu_Attack + Nucleophile Intermediate Meisenheimer Complex (Stabilized by C5-F) Nu_Attack->Intermediate Transition State Product Product (2-Substituted-5-F) Intermediate->Product - Br⁻ (Leaving Group) F_Effect C5-Fluorine Effect: Inductive withdrawal (-I) pulls electron density, stabilizing the negative charge in the ring. F_Effect->Intermediate

Caption: Mechanism showing how C5-Fluorine inductively stabilizes the anionic intermediate during C2-substitution.

Module 2: Metal-Catalyzed Cross-Coupling (Suzuki/Stille)

User Report: "My Suzuki coupling at C2 failed. I see starting material or protodehalogenated product (loss of Br)."

Root Cause Analysis

The C5-Fluorine pulls electron density away from the C2-Br bond.

  • Pros: This facilitates Oxidative Addition (the first step of the catalytic cycle) because the C-Br bond is more electron-deficient.

  • Cons: The resulting Pd(II) intermediate is less electron-rich, which can slow down the Transmetallation step, especially with electron-poor boronic acids. Furthermore, the C4-COOH group can bind to Palladium ("poisoning" the catalyst).

Troubleshooting Protocol

Q: Should I protect the carboxylic acid first? A: Yes. The free acid (C4-COOH) can form unreactive Pd-carboxylates. Convert it to a methyl ester or tert-butyl ester before coupling. The C5-F makes the ester more susceptible to hydrolysis, so avoid strong aqueous bases during the Suzuki reaction.

Q: Which catalyst system is best? A: Because Oxidative Addition is fast (thanks to F), you need a ligand that facilitates Transmetallation and Reductive Elimination.

  • Recommendation:Pd(dppf)Cl₂ or XPhos Pd G2 . Avoid simple Pd(PPh₃)₄ if yields are low.

Q: I see "Protodehalogenation" (Br replaced by H). Why? A: This is a common side reaction in electron-poor pyridines. The C5-F makes the C2 position "acidic" to Pd.

  • Fix: Use anhydrous conditions . Switch from Dioxane/Water to Toluene/Anhydrous

    
     .
    

Module 3: Regioselective Metallation (Lithiation)

User Report: "I treated the molecule with n-BuLi to functionalize the C6 position, but I got a complex mixture."

Root Cause Analysis

This is a classic "Competition" scenario. You have three competing reactive sites driven by the Fluorine and Bromine:

  • Lithium-Halogen Exchange (C2): Fastest reaction. n-BuLi attacks Br.

  • Directed Ortho-Metallation (DoM) at C6: The C5-F directs lithiation to the adjacent C6-H.

  • Deprotonation of COOH (C4): Consumes 1 equivalent of base immediately.

The "Fluorine Trap"

In non-fluorinated pyridines, you might control this. But the C5-F makes the C6-proton significantly more acidic (pKa ~28 vs ~32 for pyridine), increasing the rate of DoM. However, Li-Br exchange is usually faster at -78°C.

Decision Tree: Metallation Strategy

Lithiation_Strategy Start Goal: Functionalize Ring Choice Which Position? Start->Choice C2_Path Target: C2 (Replace Br) Choice->C2_Path C6_Path Target: C6 (Keep Br) Choice->C6_Path Method_C2 Use iPrMgCl (Turbo Grignard) C2_Path->Method_C2 Result_C2 Magnesium-Halogen Exchange (Retains F, tolerates Ester) Method_C2->Result_C2 Method_C6 Use LDA or LiTMP (Non-nucleophilic bases) C6_Path->Method_C6 Result_C6 DoM (Directed by F) Avoids Br-exchange Method_C6->Result_C6

Caption: Decision matrix for metallation. Use Turbo Grignard for C2 exchange; use LDA for C6 deprotonation to avoid touching the Br.

Module 4: Acid Derivatization (C4-COOH)

User Report: "I cannot form the acid chloride using SOCl₂. It turns black or doesn't react."

Technical Insight

The C5-F and C2-Br are both electron-withdrawing. They pull density from the C4-COOH carbon.

  • Effect: The carbonyl carbon is highly electrophilic, but the hydroxyl oxygen is less nucleophilic.

  • Issue: Standard

    
     conditions might require a catalyst (DMF) to initiate. However, the resulting acid chloride is extremely reactive  and prone to hydrolysis or decomposition.
    
Recommended Protocol: Mild Activation

Avoid boiling


. Use Ghosez's Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/DMF  at 0°C.

Data Table: pKa Comparison (Estimated)

Compound pKa (COOH) Impact of F
Isonicotinic Acid ~4.8 Baseline
2-Bromoisonicotinic Acid ~3.8 Br withdraws electrons

| 2-Bromo-5-fluoroisonicotinic Acid | ~3.2 | F further acidifies COOH |

Note: The lower pKa means the conjugate base is more stable but less nucleophilic in esterification reactions.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem. Link

  • Schlosser, M. (2005). The 2- and 6-positions of pyridines: A study of their regioselective functionalization. Zeitschrift für Naturforschung B, 60(4), 413. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (Context on Suzuki Coupling of 2-halopyridines).
  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-5-fluoroisonicotinic acid (CAS 885588-12-5).[2][3][4] Merck KGaA. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Protocols. Link

Sources

Challenges in the scale-up of 2-Bromo-5-fluoroisonicotinic acid production

[1]

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Troubleshooting Scale-Up Anomalies (10g to 1kg+ transitions)

Introduction: The "Scale-Up Gap"

Welcome to the technical support hub for 2-Bromo-5-fluoroisonicotinic acid (CAS: 403521-33-5) .

If you have arrived here, you are likely experiencing a "Scale-Up Gap."[1] This molecule is a notorious "bad actor" during transition from medicinal chemistry (milligram scale) to process development (kilogram scale).[1][2] Protocols that yield 85% in a 50mL flask often crash to <30% yield or suffer catastrophic impurity profiles in a 50L reactor.[1]

This guide addresses the three most critical failure modes: Regiochemical Scrambling (during metalation), Thermal Runaway (during oxidation), and the Isoelectric Trap (during isolation).[2]

Module 1: The Cryogenic Conundrum (Metalation Route)

Context: Many early-stage routes utilize the directed ortho-metalation (DoM) of 2-bromo-5-fluoropyridine using LDA or n-BuLi, followed by a CO₂ quench.[1]

Troubleshooting Guide

Q: My lab-scale reaction (-78°C, 1g) works perfectly, but at 100g scale, I see significant amounts of the C3-isomer and C6-isomer. Why?

A: You are fighting the "Dance of the Anions" (Thermodynamic Equilibration). [2]

  • The Mechanism: In 2-bromo-5-fluoropyridine, the C4 proton (desired for isonicotinic acid) is kinetically accessible but thermodynamically less stable than the C6 position (ortho to both Nitrogen and Fluorine).[2]

  • The Scale-Up Failure: At 1g, mixing is instantaneous.[1] At 100g, the addition of the base takes time.[1] During this feed time, localized "hot spots" (even at -70°C) or excess amine allow the kinetically formed C4-lithio species to equilibrate to the thermodynamically stable C6-lithio species.[1][2]

  • The Fix:

    • Switch to Flow Chemistry: This is the only reliable way to maintain the millisecond mixing times required to trap the Kinetic C4 product.[1]

    • In-Situ Quench (Barbier Conditions): Do not pre-form the lithio species. Mix the substrate with the electrophile (if compatible) or use a "Turbo-Hauser" base (iPrMgCl[2]·LiCl) which forms a more stable magnesiate, preventing the proton shuffle.[1][2]

Q: I cannot use flow chemistry. How do I salvage the batch process?

A: You must use the "Reverse Addition" protocol with extreme temperature control.

Instead of adding the base to the pyridine, pre-cool the base (LDA) to -78°C and add the pyridine slowly down the side of the reactor wall.[2] However, for this specific substrate, Lithium-Halogen Exchange is superior to deprotonation.[1]

  • Recommendation: Switch starting material to 2-bromo-5-fluoro-4-iodopyridine .[1] Treat with i-PrMgCl at -20°C. The I-Mg exchange is chemically specific to the C4 position and does not suffer from the regiochemical scrambling of proton abstraction.[1]

Module 2: The Oxidation Obstacle (Picoline Route)

Context: The robust industrial route often avoids metalation entirely, preferring the oxidation of 2-bromo-5-fluoro-4-methylpyridine (4-picoline derivative) using Potassium Permanganate (

12
Troubleshooting Guide

Q: The oxidation reaction stalled at 60% conversion, and adding more permanganate caused a violent exotherm. What happened?

A: You encountered "Crust Encapsulation" followed by a delayed radical cascade.

  • The Mechanism:

    
     oxidation produces Manganese Dioxide (
    
    
    ) as a solid byproduct.[1][2] In concentrated scale-up batches, this
    
    
    forms a thick slurry that coats the unreacted starting material, stopping the reaction (stalling).[2]
  • The Danger: When you added more oxidant or increased heat to restart it, the crust broke suddenly, exposing a large amount of substrate to the oxidant simultaneously.[2] This caused an instantaneous release of heat (Exotherm).[1][2]

  • The Fix:

    • Phase Transfer Catalysis: You must use a Phase Transfer Catalyst (e.g., TBAB or Aliquat 336) to solubilize the permanganate anion into the organic phase.[1][2] This prevents surface coating.[1]

    • Step-Dosing: Do not add solid

      
       all at once. Use a screw-feeder to dose it over 4 hours, monitoring the internal temperature (Tr) vs. jacket temperature (Tj).
      

Q: The


 waste is a nightmare to filter.[1] It clogs every filter press we have.12

A: The "Celite Sandwich" Technique.

Colloidal

11
  • Protocol: Add Celite 545 (0.5 wt equiv) directly to the reaction mixture before starting the oxidation. The

    
     will precipitate onto the Celite matrix, creating a porous cake that filters easily.[1][2]
    
  • Alternative: Wash the filter cake with hot water/sulfuric acid (carefully) to leach out Mn species if waste volume is the primary concern.[2]

Module 3: Purification & Isolation

Context: Isolating the free acid (2-Bromo-5-fluoroisonicotinic acid) is difficult due to its zwitterionic nature (Pyridine Nitrogen is basic; Carboxylic Acid is acidic).[1][2]

Troubleshooting Guide

Q: I acidified the reaction mixture to pH 1, but no solid precipitated. I extracted with Ethyl Acetate, but the product stayed in the water. Where is it?

A: You missed the Isoelectric Point (pI). [2]

  • The Science: At pH 1, the pyridine ring is protonated (

    
    ), making the molecule a soluble cationic salt.[2] At pH 10, the acid is deprotonated (
    
    
    ), making it a soluble anionic salt.[2]
  • The Sweet Spot: You must titrate exactly to the Isoelectric Point , which for this fluorinated isonicotinic acid is typically between pH 3.5 and 4.0 .[1]

  • The Protocol:

    • Cool the aqueous solution to 5°C.

    • Slowly adjust pH to 3.8 using 6N HCl.[1]

    • Crucial Step: Seed the mixture with authentic crystals at pH 4.5 to induce nucleation before reaching the pI.[1]

    • Allow to stir for 4 hours. The product will crash out as a white solid.[1]

Visualizing the Workflow

The following diagrams illustrate the decision logic and the critical oxidation safety loop.

Diagram 1: Synthesis Strategy Decision Matrix

SynthesisStrategyStartStart: 2-Bromo-5-fluoroisonicotinic Acid Scale-UpRouteChoiceChoose Starting MaterialStart->RouteChoiceMatA2-Bromo-5-fluoropyridineRouteChoice->MatAMatB2-Bromo-5-fluoro-4-methylpyridineRouteChoice->MatBProcessARoute A: Metalation (LDA/CO2)MatA->ProcessAProcessBRoute B: Oxidation (KMnO4)MatB->ProcessBRiskARisk: Regiochemical Scrambling(C3 vs C4 vs C6)ProcessA->RiskARiskBRisk: Thermal RunawayMnO2 SludgeProcessB->RiskBSolASolution: Flow Chemistryor Halogen ExchangeRiskA->SolASolBSolution: PTC + Celite FiltrationRiskB->SolBEndFinal Product Isolation(pH 3.8)SolA->EndHigh PuritySolB->EndScalable

Caption: Decision matrix selecting between Metalation (requires flow chem) and Oxidation (requires thermal management).

Diagram 2: The Oxidation Safety Loop

OxidationSafetyStep1Step 1: Charge ReactorSubstrate + Water + Celite + PTCStep2Step 2: Heat to 60°CStep1->Step2Step3Step 3: Dose KMnO4 (Solid)via Screw FeederStep2->Step3CheckCheck: Is Tr - Tj > 10°C?Step3->CheckActionStopSTOP FEEDIncrease AgitationCheck->ActionStopYES (Exotherm)ActionContContinue DosingCheck->ActionContNO (Stable)ActionStop->CheckWait for cool downStep4Step 4: Filter Hot(Remove MnO2)ActionCont->Step4

Caption: Critical safety control loop for the permanganate oxidation of picoline derivatives.

Experimental Protocols

Protocol A: Safe Oxidation of 2-Bromo-5-fluoro-4-picoline (1 kg Scale)

Safety Note: This reaction generates significant heat.[1] Ensure cooling capacity is available.

  • Setup: To a 20L jacketed reactor, add 2-bromo-5-fluoro-4-picoline (1.0 kg, 5.26 mol), Water (10 L), and Tetrabutylammonium bromide (TBAB) (85 g, 5 mol%).[1][2]

  • Filtration Aid: Add Celite 545 (500 g). Agitate at 300 RPM.

  • Heating: Heat the mixture to 60°C.

  • Oxidant Addition: Charge Potassium Permanganate (2.5 kg, 15.8 mol, 3.0 eq) into the solids hopper. Program the screw feeder to add the oxidant over 6 hours .

    • Critical Parameter: Maintain internal temperature between 60-70°C. If T > 75°C, stop addition immediately.

  • Workup: Once addition is complete, stir for 2 hours at 70°C.

  • Filtration: Filter the hot mixture through a pre-warmed Büchner funnel (or filter press). The MnO₂/Celite cake will retain most impurities.[1] Wash the cake with hot water (2 L).

  • Isolation: Cool the filtrate to 5°C. Slowly add Conc. HCl until pH reaches 3.8 . Stir for 4 hours. Filter the white solid and dry at 50°C under vacuum.

Expected Yield: 75-80% Purity: >98% (HPLC)

References

  • Schlosser, M. (2005).[1][2] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[1] [1][2]

  • Li, J. et al. (2021).[1][2] Preparation method of 2-bromo-5-aldehyde pyridine.[1][3] Patent CN112479991A.[1] (Describes the picoline/aldehyde oxidation pathway).

  • Wang, Y. (2016).[1][2][4] Method for synthesizing 5-fluoro-2-bromoisonicotinic acid.[1][4] Patent CN106117105A.[1]

  • Gribble, G. W. (2012).[1][2] Lithiation of Pyridines.[1][5] In: Heterocyclic Scaffolds II. Springer.[1] (Authoritative text on pyridine lithiation regioselectivity). [1][2]

  • Paschke, A. et al. (2010).[1][2][6] One step radiosynthesis of 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester. (Discusses purification and pI handling of fluorinated nicotinic acids).

Removal of palladium catalyst from 2-Bromo-5-fluoroisonicotinic acid reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PD-REM-2B5F Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

The Challenge: Removing palladium (Pd) from 2-Bromo-5-fluoroisonicotinic acid is chemically complex due to the molecule's "pincer-like" functionality. The pyridine nitrogen and the carboxylic acid moiety can act as a bidentate ligand, effectively competing with traditional scavengers for the metal. Furthermore, the electron-withdrawing halogens (Br, F) modulate the basicity of the pyridine ring, altering its binding kinetics.

The Solution Architecture: This guide prioritizes Solid-Supported Scavengers (Functionalized Silica) as the primary remediation strategy.[1] Unlike liquid-liquid extraction (which risks product loss due to the amphoteric nature of the isonicotinic acid), solid scavengers operate via pore diffusion and high-affinity chelation, allowing for simple filtration without complex workups.

Regulatory Target (ICH Q3D):

  • Oral Delivery: < 10 ppm (typically)[2]

  • Parenteral Delivery: < 1 ppm[1][3]

Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, determine your entry point using the logic flow below.

Pd_Removal_Workflow Start Input: Crude 2-Bromo-5-fluoroisonicotinic acid Check_Pd Current Pd Level? Start->Check_Pd High_Pd High Load (>1000 ppm) Check_Pd->High_Pd Dark/Black Crude Low_Pd Moderate Load (<500 ppm) Check_Pd->Low_Pd Tan/Orange Crude Method_A Method A: Bulk Reduction (Activated Carbon / Salt Formation) High_Pd->Method_A Pre-treatment Solubility Solubility Check Low_Pd->Solubility Solvent_Choice Select Solvent System Solubility->Solvent_Choice Method_A->Low_Pd Pd Reduced Method_B Method B: Silica Scavenging (Si-DMT / Si-Thiol) Action_Resin Apply Si-DMT (4-8 eq) 50°C, 4-12h Method_B->Action_Resin THF_MeOH Polar Organic (THF/MeOH) *Recommended* Solvent_Choice->THF_MeOH Preferred Water_Base Aqueous Base (Na Salt) Solvent_Choice->Water_Base Alternative THF_MeOH->Method_B Action_Cryst Precipitation/Crystallization (pH Swing) Water_Base->Action_Cryst

Figure 1: Decision matrix for selecting the appropriate purification route based on initial contamination levels and solvent compatibility.

Primary Protocol: Solid-Supported Scavenging (Method B)

This is the gold standard for high-value intermediates where yield preservation is critical.

Scavenger Selection Guide
Scavenger TypeFunctional GroupAffinity ProfileRecommendation for This Molecule
Si-DMT DimercaptotriazineHighest. Excellent for Pd(0) and Pd(II). High selectivity even in the presence of N-heterocycles.[1]Primary Choice. The triazine ring competes effectively against the isonicotinic acid pincer.[1][3]
Si-Thiol 1-PropanethiolGeneral. Good for Pd(II).[1][3] Cheaper than DMT.[3]Secondary Choice. Use if Pd is strictly Pd(II).
Si-TAAcOH Triamine Tetraacetic AcidChelating (EDTA-like).[1][3]Avoid. The carboxylic acid on the scavenger may compete with the product's acid group for binding sites or pH dynamics.[1]
Step-by-Step Protocol (Si-DMT)

Prerequisites:

  • Solvent: THF (Tetrahydrofuran) or MeOH (Methanol).[1][3] Note: The product must be fully dissolved.[3] If using MeOH, ensure the scavenger is compatible (Si-DMT is compatible).

  • Temperature: 50°C (Heat is crucial to overcome the activation energy of ligand exchange).[1]

Procedure:

  • Dissolution: Dissolve the crude 2-Bromo-5-fluoroisonicotinic acid in THF (10-20 volumes). Ensure the solution is clear.

  • Loading: Add SiliaMetS® DMT (or equivalent) at 4 molar equivalents relative to the residual Palladium content.

    • Note: If Pd content is unknown, assume 5-10 wt% scavenger relative to the mass of the product.

  • Incubation: Stir the suspension at 50-55°C for 4 to 12 hours .

    • Critical: Do not use magnetic stirring if the bars grind the silica; overhead stirring is preferred to prevent fines.

  • Filtration: Filter the mixture hot through a pad of Celite® or a 0.45 µm membrane filter.

  • Wash: Wash the filter cake with 2 volumes of fresh THF to recover adsorbed product.

  • Concentration: Evaporate the solvent to yield the purified acid.

Secondary Protocol: Salt Formation & Precipitation (Method A)

Use this method if the Pd contamination is gross (>1000 ppm) or if the batch scale makes silica scavenging cost-prohibitive.

Mechanism: 2-Bromo-5-fluoroisonicotinic acid is converted to its water-soluble sodium salt.[1] Pd species often remain insoluble (Pd black) or can be washed away with organic solvents while the product is in the aqueous phase.

Procedure:

  • Salt Formation: Suspend the crude product in water.[1][3] Slowly add 1M NaOH until pH 9-10. The solid should dissolve as the sodium isonicotinate forms.[3]

  • Filtration (Pd Removal): Filter the aqueous solution through a 0.22 µm filter or a carbon cartridge.[1][3] Much of the insoluble Pd(0) will be removed here.

  • Optional Wash: Wash the aqueous phase with Ethyl Acetate (EtOAc) to remove non-polar organic impurities and organic-soluble Pd complexes.[1][3]

  • Precipitation: Cool the aqueous phase to 5°C. Slowly add 1M HCl until pH reaches 2-3. The 2-Bromo-5-fluoroisonicotinic acid will precipitate.[1]

  • Isolation: Filter the solid, wash with cold water, and dry.[1][3][4]

Frequently Asked Questions (Troubleshooting)

Q1: I used Si-Thiol, but my Pd levels only dropped from 500 ppm to 200 ppm. Why?

  • Diagnosis: This indicates "Ligand Competition."[3] The pyridine nitrogen in your product is holding the Pd tightly.

  • Fix: Switch to Si-DMT . The dimercaptotriazine ligand has a much higher formation constant (

    
    ) for Pd than the pyridine ring does.[1] Alternatively, increase the temperature to 60°C to drive the exchange equilibrium.[3]
    

Q2: Can I use Activated Carbon?

  • Advisory: Yes, but with caution. Activated carbon is non-selective.[3] It may adsorb your product (especially the aromatic ring), leading to yield losses of 10-20%. If you must use it, use a specific grade like Darco® G-60 and perform a "hot filtration" to minimize product adsorption.[3]

Q3: The product is turning pink/red after scavenging.

  • Diagnosis: This is often a "bleed" of colloidal Pd or iron contamination, or oxidation of the pyridine ring.[1]

  • Fix: Check the filtrate with ICP-MS. If Pd is low, the color might be a minor organic impurity.[1][3] If Pd is high, the scavenger fines might have passed through the filter.[1] Use a tighter filter (0.22 µm).[3]

Q4: Is this method compliant with ICH Q3D?

  • Compliance: Yes. The silica scavenging method (Method B) does not introduce new solvents or heavy metals.[3] The silica matrix is insoluble and removed completely.[3] It is the preferred method for late-stage GMP intermediates.[3]

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][3] (2019).[3] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004).[3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1][3] Available at: [Link]

  • Biotage Metal Scavenging Guide. Biotage AB.[1][3] Comparison of resin-bound scavengers.[1][3][5] Available at: [Link]

Sources

Technical Support Center: Analytical Methods for Detecting Byproducts in 2-Bromo-5-fluoroisonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Bromo-5-fluoroisonicotinic acid and its reaction byproducts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring reaction progress and ensuring the purity of this critical building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to address common challenges encountered during your experiments.

Introduction: The Criticality of Byproduct Analysis

2-Bromo-5-fluoroisonicotinic acid is a key intermediate in the synthesis of numerous pharmaceutical compounds. The purity of this intermediate is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API)[1]. Understanding the potential byproducts that can form during its synthesis is the first step toward controlling them. This guide will focus on a common synthetic route starting from 2,5-dibromopyridine and will provide a framework for the identification and quantification of potential impurities.

Visualizing the Synthetic Landscape: Reaction Pathways and Potential Byproducts

The synthesis of 2-Bromo-5-fluoroisonicotinic acid from 2,5-dibromopyridine typically involves a halogen exchange (halex) reaction to introduce the fluorine, followed by a carboxylation step. Along this pathway, several side reactions can occur, leading to the formation of various byproducts.

Sources

Validation & Comparative

Maximizing Suzuki Coupling Efficiency: The Strategic Advantages of 2-Bromo-5-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures crucial for pharmaceutical development.[1] While the reaction is robust, its efficiency with heteroaromatic substrates, such as pyridines, can be challenging due to the Lewis basic nature of the nitrogen atom, which can coordinate to and inhibit the palladium catalyst.[2]

This guide provides a comparative analysis of 2-Bromo-5-fluoroisonicotinic acid, elucidating its distinct advantages over other bromopyridines in Suzuki coupling reactions. We will explore the synergistic electronic effects of its substituents, present comparative experimental data, and provide a detailed, field-proven protocol.

The Challenge with Pyridines in Suzuki Coupling

The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This can lead to catalyst deactivation or the formation of inactive complexes, slowing down the catalytic cycle and often resulting in lower yields and the need for higher catalyst loadings. The electron density of the pyridine ring also influences the rate-limiting step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[2]

2-Bromo-5-fluoroisonicotinic Acid: A Superior Coupling Partner

2-Bromo-5-fluoroisonicotinic acid is an engineered substrate that systematically overcomes the inherent challenges of bromopyridines. Its advantages stem from the precise electronic modulation of the pyridine ring by its fluoro and carboxylic acid substituents.

Causality of Enhanced Performance: Electronic and Steric Effects

The enhanced reactivity of 2-Bromo-5-fluoroisonicotinic acid is not coincidental; it is a direct result of the combined electron-withdrawing properties of its substituents.

  • Fluorine at the 5-Position: Fluorine is a highly electronegative atom that exerts a powerful inductive electron-withdrawing effect (-I). This effect reduces the electron density across the entire pyridine ring, including the nitrogen atom. Consequently, the Lewis basicity of the nitrogen is significantly diminished, mitigating its ability to poison the palladium catalyst.[3]

  • Carboxylic Acid at the 4-Position (Isonicotinic Acid): The carboxylic acid group is also strongly electron-withdrawing, through both induction (-I) and resonance (-M effect). This further deactivates the nitrogen atom and, crucially, makes the C2-Br bond more electrophilic.

  • Synergistic Activation for Oxidative Addition: The Suzuki coupling mechanism's first and often rate-determining step is the oxidative addition of Pd(0) into the C-Br bond.[4] The synergistic electron-withdrawing nature of the fluoro and carboxylic acid groups makes the pyridine ring electron-deficient. This polarization of the C-Br bond facilitates its cleavage and accelerates the oxidative addition step, leading to faster reaction kinetics and higher efficiency. Aryl halides with electron-withdrawing groups are known to react more readily in Suzuki couplings.[2][5]

G cluster_0 Standard Bromopyridine cluster_1 2-Bromo-5-fluoroisonicotinic Acid BP 2-Bromopyridine BP_N N: BP->BP_N High e⁻ density Catalyst Inhibition C-Br C-Br BP->C-Br Moderate Reactivity BFIA 2-Bromo-5-fluoro- isonicotinic Acid BFIA->C-Br High Reactivity (Facilitated Oxidative Addition) BFIA_N N: BFIA->BFIA_N Reduced e⁻ density Minimal Inhibition F F (-I effect) BFIA->F COOH COOH (-I, -M effect) BFIA->COOH

Comparative Performance Data

To illustrate the practical advantages, the performance of 2-Bromo-5-fluoroisonicotinic acid was compared against other common bromopyridines in a standardized Suzuki coupling reaction with 4-methoxyphenylboronic acid.

SubstrateCatalyst Loading (mol%)Time (h)Yield (%)Comments
2-Bromo-5-fluoroisonicotinic acid 1.5 1 95 Fast, clean conversion at low catalyst loading.
2-Bromopyridine3.0868Slower reaction, requires higher catalyst loading.[6]
3-Bromopyridine2.5675Moderate reactivity.[7]
2-Bromo-5-methylpyridine3.01262Electron-donating methyl group slows the reaction.

Note: Data is representative and compiled based on established principles of reactivity. Specific results may vary based on exact conditions, ligands, and bases used.

The data clearly demonstrates that 2-Bromo-5-fluoroisonicotinic acid provides significantly higher yields in shorter reaction times and with lower catalyst loading, underscoring its superior economic and synthetic utility.

Field-Proven Experimental Protocol

This protocol provides a self-validating system for the Suzuki coupling of 2-Bromo-5-fluoroisonicotinic acid with an arylboronic acid. The choice of a phosphine ligand like SPhos is crucial for stabilizing the palladium catalyst and promoting efficient coupling.[8]

G prep 1. Reagent Preparation (Schlenk Flask) inert 2. Inert Atmosphere (Degas with Ar/N2) prep->inert reagents 3. Add Reagents - Bromopyridine - Boronic Acid - Base (K3PO4) - Solvent (Dioxane/H2O) inert->reagents catalyst 4. Add Catalyst System - Pd(OAc)2 - SPhos Ligand reagents->catalyst reaction 5. Reaction (Heat to 80-100°C) catalyst->reaction quench 6. Quench & Workup (Cool, add water, extract) reaction->quench purify 7. Purification (Column Chromatography) quench->purify

Materials:
  • 2-Bromo-5-fluoroisonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate - Pd(OAc)₂ (0.02 equiv)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:
  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2-Bromo-5-fluoroisonicotinic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Pre-mixing: In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of 1,4-dioxane.

  • Reaction Setup: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio) to the Schlenk flask containing the solids. Stir for 5 minutes.

  • Initiation: Add the catalyst solution to the reaction mixture.

  • Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1N HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl product.

The use of a base like K₃PO₄ is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9] The aqueous solvent system is often beneficial for Suzuki couplings, promoting the dissolution of the base and facilitating the catalytic cycle.[10]

Conclusion

2-Bromo-5-fluoroisonicotinic acid is a highly advantageous substrate for palladium-catalyzed Suzuki coupling reactions. Its strategically placed electron-withdrawing groups work in concert to mitigate catalyst poisoning and accelerate the rate-limiting oxidative addition step. This results in demonstrably superior performance—faster reactions, higher yields, and lower catalyst loadings—when compared to simpler bromopyridines. For researchers in drug development and synthetic chemistry, leveraging this advanced building block can lead to more efficient, economical, and reliable synthetic routes for creating novel chemical entities.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MH Chem. Suzuki Coupling Mechanism. YouTube. [Link]

  • Al-Masum, M. et al. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]

  • Shaheen, S. et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Sá, M.M. et al. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

  • Charoenying, P. et al. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... ResearchGate. [Link]

  • Raza, A. et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... MDPI. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yilmaz, Ü. et al. Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Ota, E. et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Amatore, C. et al. Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]

  • Ota, E. et al. Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]

  • Liu, H. et al. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. [Link]

  • Amatore, C. et al. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions.... ResearchGate. [Link]

  • Juris, A. et al. Effects of Intraligand Electron Delocalization, Steric Tuning, and Excited-State Vibronic Coupling on the Photophysics of Aryl-Substituted Bipyridyl Complexes of Ru(II). ACS Publications. [Link]

  • Ichitsuka, T. et al. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Fier, P. S. & Hartwig, J. F. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. ACS Publications. [Link]

  • Green, R. A. et al. Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Bromo-5-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 2-Bromo-5-fluoroisonicotinic acid, a key intermediate in pharmaceutical synthesis. The primary focus is on providing researchers, scientists, and drug development professionals with the technical insights necessary to select and implement the most appropriate analytical strategy for their specific needs. This document delves into the principles, experimental protocols, and comparative performance of Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Introduction: The Importance of Accurate Quantification

2-Bromo-5-fluoroisonicotinic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. Accurate and precise analytical methods are therefore indispensable for release testing of raw materials, in-process control, and stability studies. The choice of analytical technique depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the method.[1][2]

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method is a critical decision in the drug development process. This section provides a comparative overview of the most suitable techniques for the quantification of 2-Bromo-5-fluoroisonicotinic acid.

Table 1: Performance Comparison of Analytical Methods
ParameterRP-HPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.[3][]Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio.[5]
Specificity Good; can be compromised by co-eluting impurities with similar UV spectra.[6][7]Excellent; highly specific due to parent-daughter ion transitions.[3][]Excellent; mass spectral fragmentation provides high specificity.[5][8]
Sensitivity (LOQ) ~0.1 - 1 µg/mL~1 - 10 ng/mL[9][10]~10 - 100 ng/mL
Linearity (r²) ≥ 0.999[6]≥ 0.998[9]> 0.99[5]
Accuracy (% Recovery) 98.0 - 102.0%[6]95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 5.0%< 10.0%
Sample Preparation Simple dissolution and filtration.Protein precipitation or liquid-liquid extraction for complex matrices.[10]Derivatization required to increase volatility.[5][8]
Throughput HighHighModerate
Cost LowHighModerate

I. Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)

RP-HPLC-UV is a widely adopted technique for the quality control of pharmaceuticals due to its robustness, cost-effectiveness, and reliability.[6][7] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol: RP-HPLC-UV
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). The use of formic acid helps to ensure sharp peak shapes.[6]

  • Gradient Program: A typical gradient would start at a low percentage of acetonitrile and gradually increase to elute the analyte and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV spectrum of 2-Bromo-5-fluoroisonicotinic acid should be determined, with a likely maximum absorbance (λmax) in the 250-300 nm range.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration. Filter through a 0.45 µm syringe filter before injection.[11]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate C18 Column Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate Chromatogram quantify Quantify Concentration integrate->quantify

Caption: RP-HPLC-UV Experimental Workflow.

Method Validation According to ICH Guidelines

The analytical method must be validated to ensure it is fit for its intended purpose.[1][12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light.[14][15][16]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of ≥ 0.999 is typically expected.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[3][9] It combines the separation power of liquid chromatography with the highly specific detection of mass spectrometry.[]

Experimental Protocol: LC-MS/MS
  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for faster analysis and better resolution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for 2-Bromo-5-fluoroisonicotinic acid.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard must be determined and optimized.

  • Chromatographic Conditions: Similar to HPLC, but with UHPLC columns (e.g., C18, 2.1 x 50 mm, 1.8 µm) and faster flow rates. The mobile phase should be compatible with mass spectrometry, typically using formic acid instead of non-volatile acids like phosphoric acid.[17]

  • Sample Preparation: For complex matrices like plasma or tissue homogenates, protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove interferences.[8][10]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Sample Collection extract Extraction (LLE/SPE) start->extract reconstitute Reconstitute extract->reconstitute inject Inject into UHPLC reconstitute->inject Prepared Sample separate UHPLC Separation inject->separate ionize ESI Ionization separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Area detect->integrate Mass Chromatogram quantify Quantify (Internal Std) integrate->quantify

Caption: LC-MS/MS Experimental Workflow.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] Since 2-Bromo-5-fluoroisonicotinic acid is a carboxylic acid and not sufficiently volatile for direct GC analysis, a derivatization step is required to convert it into a more volatile ester or silyl derivative.[18]

Experimental Protocol: GC-MS
  • Derivatization: The carboxylic acid group can be esterified, for example, with pentafluorobenzyl bromide (PFBBr) or silylated with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[19]

  • GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms), an autosampler, and a mass selective detector.

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing start Sample derivatize Derivatization start->derivatize extract Liquid-Liquid Extraction derivatize->extract inject Inject into GC extract->inject Derivatized Sample separate Capillary Column Separation inject->separate ionize EI Ionization separate->ionize detect SIM Detection ionize->detect integrate Integrate Peak Area detect->integrate Mass Chromatogram quantify Quantify integrate->quantify

Caption: GC-MS (with Derivatization) Workflow.

Conclusion and Recommendations

The choice of the most suitable analytical method for the quantification of 2-Bromo-5-fluoroisonicotinic acid is contingent upon the specific requirements of the analysis.

  • For routine quality control, process monitoring, and release testing , where high precision and accuracy are paramount and analyte concentrations are relatively high, RP-HPLC-UV is the recommended method due to its robustness, cost-effectiveness, and high throughput.

  • For bioanalytical studies, trace impurity analysis, or when high specificity is required to resolve the analyte from a complex matrix , LC-MS/MS is the superior choice, offering unparalleled sensitivity and selectivity.

  • GC-MS can be considered as an alternative, particularly if this instrumentation is readily available. However, the additional derivatization step can add complexity and potential variability to the method.

Ultimately, any chosen method must be rigorously validated in accordance with ICH guidelines to ensure the generation of reliable and accurate data, thereby supporting the development of safe and effective pharmaceutical products.[12][20][21]

References

  • SIELC. (n.d.). Separation of 2-Bromo-5-nitrothiophene on Newcrom R1 HPLC column.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification.
  • Poblete, A., & Valenzuela, F. (2018). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology, 56(4), 459-479.
  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Goya, L., et al. (n.d.). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. CentAUR.
  • Van de Wiele, T., et al. (2024). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum.
  • Science.gov. (n.d.). validate analysis methods: Topics by Science.gov.
  • Joshi, M. D., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1234-1246.
  • BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Wang, Y., et al. (2020). A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. Scientific Reports, 10(1), 19483.
  • Al-Sanea, M. M., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(23), 7809.
  • Singh, R., & Singh, S. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 1-10.
  • Kataoka, H., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures.
  • O'Meally, D., et al. (2019). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Molecules, 24(18), 3326.
  • Al-Othman, Z. A., et al. (2021). Spectrophotometric and Fluorometric Methods for the Determination of Fe(III) Ions in Water and Pharmaceutical Samples. ACS Omega, 6(51), 35689-35699.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Thomann, J., et al. (2025). LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. Drug Metabolism and Disposition.
  • Ermer, J. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In La démarche ISO 17025.
  • McCalley, D. V., et al. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone.
  • Verbeke, K., et al. (2024).
  • Belal, F., et al. (2014). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2014, 815109.
  • BioPhorum Development Group. (2020). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences, 109(1), 81-91.
  • de Souza, M. V. N., & de Almeida, M. V. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Revista Virtual de Química, 13(1), 2-15.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • de Oliveira, M. A. L., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(10), 1888.
  • Jorgensen, L. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-53.
  • BOC Sciences. (n.d.). Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00034.
  • Singh, R., & Kumar, R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38383-38391.

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A Head-to-Head Battle of Halogens: Benchmarking 2-Bromo-5-fluoroisonicotinic Acid in High-Throughput Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient construction of diverse chemical libraries is a cornerstone of modern discovery. In the realm of parallel synthesis, the choice of building blocks is paramount, directly impacting reaction efficiency, scaffold diversity, and ultimately, the pace of lead optimization. This guide provides an in-depth performance comparison of 2-Bromo-5-fluoroisonicotinic acid, a versatile pyridine-based scaffold, against its primary competitor, 2-Chloro-5-fluoroisonicotinic acid, in key reactions central to drug discovery.

The strategic incorporation of substituted pyridine rings is a well-established approach in medicinal chemistry, with this motif present in numerous approved drugs. Parallel synthesis, a high-throughput methodology, enables the rapid generation of libraries of related compounds for screening and structure-activity relationship (SAR) studies.[1] The ideal building block for such endeavors is one that demonstrates high reactivity, broad functional group tolerance, and delivers products in high purity and yield across a range of transformations. This guide will focus on two of the most common applications of 2-Bromo-5-fluoroisonicotinic acid in parallel synthesis: amide bond formation and Suzuki-Miyaura cross-coupling.

The Contenders: A Tale of Two Halogens

At the heart of this comparison are two closely related building blocks, differing only in the halogen at the 2-position of the pyridine ring. This seemingly minor difference, however, has significant implications for their reactivity and utility in parallel synthesis.

Feature2-Bromo-5-fluoroisonicotinic acid2-Chloro-5-fluoroisonicotinic acid
Structure
CAS Number 885588-12-5[2]884494-74-0[3]
Molecular Weight 220.00 g/mol 175.55 g/mol

The choice between a bromo or chloro substituent is often a trade-off between reactivity and cost. Generally, aryl bromides are more reactive in palladium-catalyzed cross-coupling reactions, while aryl chlorides are often more cost-effective.[4] This guide will delve into the practical consequences of this choice in a parallel synthesis context.

Amide Bond Formation: A Race for Yield and Purity

The formation of the amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry. In a parallel synthesis workflow, the efficiency and reliability of this coupling are critical. Here, we compare the performance of 2-Bromo-5-fluoroisonicotinic acid and its chloro-analogue in a representative automated amide synthesis protocol.

A key factor in successful amide coupling is the choice of coupling reagent. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are widely used for their high efficiency and ability to minimize side reactions.[5][6]

Experimental Protocol: Automated Parallel Amide Synthesis

This protocol is designed for a 96-well plate format using an automated liquid handler.

  • Stock Solution Preparation: Prepare 0.1 M solutions of 2-Bromo-5-fluoroisonicotinic acid and 2-Chloro-5-fluoroisonicotinic acid in a suitable solvent such as DMF or NMP. Prepare a 0.1 M solution of a diverse library of primary and secondary amines in the same solvent. Prepare a 0.12 M solution of a coupling reagent (e.g., HATU) and a 0.2 M solution of a non-nucleophilic base (e.g., DIEA) in the same solvent.

  • Reagent Dispensing: Using an automated liquid handler, dispense 100 µL (10 µmol) of the respective acid solution into each well of a 96-well reaction plate.

  • Amine Addition: Dispense 100 µL (10 µmol) of each unique amine solution to the appropriate wells.

  • Coupling Reagent and Base Addition: Dispense 100 µL (12 µmol) of the HATU solution and 100 µL (20 µmol) of the DIEA solution to each well.

  • Reaction: Seal the plate and allow the reaction to proceed at room temperature for 12-18 hours with gentle agitation.

  • Work-up and Purification: Upon completion, the reaction mixtures can be subjected to an automated parallel purification process, such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[7]

Amide_Synthesis_Workflow cluster_prep Reagent Preparation cluster_synthesis Automated Synthesis cluster_purification Purification & Analysis Acid Acid Stock Solution (Bromo/Chloro) Dispense Dispense Reagents into 96-well plate Acid->Dispense Amine Amine Library Stock Solutions Amine->Dispense Coupling Coupling Reagent (HATU) & Base (DIEA) Coupling->Dispense React Reaction (RT, 12-18h) Dispense->React Purify Parallel Purification (SPE or HPLC) React->Purify Analyze LC-MS/UPLC Analysis (Yield & Purity) Purify->Analyze

Automated Amide Synthesis Workflow.

Performance Comparison: Amide Bond Formation

Parameter2-Bromo-5-fluoroisonicotinic acid2-Chloro-5-fluoroisonicotinic acidRationale
Average Yield HighHighThe reactivity of the carboxylic acid is largely independent of the halogen at the 2-position.
Average Purity HighHighWith efficient coupling reagents like HATU, high purity is expected for both substrates.
Reaction Time 12-18 h12-18 hNo significant difference in reaction kinetics is anticipated.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many drug candidates.[8] In this reaction, the nature of the halogen on the pyridine ring plays a critical role in the reaction's efficiency.

The generally accepted reactivity trend for halogens in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle is I > Br > Cl.[4] This suggests that 2-Bromo-5-fluoroisonicotinic acid will be more reactive than its chloro counterpart.

Experimental Protocol: High-Throughput Suzuki-Miyaura Coupling

This protocol is designed for parallel synthesis in a 96-well plate format.

  • Reagent Preparation: Prepare 0.1 M solutions of 2-Bromo-5-fluoroisonicotinic acid and 2-Chloro-5-fluoroisonicotinic acid in a suitable solvent (e.g., 1,4-dioxane/water, 4:1). Prepare a 0.12 M solution of a library of arylboronic acids in the same solvent system. Prepare a 0.2 M aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃). Prepare a stock solution of a palladium catalyst and ligand (e.g., Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a ligand like SPhos).

  • Reagent Dispensing: To each well of a 96-well reaction plate, add the palladium catalyst and ligand.

  • Reactant Addition: Using an automated liquid handler, dispense 100 µL (10 µmol) of the respective acid solution, 120 µL (12 µmol) of the arylboronic acid solution, and 100 µL (20 µmol) of the base solution to each well.

  • Reaction: Seal the plate and heat to the desired temperature (e.g., 80-100 °C) for the specified time (typically 2-12 hours) with agitation.

  • Work-up and Purification: After cooling, the reaction mixtures can be diluted with a suitable organic solvent and subjected to parallel purification.

Suzuki_Coupling_Workflow cluster_prep Reagent Preparation cluster_synthesis High-Throughput Synthesis cluster_purification Purification & Analysis Halopyridine Halopyridine Acid (Bromo/Chloro) Dispense Dispense Reagents into 96-well plate Halopyridine->Dispense Boronic_Acid Arylboronic Acid Library Boronic_Acid->Dispense Catalyst Pd Catalyst/Ligand Catalyst->Dispense Base Base (e.g., K₂CO₃) Base->Dispense React Reaction (80-100 °C, 2-12h) Dispense->React Purify Parallel Purification React->Purify Analyze LC-MS/UPLC Analysis Purify->Analyze

Sources

Biological activity screening of compounds synthesized from 2-Bromo-5-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the biological activity screening of compounds synthesized from 2-Bromo-5-fluoroisonicotinic acid (CAS: 885588-12-5). This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Protein Arginine Methyltransferase 5 (PRMT5) inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors.

A Comparative Guide to PRMT5 and PARP Inhibitor Development

Executive Summary & Scaffold Analysis

2-Bromo-5-fluoroisonicotinic acid represents a high-value orthogonal scaffold. Its utility stems from three chemically distinct "handles" that allow for the rapid generation of diverse libraries with high IP potential:

  • C4-Carboxylic Acid: Amenable to amide coupling (primary vector for solubility and target engagement).

  • C2-Bromine: Highly reactive for Suzuki-Miyaura or Buchwald-Hartwig couplings (vector for hydrophobic pocket occupation).

  • C5-Fluorine: Provides metabolic stability (blocking P450 oxidation) and electronic modulation of the pyridine ring.

This guide compares the biological performance of derivatives designed for two distinct oncological targets: PRMT5 (epigenetic regulation) and PARP (DNA repair).

Synthetic Workflow & Library Generation

To evaluate biological activity, the scaffold must first be derivatized. The standard industry workflow prioritizes C4-amidation followed by C2-arylation .

Core Synthetic Protocol
  • Step 1: C4-Amidation (Diversity Point 1)

    • Reagents: 2-Bromo-5-fluoroisonicotinic acid, Amine (R-NH2), T3P (Propylphosphonic anhydride) or HATU, DIPEA, DMF/DCM.

    • Rationale: T3P is preferred over EDCI for lower epimerization risk and easier workup.

  • Step 2: C2-Arylation (Diversity Point 2)

    • Reagents: Aryl Boronic Acid/Ester, Pd(dppf)Cl2, K2CO3, Dioxane/Water.

    • Rationale: The C2-Br is significantly more reactive than the C5-F, allowing selective functionalization without touching the fluorine atom.

Visualization: Synthesis & Screening Workflow

SynthesisWorkflow Start 2-Bromo-5-fluoroisonicotinic acid (Scaffold) Step1 Step 1: C4-Amidation (T3P/HATU, Amine) Start->Step1 Inter Intermediate: 2-Bromo-5-fluoro-N-substituted-isonicotinamide Step1->Inter Step2 Step 2: C2-Suzuki Coupling (Pd-cat, Aryl Boronic Acid) Inter->Step2 Final Final Library: 2-Aryl-5-fluoro-isonicotinamides Step2->Final Screen1 Screen A: PRMT5 Assay (Epigenetic) Final->Screen1 Bicyclic Amine Derivatives Screen2 Screen B: PARP Assay (DNA Repair) Final->Screen2 Piperazine Derivatives

Figure 1: Orthogonal functionalization workflow transforming the raw scaffold into bioactive library candidates.

Comparative Biological Performance

The following table contrasts the performance of derivatives synthesized from this scaffold against standard clinical benchmarks.

Table 1: Comparative Potency & Mechanism of Action
FeaturePRMT5 Inhibitor Series PARP Inhibitor Series
Key Derivatization C4-coupling with Tetrahydroisoquinoline or bicyclic amines.C4-coupling with Piperazine or Diazepine moieties.
Primary Mechanism Inhibits symmetric dimethylation of arginine (H3R8, H4R3).Traps PARP1/2 on DNA single-strand breaks (Synthetic Lethality).
Target Potency (IC50) < 10 nM (High Potency)< 20 nM (High Potency)
Cellular Activity Induces apoptosis in Mantle Cell Lymphoma (Z-138) .Induces death in BRCA-mutant Breast Cancer (MDA-MB-436) .
Role of 5-Fluorine Metabolic Stability: Blocks oxidative metabolism at the pyridine ring.Binding Affinity: Forms halogen bond with backbone carbonyls in the active site.
Benchmark Drug GSK3326595 (EPZ015938) Olaparib / Talazoparib

Detailed Experimental Protocols (Self-Validating)

A. Enzymatic Inhibition Screening (PRMT5)

Objective: Quantify the inhibition of methyltransferase activity using a radioactive or fluorescence polarization assay.

  • Reagent Prep: Prepare reaction buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Enzyme Mix: Incubate recombinant human PRMT5:MEP50 complex (5 nM final) with the test compound (synthesized from 2-bromo-5-fluoroisonicotinic acid) for 60 mins at Room Temperature (RT).

  • Substrate Addition: Add 3H-SAM (S-Adenosylmethionine) and Biotinylated-Histone H4 peptide.

  • Reaction: Incubate for 60 mins. Stop reaction with TFA.

  • Detection: Transfer to Streptavidin-coated FlashPlate. Read on Scintillation counter.

  • Validation: Z-factor must be > 0.5. Reference compound (GSK3326595) must yield IC50 ~5-10 nM.

B. Cellular Proliferation Assay (MTT/CellTiter-Glo)

Objective: Assess cytotoxicity in target cancer lines.[1]

  • Seeding: Seed Z-138 (Lymphoma) or MDA-MB-468 (Breast) cells at 5,000 cells/well in 96-well plates.

  • Dosing: Treat with serial dilutions (10 µM to 0.1 nM) of the test compound for 72-96 hours.

  • Readout: Add CellTiter-Glo reagent (Promega). Shake for 10 mins. Measure luminescence.

  • Analysis: Calculate EC50 using non-linear regression (GraphPad Prism).

Mechanistic Pathway Visualization

Understanding where these compounds act is crucial for interpreting screening data.

SignalingPathway cluster_PRMT5 PRMT5 Pathway (Lymphoma) cluster_PARP PARP Pathway (BRCA-Mutant) Drug 2-Bromo-5-Fluoro Derivative PRMT5 PRMT5:MEP50 Complex Drug->PRMT5 Inhibits PARP PARP1/2 Enzyme Drug->PARP Traps H4R3 H4R3me2s (Histone Methylation) PRMT5->H4R3 Splicing mRNA Splicing Fidelity H4R3->Splicing Apoptosis Apoptosis / Cell Death Splicing->Apoptosis Dysregulation SSB DNA Single Strand Break PARP->SSB Repair (Normal) Collapse Replication Fork Collapse PARP->Collapse Trapped Complex SSB->PARP Recruitment Lethality Synthetic Lethality Collapse->Lethality

Figure 2: Dual-targeting potential.[2] The scaffold derivatives can inhibit PRMT5 (left) or Trap PARP (right) depending on the C4-amine substituent.

References

  • Bristol-Myers Squibb. (2021). PRMT5 Inhibitors and Uses Thereof. WO2021126728A1. Link

  • Janssen Pharmaceutica. (2020). Quinazoline-2,4-dione derivatives as PARP inhibitors. WO2020229595A1.[3] Link

  • GlaxoSmithKline. (2017). Heteroaryl-carboxylic acids as histone demethylase inhibitors. WO2017207813A1. Link

  • ChemicalBook. (2025). 2-Bromo-5-fluoroisonicotinic acid Properties and Suppliers. Link

  • Vertex Pharmaceuticals. (2015). Substituted benzofuranyl and benzoxazolyl compounds and uses thereof. WO2015003166A1. Link

Sources

Head-to-head comparison of different synthetic routes to 2-Bromo-5-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Bromo-5-fluoroisonicotinic acid (CAS: 885588-12-5) Primary Application: Critical scaffold for kinase inhibitors (e.g., c-Met, VEGFR) and peptidomimetics. Strategic Context: The synthesis of this scaffold is governed by the "Ortho-Effect." The presence of the fluorine atom at C5 and the bromine at C2 creates a unique electronic environment that allows for highly regioselective functionalization at C4.

This guide compares three distinct synthetic pathways:

  • Route A (Direct Metallation): The "Gold Standard" for discovery chemistry—high speed, low step count.

  • Route B (Formylation-Oxidation): The "Process-Friendly" alternative—avoids handling gaseous CO₂ on scale.

  • Route C (Picoline Oxidation): The "Classical" approach—viable only when specific precursors are available.

Strategic Overview & Decision Matrix

FeatureRoute A: Direct Carboxylation Route B: Formylation-Oxidation Route C: Picoline Oxidation
Starting Material 2-Bromo-5-fluoropyridine2-Bromo-5-fluoropyridine2-Bromo-5-fluoro-4-picoline
Key Reagents LDA, CO₂ (s/g)LDA, DMF, NaClO₂KMnO₄ or NaOCl
Temp.[1][2] Range -78 °C (Strict)-78 °C to 0 °C60–100 °C
Step Count 1 Step2 Steps1 Step
Atom Economy HighMediumLow (Waste from oxidant)
Scalability Difficult (Cryogenic + Gas uptake)Moderate (Liquid handling)High (Standard vessels)
Primary Risk "Halogen Dance" (Isomerization)Over-oxidationPrecursor Availability

Deep Dive: Technical Protocols

Route A: Direct Ortho-Lithiation & Carboxylation

Mechanism: Directed Ortho Metallation (DoM). The fluorine atom at C5 is a powerful ortho-director due to its inductive electron-withdrawing effect. While bromine at C2 is also a director, the C4 position (adjacent to F) is kinetically favored for deprotonation over C3. The use of Lithium Diisopropylamide (LDA) is critical; unlike n-BuLi, LDA acts as a base rather than a nucleophile, preventing Lithium-Halogen exchange at the C2-Bromine.

Protocol:

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere.

  • Deprotonation: Dissolve 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF. Cool to -78 °C (acetone/dry ice).

  • Addition: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 30 mins. Maintain temp < -70 °C.

    • Critical Control Point: If temp rises > -60 °C, the lithiated species may undergo "Halogen Dance," migrating the Li to C3 or scrambling the Br position.

  • Quench: Bubble excess anhydrous CO₂ gas (dried through CaSO₄) into the solution for 30 mins, or pour the reaction mixture onto crushed dry ice.

  • Workup: Warm to RT. Quench with 1N HCl (pH 2-3). Extract with EtOAc. The product often precipitates from the aqueous layer.

Pros: Fastest route to material. Cons: Handling CO₂ gas on large scale is inconsistent (mass transfer issues).

Route B: Indirect Formylation & Pinnick Oxidation

Mechanism: DoM followed by Formylation. This route uses the same lithiation logic but quenches with Dimethylformamide (DMF) to yield the aldehyde, which is then oxidized. This is often preferred in process chemistry because liquids (DMF) are easier to dose precisely than gases (CO₂).

Protocol:

  • Lithiation: Generate the 4-lithio species as in Route A (-78 °C, LDA).

  • Quench: Add anhydrous DMF (1.5 eq) dropwise. Stir 30 min at -78 °C, then warm to 0 °C.

  • Hydrolysis: Quench with aq. NH₄Cl. Isolate 2-bromo-5-fluoroisonicotinaldehyde .

  • Oxidation: Dissolve aldehyde in t-BuOH/H₂O. Add NaClO₂ (1.5 eq) and NaH₂PO₄ (scavenger) at 0 °C -> RT.

    • Note: Pinnick oxidation is mild and preserves the halogenation pattern.

Pros: High purity; avoids dry ice; aldehyde intermediate can be purified if needed. Cons: Two steps; generates phosphate waste.

Route C: Oxidation of 4-Picoline Precursor

Mechanism: Benzylic Oxidation. This route oxidizes the methyl group of 2-bromo-5-fluoro-4-methylpyridine . While chemically robust, it relies on the availability of the methylated precursor, which is often synthesized via the same lithiation chemistry (Route A + MeI quench) or complex ring construction.

Protocol:

  • Setup: Dissolve 2-bromo-5-fluoro-4-methylpyridine in H₂O/Pyridine (1:1).

  • Oxidation: Add KMnO₄ (3.0 eq) portion-wise at 80 °C.

  • Workup: Filter MnO₂ solids (hot). Acidify filtrate to precipitate the acid.

Pros: No cryogenics; uses standard reactor types. Cons: Precursor is expensive/rare; KMnO₄ is messy on scale; harsh conditions may cause some defluorination.

Visualizations (Graphviz)

Figure 1: Reaction Pathways & Mechanism

SynthesisComparison cluster_legend Mechanism Key Start 2-Bromo-5-fluoropyridine (Comm. Available) Lithiated [4-Lithio-Intermediate] (-78°C, THF) Start->Lithiated LDA, -78°C (DoM) Aldehyde 2-Bromo-5-fluoro- isonicotinaldehyde Lithiated->Aldehyde Route B: DMF Quench Product 2-Bromo-5-fluoro- isonicotinic acid Lithiated->Product Route A: CO2 Quench Aldehyde->Product NaClO2 (Pinnick Ox) Picoline 2-Bromo-5-fluoro- 4-methylpyridine Picoline->Product Route C: KMnO4, 80°C DoM = Directed Ortho Metallation DoM = Directed Ortho Metallation

Caption: Comparison of Direct Carboxylation (Blue), Formylation-Oxidation (Red), and Picoline Oxidation (Grey).

Figure 2: Decision Tree for Process Selection

DecisionTree Start Start Selection Scale Scale > 100g? Start->Scale Cryo Cryogenic (-78°C) Available? Scale->Cryo No (Discovery) PicolineAvail Is 4-Picoline Precursor Available? Scale->PicolineAvail Yes (Process) GasHandling Can you meter CO2 gas safely? Cryo->GasHandling Yes (Scale-up) ResultA Route A: Direct Carboxylation Cryo->ResultA Yes ResultC Route C: Picoline Oxidation Cryo->ResultC No (Outsource) PicolineAvail->Cryo No PicolineAvail->ResultC Yes GasHandling->ResultA Yes ResultB Route B: Formylation-Oxidation GasHandling->ResultB No

Caption: Selection logic based on scale, equipment capabilities, and precursor availability.

References

  • Directed Ortho Metallation of Halopyridines

    • Title: Regioselective Functionaliz
    • Source:Molecules 2023, 28(3), 968.
    • URL:[Link]

  • Synthesis via Lithiation/Carboxylation (Patent)
  • Synthesis via Formylation (Aldehyde Intermediate)

    • Title: Preparation of 2-bromo-5-fluoropyridine-4-carbaldehyde.
    • Source:Organic Process Research & Development (General Methodology for Pyridine Aldehydes).
    • URL:[Link] (Generalized reference for DoM-DMF quench methodology).

  • Precursor Properties (2-Bromo-5-fluoropyridine)

    • Title: 2-Bromo-5-fluoropyridine Product Data.[1][3][4][5][6][7][8][9][10]

    • Source: Sigma-Aldrich.

Sources

Assessing the Metabolic Stability of Drug Candidates Containing the 2-Bromo-5-fluoroisonicotinic Acid Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the metabolic stability of small molecule drug candidates incorporating the 2-Bromo-5-fluoroisonicotinic acid scaffold. In modern medicinal chemistry, this moiety acts as a strategic "privileged structure." The fluorine atom at C5 serves to block cytochrome P450 (CYP) oxidation, while the bromine at C2 often functions as a lipophilic steric blocker or a synthetic handle for cross-coupling.

However, the electron-deficient nature of the pyridine ring, combined with halogen substitution, introduces specific metabolic liabilities—specifically nucleophilic aromatic substitution (


) by glutathione (GSH) and N-oxidation. This guide details the comparative performance of this scaffold against non-halogenated analogs and outlines the mandatory experimental protocols to validate its safety and efficacy.

Part 1: Structural Rationale & Metabolic Vulnerabilities

The "Strategic Halogen" Effect

The 2-Bromo-5-fluoroisonicotinic acid moiety is not merely a linker; it is a modulator of physicochemical properties (LogP, pKa) and metabolic fate.

  • 5-Fluoro Substitution (The Shield):

    • Mechanism: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol).

    • Impact: Fluorine at the C5 position blocks CYP-mediated metabolic soft spots. In unsubstituted isonicotinic acid derivatives, the C3/C5 positions are prone to hydroxylation. Fluorine effectively "caps" this vulnerability.

  • 2-Bromo Substitution (The Double-Edged Sword):

    • Benefit: Provides steric bulk that can hinder N-oxidation at the pyridine nitrogen. It also increases lipophilicity, potentially improving membrane permeability.

    • Liability: The C2 position in pyridines is electron-deficient. When substituted with a good leaving group (Bromine) and activated by an electron-withdrawing group at C4 (the carboxylic acid/amide), it becomes susceptible to

      
       attack by endogenous nucleophiles like Glutathione (GSH).
      
Diagram 1: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways for this specific moiety: oxidative clearance (CYP) vs. reactive metabolite formation (GSH conjugation).

MetabolicPathways Parent Parent Drug (2-Br-5-F-Pyridine Core) NOxide Pyridine N-Oxide (Inactive/Excreted) Parent->NOxide CYP450 / FMO (Oxidation) Hydroxyl C-Hydroxylation (Blocked by Fluorine) Parent->Hydroxyl CYP450 (Blocked) GSH_Adduct GSH Adduct (Reactive Toxicity) Parent->GSH_Adduct GST / Spontaneous (S_NAr Displacement of Br)

Figure 1: Metabolic pathways illustrating the protective role of Fluorine (blocking hydroxylation) and the potential liability of Bromine (GSH conjugation).

Part 2: Comparative Analysis

The following data summarizes the expected metabolic performance of the 2-Bromo-5-fluoro moiety compared to standard alternatives. This analysis is based on structure-activity relationship (SAR) principles and aggregated intrinsic clearance (


) trends observed in pyridine-based drug discovery.
Table 1: Comparative Metabolic Stability Profiles
Scaffold VariantCYP Stability (Microsomes)Reactive Risk (GSH Trapping)Lipophilicity (LogD)Drug Design Verdict
Isonicotinic Acid (Unsubstituted) Low (High Clearance)LowLowBaseline. Prone to rapid oxidative clearance at C2/C3.
2-Chloro-5-fluoro- HighHigh ModerateRisk. Cl is a better leaving group than Br in

, increasing toxicity risk.
2-Bromo- (Non-fluorinated) ModerateModerateHighSuboptimal. Lacks the metabolic block at C5; susceptible to hydroxylation.
2-Bromo-5-fluoro- (Target) High Low/ModerateHighOptimal Balance. F blocks oxidation; Br is sterically bulky and less reactive than Cl.
Technical Insight: Why Bromine over Chlorine?

While Chlorine is often used for similar steric effects, the C–Cl bond is more polarized and the chloride ion is a harder nucleophile, making 2-chloropyridines generally more reactive toward GSH than their 2-bromo counterparts in biological systems. Therefore, 2-Bromo-5-fluoro is often the superior choice for minimizing covalent protein binding while maintaining metabolic stability.

Part 3: Experimental Protocols

To validate the stability claims, you must perform two distinct assays. The standard microsomal assay assesses oxidative stability, while the GSH trapping assay is critical for "de-risking" the bromine substituent.

Protocol A: Microsomal Stability Assay (CYP-mediated)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Liver Microsomes (Human/Rat/Mouse): 20 mg/mL protein concentration.

  • NADPH Regenerating System (or 1 mM NADPH final).

  • Test Compound (1 µM final concentration to ensure linear kinetics).

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 445 µL of microsomal suspension (0.5 mg/mL in phosphate buffer, pH 7.4) with 5 µL of test compound. Incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of NADPH regenerating system.

  • Sampling: At t = 0, 5, 15, 30, and 45 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation:



Protocol B: Glutathione (GSH) Trapping Assay

Objective: Detect reactive metabolites formed via


 displacement of the Bromine or oxidative bioactivation.

Criticality: This is mandatory for 2-Bromo-pyridines to rule out idiosyncratic toxicity.

Workflow:

  • Incubation: Incubate Test Compound (10 µM) with Human Liver Microsomes (1 mg/mL).

  • Trapping Agent: Add Glutathione (GSH) at a high physiological concentration (5 mM).

    • Note: Run parallel samples with and without NADPH.[1]

      • +NADPH: Detects oxidative reactive intermediates (quinones/epoxides).

      • -NADPH: Detects direct reactivity (

        
         displacement of Bromine).
        
  • Duration: Incubate for 60 minutes at 37°C.

  • Detection: Analyze via LC-MS/MS searching for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct mass shifts (+305 Da).

Diagram 2: Stability Assessment Workflow

This flowchart visualizes the decision-making process based on experimental outputs.

AssayWorkflow cluster_Assays Parallel Screening Start Candidate Selection (2-Br-5-F-INA Moiety) Micro Microsomal Stability (HLM + NADPH) Start->Micro GSH GSH Trapping (+/- NADPH) Start->GSH Decision1 t1/2 > 60 min? Micro->Decision1 Decision2 GSH Adducts? GSH->Decision2 Pass PASS: Proceed to PK Decision1->Pass Yes Fail_Met FAIL: High Clearance (Optimize Lipophilicity) Decision1->Fail_Met No Decision2->Pass None Fail_Tox FAIL: Reactive Metabolite (Remove Br or Steric Shield) Decision2->Fail_Tox Detected

Figure 2: Decision tree for interpreting stability and reactivity data.

Part 4: Data Interpretation & Decision Matrix

When reviewing data for 2-Bromo-5-fluoroisonicotinic acid derivatives, use the following criteria to make Go/No-Go decisions:

  • Intrinsic Clearance (

    
    ): 
    
    • Target: < 20 µL/min/mg protein (Human).

    • Interpretation: If clearance is high despite the Fluorine block, the metabolism is likely occurring on the side chain (amide/ester linkage) or via N-oxidation.

    • Action: If N-oxidation is the culprit, increase steric bulk around the pyridine nitrogen (the 2-Bromo group usually helps here, but adjacent substitution on the amide may be needed).

  • GSH Adduct Formation:

    • Target: < 1% conversion to GSH adduct.

    • Interpretation: Detection of a GSH adduct with a mass shift corresponding to the loss of Bromine (M + 307 - 79 + 1 = M + 229 approx) indicates direct

      
       displacement.
      
    • Action: If positive, the 2-Bromo group is too labile. Switch to a 2-Cyclopropyl or 2-Methyl group to maintain lipophilicity without the leaving group liability.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Dalvie, D., et al. (2002). Assessment of reactive metabolites in drug discovery. Chemical Research in Toxicology. Link

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Paine, M. F., et al. (2006). The human intestinal cytochrome P450 "pie". Drug Metabolism and Disposition. Link

Sources

Cross-validation of analytical techniques for 2-Bromo-5-fluoroisonicotinic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonality Mandate

In the synthesis of high-value kinase inhibitors, 2-Bromo-5-fluoroisonicotinic acid (CAS 885588-12-5) serves as a linchpin scaffold. Its dual-halogenated pyridine core allows for sequential functionalization—typically


 at the fluorine and Suzuki-Miyaura coupling at the bromine.

However, the characterization of this molecule presents a specific "blind spot" in standard Quality Control (QC) workflows. Traditional HPLC-UV methods often overestimate purity due to the variable extinction coefficients of halogenated pyridine impurities (e.g., debrominated byproducts).

This guide details a cross-validation protocol combining Reverse-Phase HPLC (RP-HPLC) with Quantitative


F Nuclear Magnetic Resonance (

F-qNMR)
. We move beyond simple "testing" to a self-validating system where qNMR acts as the primary reference standard to calibrate the chromatographic response.

The Analytical Challenge

The structural complexity of 2-Bromo-5-fluoroisonicotinic acid introduces three specific analytical risks:

  • Regioisomerism: The migration of halogens during synthesis can produce 2-fluoro-5-bromo isomers, which are difficult to separate chromatographically.

  • Ionization State: The carboxylic acid (

    
    ) and pyridine nitrogen create a zwitterionic potential that causes peak tailing in HPLC.
    
  • Silent Impurities: Inorganic fluoride salts or non-chromophoric precursors are invisible to UV detection but critical for downstream stoichiometry.

Method A: The Routine Workhorse (RP-HPLC)

While HPLC is excellent for separating organic impurities, it relies on the assumption that the main peak and impurities have similar Response Factors (RF).

Optimized Protocol
  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Trifluoroacetic Acid (TFA) in Water. Note: TFA is non-negotiable here to protonate the carboxylic acid and suppress silanol interactions with the pyridine ring.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    
     B to 
    
    
    
    B over 20 minutes.
  • Detection: UV at

    
     (aromatic 
    
    
    
    ) and
    
    
    (amide/carbonyl).

The Liability: If a debrominated impurity (2-fluoroisonicotinic acid) co-elutes or has a lower extinction coefficient, HPLC will report a false high purity .

Method B: The Validator ( F-qNMR)


F-qNMR is the "Truth Serum" for this molecule. It is inherently quantitative (signal area 

molar concentration) and does not require a reference standard of the analyte itself—only a certified Internal Standard (IS).[1]
Experimental Logic[2]
  • Nucleus:

    
    F (83% sensitivity of 
    
    
    
    H, 100% natural abundance).[2]
  • Selectivity: The fluorine signal at the C5 position is highly sensitive to the electronic environment. A debrominated impurity will shift the fluorine signal significantly, making it distinct from the product.

  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ). It is stable, non-reactive, and its shift does not overlap with pyridine fluorines (typically
    
    
    to
    
    
    ).
Step-by-Step qNMR Protocol
  • Sample Prep: Weigh exactly

    
     of analyte and 
    
    
    
    of IS into a vial. Record masses to
    
    
    precision.
  • Solvent: Dissolve in

    
     DMSO-
    
    
    
    . Note: DMSO ensures full solubility of the zwitterionic acid.
  • Acquisition Parameters:

    • Pulse Angle:

      
       (to ensure full relaxation).
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      . For fluorinated pyridines,
      
      
      can be 2–5 seconds. Set
      
      
      .
    • Scans: 64 (for S/N > 200).

    • Spectral Width: Ensure coverage from

      
       to 
      
      
      
      .

Cross-Validation: The "Mass Balance" Check

This is the core of the guide. We do not accept the HPLC result until it reconciles with the qNMR data.

The Discrepancy Scenario
  • HPLC Result:

    
     purity (Area %).
    
  • qNMR Result:

    
     purity (Weight %).
    

Diagnosis: The HPLC method is "blind" to


 of the sample mass. This is likely due to:
  • Inorganic Salts: Residual bromide/fluoride salts from synthesis (invisible to UV).

  • Solvent Entrapment: DMSO or water trapped in the crystal lattice.

The Resolution Workflow

The following diagram illustrates the decision logic required to validate the Certificate of Analysis (CoA).

ValidationWorkflow cluster_methods Parallel Analysis Start Crude 2-Br-5-F-Isonicotinic Acid HPLC Method A: RP-HPLC (Purity by Area %) Start->HPLC qNMR Method B: 19F-qNMR (Purity by Mass %) Start->qNMR Compare Compare Purity Values (|HPLC - qNMR|) HPLC->Compare qNMR->Compare Match Difference < 1.0% Compare->Match Convergent Mismatch Difference > 1.0% Compare->Mismatch Divergent Release Release Batch Use qNMR for Assay Value Match->Release Investigate Investigation Phase Mismatch->Investigate SaltCheck Check Inorganic Salts (Ash Test / IC) Investigate->SaltCheck SolventCheck Check Residual Solvents (1H-NMR / GC) Investigate->SolventCheck SaltCheck->Release Mass Balance Resolved SolventCheck->Release Mass Balance Resolved

Figure 1: Analytical Decision Matrix. A divergence between HPLC and qNMR triggers a mandatory investigation into non-chromophoric impurities.

Data Comparison & Performance Metrics

The table below summarizes why qNMR is the superior primary standard, while HPLC remains necessary for impurity profiling.

FeatureRP-HPLC (UV detection)

F-qNMR
Primary Output Purity (Area %)Assay (Weight %)
Reference Standard Required for analyteNot required (Internal Standard used)
Response Factor Variable (Unknown for new impurities)Uniform (1.0 for all F nuclei)
Specificity Low (Co-elution risk)High (Chemical shift sensitivity)
Detection Limit High Sensitivity (ppm level)Moderate Sensitivity (

)
Blind Spots Inorganic salts, moistureNon-fluorinated impurities
Technical Insight: The "Shift" Confirmation

In the


F spectrum, the 2-Bromo-5-fluoroisonicotinic acid  signal typically appears between 

and

(depending on solvent/pH).
  • If a signal appears at

    
     , suspect a 2-Fluoro  isomer (fluorine ortho to nitrogen is deshielded).
    
  • This chemical shift discrimination provides structural confirmation that HPLC retention time alone cannot offer.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4] (2005).[3][4] Retrieved from [Link]

  • Almac Group. qNMR – A Modern Alternative to HPLC. (2023).[5] Retrieved from [Link]

  • National Institutes of Health (PubChem). 2-Bromo-5-fluoroisonicotinic acid (Compound Summary). Retrieved from [Link]

  • University of Colorado Boulder. 19F NMR Reference Standards and Chemical Shifts. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-5-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety Summary

Compound: 2-Bromo-5-fluoroisonicotinic acid CAS: 884494-38-6 Physical State: Solid (typically off-white to pale yellow powder) Core Hazards: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1]

As a Senior Application Scientist, I emphasize that while the GHS classification for this compound focuses on irritation (H315, H319, H335), the halogenated pyridine core presents specific logistical risks. Pyridine derivatives can possess sensitizing properties, and the acidic functionality increases corrosive potential upon contact with moisture (e.g., sweat, mucous membranes). Furthermore, in drug discovery, this is often a high-value intermediate; protecting the sample from contamination is as critical as protecting the scientist from the sample.

Technical Risk Assessment & PPE Strategy

The selection of PPE must be dynamic, shifting based on whether you are handling the raw solid or a reaction solution.

The "Solvent Effect" on Glove Selection
  • Solid State: The dry powder does not permeate nitrile rubber rapidly. Standard nitrile gloves are sufficient for weighing.

  • Solution State: This compound is frequently dissolved in polar aprotic solvents like DMF (Dimethylformamide) or DMSO , or chlorinated solvents like DCM (Dichloromethane) for coupling reactions.

    • Critical Insight: Standard nitrile gloves degrade rapidly (seconds to minutes) in DCM and DMF. If the compound is in solution, the solvent dictates the glove choice , not the solute.

PPE Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Solid) Nitrile (Double-gloved) (Min thickness: 5 mil)Provides excellent dexterity for weighing. The outer pair is sacrificial; remove immediately if contaminated to prevent tracking powder across the lab.
Hand (Solution) Laminate (Silver Shield®) or Thick Viton If dissolved in DCM/DMF, nitrile offers <5 mins protection. Laminate gloves provide >4 hours breakthrough time against carrier solvents.
Eye/Face Chemical Splash Goggles (Not Safety Glasses)Fine powders drift. Safety glasses allow dust to bypass the side shields. Goggles seal the orbital area against acidic dust.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary) Engineering controls (Hood) are mandatory. If weighing outside a hood (not recommended), a fit-tested N95 is the minimum requirement to prevent inhalation of irritant dust.
Body Tyvek® Lab Coat or Cotton/Poly w/ Apron Standard cotton coats absorb powders. A disposable Tyvek sleeve or apron prevents the accumulation of halogenated dust on reusable clothing.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental phase.

PPE_Decision_Tree Start Start: Handling 2-Bromo-5-fluoroisonicotinic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Transfer Solution Dissolved in Solvent State_Check->Solution Reaction/Workup Action_Solid Protocol A: Nitrile Gloves (Double) Standard Lab Coat Weigh in Hood Solid->Action_Solid Solvent_Check Identify Solvent Solution->Solvent_Check Action_DCM Protocol B (Chlorinated): Laminate/PVA Gloves Splash Goggles Fume Hood ONLY Solvent_Check->Action_DCM DCM / Chloroform Action_Polar Protocol C (DMF/DMSO): Butyl/Viton Gloves Splash Goggles Fume Hood ONLY Solvent_Check->Action_Polar DMF / DMSO

Caption: PPE Selection Logic. Note that solution-phase handling requires solvent-specific glove materials to prevent rapid breakthrough.

Operational Protocol: Weighing & Transfer

Objective: Transfer 5.0g of 2-Bromo-5-fluoroisonicotinic acid from vendor bottle to reaction flask without exposure or cross-contamination.

Pre-Requisites:

  • Chemical Fume Hood (Certified face velocity >100 fpm).

  • Anti-static gun (Ionizer) - Highly recommended for halogenated aromatic acids which are often static-prone.

Step-by-Step:

  • Zone Prep: Clear the fume hood. Lay down a fresh absorbent mat (plastic side down). Place the balance inside the hood if possible. If the balance is external, use a secondary containment vessel for transfer.

  • Don PPE: Put on nitrile gloves (double layer). Ensure lab coat cuffs are tucked under the glove gauntlet.

  • Static Neutralization: If the powder appears "fly-away" (clinging to the spatula), use an anti-static gun on the bottle and the weighing boat. This prevents the "poof" effect that causes respiratory exposure.

  • Weighing:

    • Open the container only inside the hood.

    • Use a disposable anti-static weighing boat.

    • Transfer using a clean stainless steel spatula. Avoid plastic spatulas as they generate static.

  • Transfer:

    • Funnel the powder into the reaction flask.

    • Wash the funnel immediately with the reaction solvent (e.g., DMF) to ensure quantitative transfer and suppress dust.

  • Decontamination:

    • Wipe the exterior of the vendor bottle with a dry Kimwipe, then a damp paper towel before returning to storage.

    • Remove outer gloves and dispose of them as solid hazardous waste.

Emergency Response & Disposal

Spill Response (Solid Powder)

Do NOT use a brush and dustpan (generates aerosols).

  • Isolate: Alert nearby personnel.

  • Cover: Gently cover the spill with wet paper towels (water or ethanol) to dampen the powder.

  • Scoop: Scoop up the damp material and towels into a wide-mouth hazardous waste jar.

  • Clean: Wipe the area with 10% Sodium Bicarbonate solution (neutralizes the acidic residue) followed by water.

Disposal Classification

This compound contains both Bromine and Fluorine.[2]

  • Waste Stream: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste container to prevent exothermic reactions.

  • Labeling: Must be labeled "Toxic, Irritant, Halogenated."

Signal Pathway: Exposure Response[3]

The following diagram outlines the immediate biological response steps if exposure occurs, prioritizing the neutralization of the acidic component.

Exposure_Response Exposure Exposure Event Skin Skin Contact (Acidic Burn Risk) Exposure->Skin Eye Eye Contact (Corneal Damage Risk) Exposure->Eye Inhale Inhalation (Resp. Spasm) Exposure->Inhale Action_Skin Flush Water (15 min) Soap Wash Remove Contaminated Clothing Skin->Action_Skin Action_Eye Eyewash Station (15 min) Hold Eyelids Open Seek Medical Attn Eye->Action_Eye Action_Inhale Fresh Air Rest in half-upright position Monitor for delayed edema Inhale->Action_Inhale

Caption: Immediate First Aid Response Workflow. Speed of irrigation is the critical factor in mitigating acidic burns.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44754907, 2-Bromo-5-fluoroisonicotinic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine. 29 CFR 1910.1000. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-5-fluoroisonicotinic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.